Nitrogen trichloride
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/Cl3N/c1-4(2)3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKBHWEUPXBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NCl3, Cl3N | |
| Record name | nitrogen trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nitrogen_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4074938 | |
| Record name | Nitrogen trichloride | |
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Molecular Weight |
120.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow oily liquid with pungent odor. | |
| Record name | Nitrogen chloride (NCl3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | NITROGEN TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
71 °C, 160 °F | |
| Record name | Nitrogen chloride | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITROGEN TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Insoluble in water, Insoluble in cold water; decomposes in hot water, Soluble in carbon disulfide, benzene, carbon tetrachloride, Soluble in trichloromethane, Soluble in phosphorus trichloride | |
| Record name | Nitrogen chloride | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.653 g/cu cm | |
| Record name | Nitrogen chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1 kPa at -25 °C (ext); 10 kPa at 13.2 °C; 100 kPa at 70.6 °C, 150 mm Hg at 20 °C, 19.95 kPa | |
| Record name | Nitrogen chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITROGEN TRICHLORIDE | |
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Color/Form |
Yellow, oily liquid; explodes, Yellowish oil or rhombic crystals, Yellow, thick, oily liquid | |
CAS No. |
10025-85-1 | |
| Record name | Nitrogen trichloride | |
| Source | CAS Common Chemistry | |
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| Record name | Nitrogen chloride | |
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| Record name | Nitrogen trichloride | |
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| Record name | Nitrogen trichloride | |
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| Record name | Nitrogen trichloride | |
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| Record name | NITROGEN TRICHLORIDE | |
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| Record name | Nitrogen chloride | |
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| Record name | Nitrogen chloride (NCl3) | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | NITROGEN TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Melting Point |
-40 °C, -40 °F | |
| Record name | Nitrogen chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nitrogen chloride (NCl3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NITROGEN TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/502 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
synthesis of nitrogen trichloride from ammonium chloride
An in-depth guide for the synthesis of nitrogen trichloride cannot be provided. This compound (NCl₃) is an extremely sensitive, highly explosive, and toxic compound. Its synthesis should not be attempted by anyone who is not a specialist in handling explosive materials with access to a purpose-built laboratory and remote handling equipment. The compound is notoriously unstable and can detonate violently and unpredictably when exposed to shock, friction, heat, or even bright light.
This document will instead provide information on the properties, hazards, and principles of formation of this compound from a chemical safety and educational perspective. This information is intended to raise awareness of its dangers, particularly concerning its potential for accidental formation.
Overview of this compound (NCl₃)
This compound is a dense, volatile, and oily yellow liquid with a pungent odor. It was first synthesized in 1812 by Pierre Louis Dulong, who lost two fingers and an eye in two separate explosions. Sir Humphry Davy also investigated the compound, which he named, and was temporarily blinded in an explosion. These historical incidents underscore the extreme dangers associated with this substance.
The primary danger of NCl₃ lies in its extreme instability. It is a highly endothermic compound, meaning its decomposition into nitrogen gas (N₂) and chlorine gas (Cl₂) releases a significant amount of energy, resulting in a violent explosion.
General Principle of Formation
From a purely academic standpoint, this compound is formed when a source of chlorine in a +1 oxidation state (such as hypochlorous acid or a hypochlorite salt) reacts with ammonia or ammonium salts. The reaction is typically conducted in an acidic medium. The overall reaction can be generally represented as:
NH₄⁺ + 3HOCl → NCl₃ + 3H₂O + H⁺
It is critical to understand that controlling this reaction is exceptionally difficult, and the product is prone to immediate and violent decomposition.
Hazard Data and Physical Properties
The hazardous nature of this compound cannot be overstated. It is sensitive to a wide range of stimuli, and its explosive power is comparable to that of nitroglycerin.
| Property | Value | Citation(s) |
| Chemical Formula | NCl₃ | |
| Molar Mass | 120.37 g/mol | |
| Appearance | Yellow, oily liquid | |
| Melting Point | -40 °C (-40 °F) | |
| Boiling Point | < 71 °C (160 °F) - Decomposes explosively | |
| Shock Sensitivity | Extremely high | |
| Heat Sensitivity | Decomposes explosively around 93 °C, but can be initiated at lower temperatures | |
| Light Sensitivity | Can be detonated by bright light, including sunlight | |
| Toxicity | Highly toxic, severe irritant to eyes, mucous membranes, and skin |
Conditions Leading to Accidental Formation
The accidental synthesis of this compound is a significant safety concern in various settings, including industrial and domestic environments. Understanding the conditions that lead to its formation is crucial for prevention.
A primary example of accidental formation occurs when household ammonia-based cleaners are mixed with chlorine bleach (sodium hypochlorite solution).[1][2][3][4][5] This common mistake produces chloramine gases (NH₂Cl, NHCl₂) and, under certain conditions, can lead to the formation of this compound.[4] The reaction is highly exothermic and can cause the toxic gases to be released rapidly, leading to severe irritation of the eyes, nose, throat, and lungs.[2][5] High concentrations can cause chemical burns to the respiratory tract, pulmonary edema, and in rare cases, can be fatal.[4]
Another significant area of concern is in chlorinated swimming pools. The "chlorine smell" characteristic of indoor pools is not from chlorine itself, but primarily from this compound.[6][7][8] It forms when chlorine disinfectants react with nitrogen-containing compounds introduced by swimmers, such as urea from urine and sweat.[7][9][10] While present in very low concentrations, this airborne NCl₃ is a known irritant responsible for eye and respiratory issues among swimmers and is a cause of occupational asthma in lifeguards and pool staff.[11][12][13]
Industrial settings, such as chlor-alkali plants that produce chlorine gas, must rigorously control for nitrogen-containing impurities in their raw materials.[14] Contamination from sources like ammonia in brine solutions can lead to the formation of NCl₃ in the chlorine stream, creating a severe explosion hazard.[15]
Logical Pathway of Hazard
The formation and subsequent detonation of this compound follow a clear logical progression. The presence of both an ammonium source and an active chlorine source are prerequisites. When these precursors combine under favorable conditions (e.g., appropriate pH), NCl₃ is formed. The compound is then metastable, requiring only a small energy input from a trigger—such as light, heat, or physical shock—to initiate its violent, explosive decomposition.
Caption: Logical flow from precursors to the explosive decomposition of NCl₃.
Safety and Decontamination
Due to its instability, there are no standard protocols for the handling of pure this compound outside of highly specialized research or military contexts. The primary safety measure is prevention of its formation.
-
Never mix ammonia-based cleaners with chlorine bleach. [1][5] Always read product labels to identify their active ingredients.
-
In industrial settings, strict quality control of raw materials is necessary to eliminate nitrogenous contaminants.[14] Continuous monitoring for NCl₃ in chlorine gas streams is a critical safety procedure.
-
Proper ventilation is essential in areas where accidental formation might occur, such as indoor swimming pools, to prevent the accumulation of toxic and hazardous concentrations of NCl₃ vapor.[8]
In the event of a known or suspected formation of NCl₃, the only safe course of action is immediate evacuation of the area and notification of explosive ordnance disposal (EOD) or a specialized hazardous materials team. No attempt should be made to handle, move, or neutralize the material.
References
- 1. turi.org [turi.org]
- 2. The Dangers of Mixing Bleach and Ammonia [verywellhealth.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Never Mix Bleach and Ammonia: Yes, It Can Kill You [healthline.com]
- 5. Dangers of Mixing Bleach with Cleaners | Washington State Department of Health [doh.wa.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. acs.org [acs.org]
- 8. occupationalasthma.com [occupationalasthma.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Nitrogen chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Respiratory symptoms and bronchial responsiveness in lifeguards exposed to this compound in indoor swimming pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. scribd.com [scribd.com]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Nitrogen Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen trichloride (NCl₃), also known as trichloramine, is a highly reactive and unstable inorganic compound. This yellow, oily liquid is notorious for its explosive nature and pungent, chlorine-like odor.[1][2] Historically used as a bleaching agent for flour under the name Agene, its application has been discontinued due to safety and health concerns.[2][3][4] Today, it is primarily encountered as a disinfection byproduct in chlorinated water systems, such as swimming pools, where it contributes to the characteristic "chlorine smell" and can cause eye and respiratory irritation.[5] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling considerations for this compound, aimed at researchers, scientists, and professionals in drug development who may encounter or study this compound.
Chemical and Physical Properties
This compound is a thermodynamically unstable molecule with a positive enthalpy of formation, indicating its propensity to decompose into its constituent elements, often explosively. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | NCl₃ | [3] |
| Molar Mass | 120.36 g/mol | [1] |
| Appearance | Yellow, oily liquid | [1][2] |
| Odor | Pungent, chlorine-like | [1] |
| Density | 1.653 g/mL | [6] |
| Melting Point | -40 °C (233 K) | [6] |
| Boiling Point | 71 °C (344 K) (decomposes) | [1][6] |
| Solubility in Water | Insoluble, slowly decomposes | [6] |
| Solubility in Organic Solvents | Soluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, and phosphorus trichloride | [6] |
| Dipole Moment | 0.6 D | [6] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +232 kJ/mol | [6] |
Molecular Structure
This compound adopts a trigonal pyramidal molecular geometry, analogous to ammonia, with C₃ᵥ symmetry. The central nitrogen atom is sp³ hybridized, with three bonding pairs and one lone pair of electrons. The N-Cl bond length is approximately 1.76 Å, and the Cl-N-Cl bond angle is around 107°.[6]
Reactivity and Hazardous Nature
This compound is dangerously reactive and highly explosive. Its instability is a key consideration in its handling and study.
Explosive Decomposition
Pure this compound is extremely sensitive to shock, friction, light, and heat, and can detonate violently.[7] Even contact with grease from fingerprints can initiate an explosion.[3] The decomposition reaction is highly exothermic, producing nitrogen gas and chlorine gas:
2 NCl₃(l) → N₂(g) + 3 Cl₂(g)
Concentrated solutions of NCl₃ are also explosive.[3] It is reported to explode on contact with a wide range of substances including concentrated ammonia, arsenic, hydrogen sulfide, nitric oxide, organic matter, ozone, phosphine, phosphorus, potassium cyanide, and potassium hydroxide.[3]
Hydrolysis
This compound hydrolyzes in water to form ammonia and hypochlorous acid.[6] The reaction proceeds through the nucleophilic attack of water on the chlorine atoms.
NCl₃ + 3 H₂O → NH₃ + 3 HOCl
Reaction with Ammonia
The reaction of this compound with ammonia depends on the stoichiometry. With excess ammonia, nitrogen gas is the primary product. In contrast, an excess of chlorine during the synthesis from ammonia leads to the formation of this compound.
Reaction with Olefins
This compound reacts with olefins to yield vicinal dichlorides through a radical mechanism.[3] When catalyzed by aluminum chloride, it can act as an aminating agent for various organic substrates.[3]
Formation in Aqueous Environments
A significant area of contemporary relevance for this compound chemistry is its formation as a disinfection byproduct in swimming pools. The chlorination of water containing nitrogenous compounds from swimmers, such as urea and ammonia from sweat and urine, leads to the formation of a series of chloramines: monochloramine (NH₂Cl), dichloramine (NHCl₂), and finally this compound (NCl₃).[1][8]
The stepwise formation is as follows:
-
Formation of Monochloramine: NH₃ + HOCl → NH₂Cl + H₂O[1]
-
Formation of Dichloramine: NH₂Cl + HOCl → NHCl₂ + H₂O[1]
-
Formation of Trichloramine: NHCl₂ + HOCl → NCl₃ + H₂O[1]
A higher chlorine-to-nitrogen ratio and lower pH favor the formation of trichloramine.[2]
Experimental Protocols
Extreme caution must be exercised when attempting any synthesis or reaction involving this compound due to its highly explosive nature. All work should be conducted in a well-ventilated fume hood behind a blast shield, and only small quantities should be handled.
Laboratory Synthesis of this compound
The following protocol is adapted from literature for the small-scale synthesis of a solution of this compound in an organic solvent.[9] Pure, isolated this compound should not be prepared due to its extreme instability.
Materials:
-
1 L round-bottom flask
-
Stopper with inlet and outlet tubes
-
Gas washing bottle with an excess of alkali solution
-
Ice-water bath
-
Chlorine gas source
-
Chloroform
-
Carbon tetrachloride
-
10% aqueous solution of ammonium sulfate
-
5% aqueous solution of ammonium sulfate
-
Anhydrous calcium chloride
Procedure:
-
In the 1 L round-bottom flask, combine 225 mL of chloroform with 10-20% carbon tetrachloride.
-
Add 600 mL of a 10% aqueous solution of ammonium sulfate to the flask.
-
Seal the flask with the stopper and connect the outlet tube to the gas washing bottle containing an alkali solution to neutralize excess chlorine.
-
Place the reaction flask in an ice-water bath to maintain a low temperature.
-
Connect the inlet tube to a chlorine gas source and bubble a strong current of chlorine through the solution for one hour while vigorously shaking the mixture.
-
After one hour, cease the chlorine flow and transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer (chloroform/carbon tetrachloride) from the aqueous layer.
-
Wash the organic layer with a 5% solution of ammonium sulfate by shaking thoroughly for 5 minutes.
-
Carefully separate the layers again and dry the organic layer containing the this compound with anhydrous calcium chloride.
-
The resulting solution contains approximately 12% this compound. Solutions containing up to 18% NCl₃ in an organic solvent are reported to be relatively safe to handle.[9] Store the solution in the dark.
Quantitative Analysis of this compound
Several methods exist for the determination of this compound concentration, particularly in air and water samples from swimming pools. A common approach involves a colorimetric method using N,N-diethyl-p-phenylenediamine (DPD).[3]
Principle: this compound in an air sample is trapped in a solution containing potassium iodide (KI). The NCl₃ oxidizes the iodide to iodine (I₂). The liberated iodine then reacts with DPD to produce a colored product, the intensity of which is proportional to the NCl₃ concentration and can be measured spectrophotometrically.[3][10]
Materials:
-
Impinger or gas washing bottle
-
Air sampling pump
-
Spectrophotometer
-
DPD reagent solution
-
Potassium iodide solution
Procedure Outline:
-
Draw a known volume of air through the impinger containing the KI solution to trap the NCl₃.
-
Add the DPD reagent to the solution.
-
Allow time for the color to develop.
-
Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
Determine the concentration of NCl₃ from a calibration curve prepared using standards of known concentration.
Safety and Handling
Due to its extreme hazards, strict safety protocols must be followed when working with this compound.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[11] A lab coat is mandatory.
-
Engineering Controls: All work must be performed in a chemical fume hood with a certified sash height. A blast shield is essential.
-
Handling:
-
Only handle dilute solutions of this compound. Never attempt to isolate the pure compound.
-
Avoid contact with incompatible materials, including organic compounds, reducing agents, strong acids, and bases.[11]
-
Keep away from heat, light, and sources of ignition or shock.[11]
-
Use clean, dry utensils and glassware.[4]
-
-
Storage: Store solutions of this compound in a cool, dark, and well-ventilated area, away from incompatible materials.
-
Disposal: Spills should be contained and neutralized with a weak reducing agent such as sodium thiosulfate or sodium bisulfite before disposal in accordance with local regulations.[11]
Conclusion
This compound is a compound of significant interest due to its high reactivity and role as a disinfection byproduct. Its hazardous and explosive nature necessitates a thorough understanding of its chemical properties and strict adherence to safety protocols. This guide has provided a detailed overview of the core chemical properties, reactivity, formation, and experimental considerations for this compound, intended to support the work of researchers and scientists in a safe and informed manner. Further research into controlled decomposition methods and the mitigation of its formation in water treatment processes remains an active area of investigation.
References
- 1. blog.orendatech.com [blog.orendatech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chempoint.com [chempoint.com]
- 5. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. nextgws.com [nextgws.com]
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- 11. hyclor.com.au [hyclor.com.au]
The Perilous Path to Trichloramine: An In-depth Technical Guide to the Discovery and Synthesis of Nitrogen Trichloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrogen trichloride (NCl₃), also known as trichloramine, is a notoriously unstable and explosive yellow, oily liquid. Its history is punctuated by severe laboratory accidents, yet its study has been crucial in understanding nitrogen-chlorine chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and various methods of synthesis of this compound. It is intended for a scientific audience, offering detailed experimental protocols for key synthesis methods, a comparative analysis of these methods through quantitative data, and visualizations of the historical and chemical pathways. The inherent dangers of this compound necessitate a thorough understanding of its synthesis and handling, which this document aims to provide.
A Hazardous Dawn: The Discovery of this compound
The discovery of this compound is a stark reminder of the dangers inherent in early chemical exploration. French chemist Pierre Louis Dulong is credited with first synthesizing this hazardous compound in 1812.[1] His method involved the reaction of chlorine gas with an aqueous solution of ammonium chloride. The result was a volatile, oily, yellow liquid that was found to be highly explosive upon agitation or distillation.[2]
Dulong's investigations came at a significant personal cost. In two separate explosions while handling the newly discovered substance, he lost an eye and three fingers.[1] Despite these grievous injuries, he continued his research into its properties.
News of this volatile substance reached the prominent English chemist Sir Humphry Davy. Intrigued, Davy repeated Dulong's synthesis in 1813 and, in a similar fashion, fell victim to an explosion of the compound, which temporarily blinded him. This incident led Davy to hire the young Michael Faraday as his assistant. Both Davy and Faraday would later sustain further injuries in another this compound explosion. These harrowing early encounters with this compound quickly established its reputation as a dangerously sensitive and unpredictable compound.
Synthesis Methodologies
Despite its instability, several methods for the synthesis of this compound have been developed over the years, primarily for laboratory-scale research or as an industrial byproduct. The choice of method often depends on the desired scale, safety considerations, and the required purity of the final product.
Reaction of an Aqueous Ammonium Salt with Chlorine Gas (Dulong's Method)
This is the classical method of synthesis. It involves bubbling chlorine gas through a solution of an ammonium salt, such as ammonium chloride or ammonium sulfate.
Reaction: NH₄⁺(aq) + 3Cl₂(g) → NCl₃(l) + 4H⁺(aq) + Cl⁻(aq)
This method is straightforward but difficult to control, and the produced this compound is in a pure, highly explosive state.
In-situ Extraction with an Organic Solvent
A safer modification of Dulong's method involves the use of an organic solvent to extract the this compound as it is formed, keeping its concentration at a relatively safe level.
-
Apparatus: A 1-liter round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a magnetic stirrer, placed in an ice-water bath. The outlet tube should be connected to a trap containing an alkali solution to neutralize excess chlorine.
-
Reagents:
-
225 ml of chloroform containing 10-20% carbon tetrachloride.
-
600 ml of a 10% aqueous solution of ammonium sulfate.
-
Chlorine gas.
-
-
Procedure:
-
Combine the chloroform/carbon tetrachloride mixture and the ammonium sulfate solution in the reaction flask and cool the mixture in the ice-water bath.
-
While vigorously stirring the biphasic mixture, pass a strong current of chlorine gas through the solution for approximately one hour.[3]
-
After one hour, cease the chlorine flow and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with a 5% solution of ammonium sulfate by shaking thoroughly for 5 minutes.
-
Carefully separate the layers again and dry the organic phase with anhydrous calcium chloride.
-
-
Yield and Safety: This procedure yields a solution containing approximately 12% this compound in the organic solvent.[3] It is reported that solutions with a concentration not exceeding 18% are not dangerously explosive.[3]
Electrolysis of Ammonium Chloride
This compound can be synthesized electrochemically by the electrolysis of an acidic solution of ammonium chloride. This method allows for a more controlled rate of production.
-
Apparatus: An electrochemical cell with suitable electrodes (e.g., platinum or graphite).
-
Reagents:
-
Ammonium chloride solution.
-
Hydrochloric acid to adjust acidity.
-
Carbon tetrachloride for in-situ extraction.
-
-
Procedure:
-
An acidic solution of ammonium chloride is subjected to electrolysis. Carbon tetrachloride is added to the cell to extract the this compound as it is formed at the anode.
-
The reaction is carried out under controlled temperature and current.
-
-
Quantitative Data: In a study, the optimal conditions were found to be a current of 600 mA, a reaction temperature of 15°C, and a solution acidity of 2 mol·L⁻¹. Under these conditions, a mass fraction of 10.1% this compound in carbon tetrachloride was achieved after 6 hours, with a current efficiency of approximately 75%.[4]
Reaction of Chlorine with Solid Ammonium Salts
For specific applications, such as the bleaching of flour where the gaseous product is used in a dilute stream, this compound can be produced by passing chlorine gas over a solid ammonium salt.
-
Reactants: A solid ammonium salt (e.g., ammonium chloride) is mixed with an inert carrier to create a porous bed.
-
Procedure: A mixture of air and chlorine gas, with the chlorine at a low partial pressure, is passed through the porous bed of the solid ammonium salt. The reaction requires the presence of a small amount of moisture to proceed at a reasonable rate. The moisture content is kept low enough that the ammonium salt remains in its solid form.[2]
-
Control: This method avoids the use of corrosive solutions and allows for a more controlled generation of gaseous this compound for immediate use.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthesis methods. Direct comparison is challenging due to the varied nature of the processes and the limited availability of precise yield data for all methods.
| Synthesis Method | Reactants | Conditions | Product Form | Yield/Concentration |
| Dulong's Method | Aqueous NH₄Cl, Cl₂(g) | Ambient | Pure liquid | Not specified, highly dangerous |
| In-situ Extraction | (NH₄)₂SO₄(aq), Cl₂(g), CHCl₃/CCl₄ | Cooled (ice-bath) | ~12% solution in organic solvent | ~12% (mass fraction) |
| Electrolysis | NH₄Cl(aq), HCl(aq), CCl₄ | 15°C, 600 mA, 2 mol·L⁻¹ HCl | Solution in CCl₄ | 10.1% (mass fraction after 6h), 75% current efficiency[4] |
| Solid-State Reaction | Solid NH₄Cl, Cl₂(g), moisture | Not specified | Gaseous, diluted in air | Not specified |
Safety and Handling
This compound is an extremely hazardous substance. It is sensitive to light, heat, shock, and contact with organic materials. Concentrated or pure this compound can detonate violently and unpredictably.
-
Handling: All work with this compound should be conducted on a small scale, behind a blast shield, and with appropriate personal protective equipment.
-
Solutions: Dilute solutions in inert solvents like carbon tetrachloride (below 18%) are significantly less hazardous than the pure substance but should still be handled with extreme caution.[3]
-
Storage: Solutions should be stored in the dark and at low temperatures. Even then, decomposition can occur.
-
Decomposition: The endothermic nature of this compound (enthalpy of formation is +232 kJ mol⁻¹) means its decomposition into nitrogen gas and chlorine gas is highly exothermic and spontaneous.[1]
Historical and Modern Applications
Historically, this compound, under the trade name "Agene," was used as a bleaching and maturing agent for flour. However, this practice was banned in the United States in the mid-20th century due to health concerns. Today, this compound has limited direct applications due to its instability. It is most commonly encountered as an unwelcome byproduct in processes involving chlorine and nitrogen-containing compounds, such as in swimming pools, where it contributes to the characteristic "chlorine smell" and can cause irritation to the eyes and respiratory system. It also poses a significant hazard in the industrial production of chlorine via the electrolysis of brine if the brine is contaminated with ammonia.
Conclusion
The discovery and history of this compound synthesis are a compelling narrative of scientific advancement in the face of extreme danger. From Dulong's perilous initial synthesis to more controlled modern laboratory and industrial methods, the study of this compound has provided valuable insights into chemical reactivity and safety. The methodologies outlined in this guide, particularly those employing in-situ extraction or electrolysis, offer pathways to manage its synthesis on a laboratory scale. However, the inherent instability of this compound must always be the foremost consideration in any experimental design or handling procedure. A thorough understanding of its properties and a meticulous approach to safety are paramount for any researcher working with this challenging molecule.
References
A Theoretical and Computational Guide to the Molecular Structure of Nitrogen Trichloride (NCl₃)
Abstract
Nitrogen trichloride (NCl₃), a pyramidal molecule with C₃ᵥ symmetry, presents a valuable case study for the application of modern computational chemistry techniques.[1] This technical guide provides an in-depth overview of the theoretical methods used to calculate its molecular structure, vibrational frequencies, and other key physicochemical properties. We detail the standard computational workflow, from initial geometry definition to post-calculation analysis, and present a comparison between calculated data from Density Functional Theory (DFT) and established experimental values. This document serves as a methodological reference for researchers employing computational tools to elucidate and predict molecular characteristics.
Introduction to this compound (NCl₃)
This compound is a yellow, oily liquid known for its pungent odor and high reactivity.[2] From a structural standpoint, it is analogous to ammonia (NH₃), featuring a central nitrogen atom covalently bonded to three chlorine atoms, with a non-bonding lone pair of electrons residing on the nitrogen.[3] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, this arrangement of three bonding pairs and one lone pair (an AX₃E₁ system) results in a trigonal pyramidal molecular geometry.[3] While VSEPR provides a qualitative prediction, precise quantitative data on bond lengths, bond angles, and vibrational modes require experimental investigation or sophisticated theoretical calculations.
Computational chemistry offers a powerful, non-hazardous alternative to experimental analysis, allowing for the accurate prediction of molecular properties through the solution of quantum mechanical equations. This guide focuses on the ab initio and DFT methods that form the cornerstone of modern theoretical structural analysis.
Computational Methodologies and Protocols
The theoretical determination of a molecule's equilibrium structure is a systematic process. The following protocol outlines the standard steps involved in the computational analysis of a molecule like NCl₃.
Initial Structure Definition
The first step involves defining an initial Cartesian coordinate system for all atoms in the molecule. This "guess" structure can be based on known analogous structures, VSEPR theory predictions, or standard bond length tables. For NCl₃, an initial pyramidal geometry with estimated N-Cl bond lengths and Cl-N-Cl angles would be constructed.
Selection of Theoretical Method and Basis Set
The accuracy of a computational study is fundamentally determined by the chosen theoretical method and basis set.
-
Theoretical Methods: These are the approximations used to solve the Schrödinger equation. Common levels of theory include:
-
Hartree-Fock (HF): An early ab initio method that provides a foundational, qualitative understanding but often lacks quantitative accuracy due to its neglect of electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): A common method that adds electron correlation to the HF result, offering improved accuracy for geometries and energies.
-
Density Functional Theory (DFT): A widely used class of methods that calculates electron correlation via functionals of the electron density. Functionals like B3LYP often provide a good balance of computational cost and accuracy.
-
Coupled Cluster (CCSD(T)): Often referred to as the "gold standard" in quantum chemistry, this method provides highly accurate results but is computationally very expensive, limiting its use to smaller systems.
-
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set dictate the flexibility the system has to describe the electron distribution. Larger basis sets, such as the correlation-consistent sets from Dunning (e.g., cc-pVTZ, aug-cc-pVTZ), provide more accurate results at a higher computational cost.
The choice of method and basis set is a critical balance between desired accuracy and available computational resources. A common and effective combination for molecules like NCl₃ is the B3LYP functional with the cc-pVTZ basis set.[4]
Geometry Optimization
Using the chosen method and basis set, a geometry optimization calculation is performed. This is an iterative algorithm where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the system. The process continues until the forces are infinitesimally small and the energy change between steps is negligible, at which point a stationary point on the potential energy surface has been located.
Vibrational Frequency Calculation and Analysis
Once a stationary point is found, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies.
This step is crucial for two reasons:
-
Verification of the Minimum: A true energy minimum (a stable structure) will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable molecule.
-
Prediction of Spectra: The calculated frequencies can be directly compared to experimental data from infrared (IR) and Raman spectroscopy.[5][6] It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match the anharmonic frequencies observed experimentally.
Visualization of the Computational Workflow
The logical sequence of a theoretical structural calculation can be visualized as a flowchart. The following diagram, generated using the DOT language, illustrates this standard protocol.
Results: Comparison of Theoretical and Experimental Data
The validity of a computational approach is established by comparing its results to high-quality experimental data. The following tables summarize the geometric parameters and fundamental vibrational frequencies for NCl₃.
Molecular Geometry
Experimental data for the geometry of NCl₃ has been determined via microwave spectroscopy and electron diffraction.[1] These results serve as a benchmark for theoretical calculations.
| Parameter | Method / Basis Set | Calculated Value | Experimental Value |
| N-Cl Bond Length | B3LYP / cc-pVTZ | 1.760 Å | 1.76 Å[2] |
| Cl-N-Cl Bond Angle | B3LYP / cc-pVTZ | 107.4° | 107°[2] |
Experimental data sourced from microwave spectroscopy studies.[2] Calculated data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[4]
The data shows excellent agreement between the DFT (B3LYP/cc-pVTZ) calculations and the experimental values, demonstrating the predictive power of this level of theory for the geometry of NCl₃.
Vibrational Frequencies
NCl₃, having C₃ᵥ symmetry, has four fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.[5][6]
| Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν₁ | A₁ | 548 | 538 |
| ν₂ | A₁ | 349 | 349 |
| ν₃ | E | 613 | 642 |
| ν₄ | E | 252 | 257 |
Experimental data from infrared and Raman spectra in CCl₄ solution.[5][7] Calculated data (unscaled harmonic frequencies) from B3LYP/cc-pVTZ level of theory.[4]
The calculated harmonic frequencies show good correlation with the experimental fundamental frequencies. The deviations, particularly for the asymmetric stretching mode (ν₃), are expected. They primarily arise from two factors: (1) the calculations are based on the harmonic approximation, which neglects the anharmonicity present in real molecular vibrations, and (2) the experimental values were recorded in solution, whereas the calculations model the molecule in the gas phase.[5] Applying a uniform scaling factor (typically ~0.96-0.98 for B3LYP functionals) would further improve the agreement.
Conclusion
The theoretical calculation of the molecular structure of this compound serves as an excellent example of the accuracy and utility of modern computational chemistry. Methods such as Density Functional Theory, when paired with appropriate basis sets, can reliably reproduce experimental geometric parameters and vibrational frequencies. The systematic workflow—from structure definition and method selection to geometry optimization and frequency analysis—provides a robust protocol for characterizing molecular systems. The close agreement between B3LYP/cc-pVTZ results and experimental data for NCl₃ validates this computational approach as a powerful predictive tool in chemical research.
References
- 1. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]
- 2. Nitrogen_trichloride [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. CCCBDB calculation results Page [cccbdb.nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
An In-depth Technical Guide to the Stability and Decomposition Pathways of Nitrogen Trichloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stability and Explosive Properties of Nitrogen Trichloride
This compound is dangerously sensitive to a variety of stimuli, leading to rapid and often explosive decomposition. Its instability is a result of the weak N-Cl bonds and its highly endothermic nature.[1]
Sensitivity to Stimuli:
-
Shock and Friction: NCl₃ is highly sensitive to mechanical shock and friction. Even minor impacts can initiate detonation.[2][3][4]
-
Heat: The compound decomposes explosively when heated. While it can be handled in dilute solutions, concentrated forms are extremely dangerous.[5]
-
Light: Exposure to light, particularly sunlight or other strong light sources, can trigger explosive decomposition.[6]
-
Contact with Other Substances: A wide range of substances can catalyze the explosive decomposition of this compound, including organic materials, metals, and various chemical reagents.[2][4]
Explosive Decomposition:
The primary explosive decomposition reaction of this compound yields nitrogen gas and chlorine gas:
2 NCl₃(l) → N₂(g) + 3 Cl₂(g)
This reaction is highly exothermic, releasing a significant amount of energy.
Quantitative Data on this compound Properties
The following table summarizes key physical and thermodynamic properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | NCl₃ | [7] |
| Molar Mass | 120.36 g/mol | [7] |
| Appearance | Yellow, oily liquid | [7] |
| Density | 1.653 g/cm³ | [7] |
| Melting Point | -40 °C | [7] |
| Boiling Point | 71 °C (decomposes) | [7] |
| Standard Enthalpy of Formation (ΔH°f) | +232 kJ/mol | [1] |
| N-Cl Bond Dissociation Energy | ~193 kJ/mol | [1] |
Decomposition Pathways of this compound
This compound decomposes through several pathways, the most significant of which are thermal decomposition, photochemical decomposition, and hydrolysis.
Thermal Decomposition
Thermal decomposition of this compound is a highly exothermic and often explosive process that proceeds through a radical chain mechanism.
Mechanism:
The decomposition is initiated by the homolytic cleavage of a nitrogen-chlorine bond to form a dichloramino radical (•NCl₂) and a chlorine radical (•Cl). These radicals then propagate a chain reaction, leading to the formation of nitrogen and chlorine gas.[8][9]
-
Initiation: NCl₃ → •NCl₂ + •Cl
-
Propagation:
-
•Cl + NCl₃ → •NCl₂ + Cl₂
-
•NCl₂ + •NCl₂ → N₂ + 2Cl₂
-
-
Termination: Radicals combine to form stable products.[9]
The following diagram illustrates the proposed radical chain mechanism for the thermal decomposition of this compound.
Photochemical Decomposition
This compound is highly sensitive to light, and photolysis provides the energy required to initiate its decomposition. The mechanism is similar to thermal decomposition, with the initial step being the photodissociation of the N-Cl bond.[6]
Mechanism:
The absorption of a photon leads to the homolytic cleavage of a nitrogen-chlorine bond, generating radicals that initiate a chain reaction as described in the thermal decomposition pathway.[10][11]
NCl₃ + hν → •NCl₂ + •Cl
The efficiency of this process, known as the quantum yield, is dependent on the wavelength of the incident light. Specific quantum yield data across different wavelengths is not extensively available in the literature.
The following diagram illustrates the photochemical decomposition pathway.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to produce ammonia and hypochlorous acid.[12][13][14] This reaction is generally slower than the explosive decomposition pathways.
Reaction:
NCl₃ + 3H₂O → NH₃ + 3HOCl
Mechanism:
The hydrolysis mechanism is thought to involve the nucleophilic attack of water on the nitrogen atom, which is facilitated by the polarity of the N-Cl bonds, although the electronegativity difference is small. The reaction proceeds in a stepwise manner, with the sequential replacement of chlorine atoms by hydroxyl groups, which then rearrange to form ammonia and hypochlorous acid.
The following diagram illustrates the hydrolysis pathway of this compound.
Experimental Protocols for Studying Decomposition
Due to the extreme hazards associated with this compound, detailed experimental protocols are scarce. The following sections outline general methodologies that can be adapted for studying its decomposition, emphasizing the critical need for stringent safety precautions. All work with this compound must be conducted by highly trained personnel in a controlled environment with appropriate safety measures in place. [2][3][4][15][16]
General Safety and Handling Precautions
-
Small Scale: All experiments should be conducted on the smallest possible scale.[15]
-
Inert Atmosphere: Handling and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components.
-
Controlled Environment: A dedicated, well-ventilated fume hood with a blast shield is mandatory.[2]
-
Material Compatibility: Avoid contact with incompatible materials, including metals, organic compounds, and rough surfaces. Use smooth glass or Teflon apparatus.[3][15]
-
In-situ Generation: Whenever possible, generate this compound in-situ for immediate use to avoid storage and transport risks.[17]
-
Personal Protective Equipment (PPE): Full protective gear, including a face shield, blast-protective clothing, and heavy-duty gloves, is essential.[2][3]
In-situ Generation of this compound
For kinetic studies, dilute solutions of this compound can be generated in situ. A common method involves the electrolysis of an acidic solution of ammonium chloride.[1][18] The NCl₃ formed can be extracted into an inert solvent like carbon tetrachloride for immediate use in the experiment.
The following diagram outlines a general workflow for the in-situ generation and use of this compound for kinetic studies.
Experimental Techniques for Kinetic Studies
Flash photolysis is a suitable technique for studying the fast photochemical decomposition of this compound.[10][11][19]
General Protocol:
-
Sample Preparation: A dilute solution of in-situ generated NCl₃ in an inert, transparent solvent is placed in a quartz cuvette.
-
Photolysis: The sample is irradiated with a short, intense pulse of light from a flash lamp or laser at a specific wavelength.
-
Monitoring: The decay of NCl₃ or the formation of products (e.g., Cl₂) is monitored in real-time using a probe beam and a detector (e.g., a spectrophotometer or mass spectrometer).
-
Data Analysis: The kinetic data is fitted to appropriate rate laws to determine rate constants.
Shock tubes can be used to study the high-temperature, gas-phase thermal decomposition of this compound.[2][3][4][6][15]
General Protocol:
-
Gas Mixture Preparation: A dilute mixture of NCl₃ in a large excess of an inert carrier gas (e.g., Argon) is prepared.
-
Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that rapidly heats the NCl₃ mixture to a high, uniform temperature.
-
Detection: The decomposition of NCl₃ and the formation of products are monitored behind the shock wave using techniques such as absorption spectroscopy or mass spectrometry.
-
Kinetic Analysis: The time-resolved concentration profiles are used to determine rate constants at high temperatures.
Stopped-flow techniques are well-suited for studying the kinetics of the hydrolysis of this compound in solution.[9][12][20][21][22][23]
General Protocol:
-
Reactant Preparation: Two syringes are filled, one with a dilute solution of in-situ generated NCl₃ in an appropriate solvent, and the other with an aqueous solution of a specific pH.
-
Rapid Mixing: The contents of the two syringes are rapidly mixed in a mixing chamber.
-
Flow Stoppage and Monitoring: The flow is abruptly stopped, and the change in absorbance or fluorescence of a species involved in the reaction is monitored over time using a spectrophotometer.
-
Data Analysis: The kinetic trace is analyzed to determine the rate constant of the hydrolysis reaction under the given conditions.
Analytical Methods for this compound Detection
Several analytical methods can be employed for the detection and quantification of this compound in various matrices.
-
UV-Visible Spectroscopy: NCl₃ exhibits a characteristic absorption spectrum in the UV region, which can be used for its quantification.[24][25]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the volatile decomposition products of NCl₃.[14][26]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the sensitive analysis of chloramines, including this compound.[7][20]
Conclusion
This compound is a highly hazardous compound whose stability is precarious and easily perturbed. Its decomposition proceeds rapidly and exothermically through thermal, photochemical, and hydrolytic pathways, with the former two often being explosive. The underlying mechanism for the explosive decomposition is a radical chain reaction. While the inherent dangers of NCl₃ limit the availability of detailed experimental protocols, this guide provides a foundational understanding of its chemical behavior and outlines general methodologies for its study. Any research involving this compound necessitates the utmost caution, rigorous safety protocols, and handling by experienced personnel. Further research, conducted under strictly controlled conditions, is needed to provide more comprehensive quantitative data on the kinetics and mechanisms of its various decomposition pathways.
References
- 1. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]
- 2. research.arizona.edu [research.arizona.edu]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. po-labs.com [po-labs.com]
- 8. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 9. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. vernier.com [vernier.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 14. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. research.wayne.edu [research.wayne.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. "In-Situ Chlorine Gas Generation for Chlorination and Purification of R" by Mark H. Schvaneveldt [scholarsarchive.byu.edu]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Stopped-flow - Wikipedia [en.wikipedia.org]
- 21. inorganic chemistry - Direct synthesis of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 22. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. sfu.ca [sfu.ca]
- 25. aai.solutions [aai.solutions]
- 26. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Nitrogen Trichloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen trichloride (NCl₃), a yellow, oily liquid, is a highly reactive and explosive compound. Its interaction with organic solvents is of critical interest in various chemical processes, including synthesis, purification, and safety protocols. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the inherent instability of NCl₃, quantitative solubility data is scarce in publicly available literature. This guide, therefore, summarizes the available qualitative and semi-quantitative information and presents a generalized experimental protocol for solubility determination, heavily emphasizing the stringent safety measures required. Additionally, this document outlines the synthesis and decomposition pathways of this compound and provides a logical workflow for handling this hazardous material.
Introduction
This compound, also known as trichloramine, is a treacherous substance notorious for its explosive nature, being sensitive to light, heat, shock, and contact with organic materials.[1][2] Its formation as a byproduct in chlorination reactions, particularly in industrial settings and even in swimming pools, necessitates a thorough understanding of its chemical behavior.[3][4] For researchers and professionals in drug development and chemical synthesis, knowledge of NCl₃'s solubility in organic solvents is crucial for controlling reaction conditions, preventing accidental enrichment to explosive concentrations, and developing safe handling and disposal procedures.
This guide consolidates the available information on the solubility of this compound in various organic solvents and provides essential procedural outlines for laboratory work involving this hazardous compound.
Solubility of this compound in Organic Solvents
Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature, likely due to the significant safety risks associated with handling concentrated solutions. However, numerous sources qualitatively describe its solubility in a range of common organic solvents.
Qualitative Solubility Data
This compound is generally considered to be soluble in most nonpolar and moderately polar organic solvents.[4][5] This is attributed to its molecular structure, which, like ammonia, is a trigonal pyramid, resulting in a moderate dipole moment.[3] The available qualitative data is summarized in Table 1.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solubility | Reference |
| Benzene | C₆H₆ | Soluble | [1][2][5][6] |
| Carbon Disulfide | CS₂ | Soluble | [1][2] |
| Carbon Tetrachloride | CCl₄ | Soluble | [1][2][5][6] |
| Chloroform | CHCl₃ | Soluble | [1][2][6] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | [1][2] |
| Phosphorus Trichloride | PCl₃ | Soluble | [1] |
| Water | H₂O | Insoluble; reacts/decomposes | [1][7] |
Semi-Quantitative Solubility Information
While formal solubility studies are lacking, some experimental procedures provide insight into achievable concentrations of this compound in organic solvents under specific conditions.
-
A laboratory preparation method describes obtaining a solution of approximately 12% this compound in a mixture of chloroform and carbon tetrachloride.[8] It is noted that solutions containing up to 18% NCl₃ are manageable, though the risk of explosion increases significantly with concentration.[8]
-
A patent concerning the thermal decomposition of this compound specifies that for safe operation, the concentration should not exceed approximately 3.5 weight percent NCl₃ in an inert solvent like carbon tetrachloride, methylene chloride, or ethylene dichloride.[5]
These figures are not solubility limits but rather reflect concentrations used in specific, controlled applications. They underscore the principle that only dilute solutions of this compound should be handled.
Experimental Protocols
Extreme caution must be exercised when attempting any experimental work with this compound. The following protocols are generalized and must be adapted to specific laboratory conditions with a thorough risk assessment.
Synthesis of a Dilute Solution of this compound
This protocol is adapted from a known laboratory-scale synthesis.[8]
Objective: To prepare a dilute solution of NCl₃ in a chloroform/carbon tetrachloride mixture for subsequent analysis.
Materials:
-
Chloroform
-
Carbon tetrachloride
-
Ammonium sulfate (10% aqueous solution)
-
Chlorine gas
-
Calcium chloride (anhydrous)
-
Ice-water bath
-
Round bottom flask (1 L) with gas inlet and outlet tubes
-
Gas dispersion tube
-
Separatory funnel
-
Drying tube
Procedure:
-
In a 1 L round bottom flask, place 225 mL of a chloroform solution containing 10-20% carbon tetrachloride.
-
Add 600 mL of a 10% aqueous solution of ammonium sulfate to the flask.
-
Stopper the flask with a two-holed stopper fitted with a gas inlet tube extending below the surface of the liquid and a gas outlet tube.
-
Place the flask in an ice-water bath to maintain a low temperature throughout the reaction.
-
Pass a steady stream of chlorine gas through the solution for approximately one hour with continuous, vigorous shaking. The outlet gas should be passed through a scrubber containing an alkali solution to neutralize excess chlorine.
-
After one hour, cease the chlorine flow and transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer, which contains the this compound.
-
Wash the organic layer with a 5% solution of ammonium sulfate by shaking vigorously for 5 minutes.
-
Carefully separate the organic layer and dry it by passing it through a drying tube filled with anhydrous calcium chloride.
Result: A solution containing approximately 12% this compound is obtained. This solution should be stored in the dark over an ammonium sulfate solution and is reportedly stable for several days.[8]
Generalized Protocol for Solubility Determination
This protocol is a generalized adaptation of the shake-flask method for determining the solubility of hazardous materials.
Objective: To determine the approximate solubility of NCl₃ in a specific organic solvent at a given temperature.
Materials:
-
Dilute solution of NCl₃ in a known, volatile solvent (e.g., prepared as in 3.1).
-
Target organic solvent for solubility determination.
-
Thermostatically controlled shaker bath.
-
Small, sealed, robust containers (e.g., thick-walled glass vials with pressure-relief caps).
-
Analytical method for quantification of NCl₃ (e.g., colorimetric method after extraction).[1]
Procedure:
-
Preparation of Saturated Solution:
-
In a series of small, sealed containers, add a known volume of the target organic solvent.
-
To each container, add an excess of a freshly prepared, dilute solution of NCl₃. The use of a dilute solution rather than pure NCl₃ is a critical safety measure.
-
Securely seal the containers and place them in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a set period (e.g., 24 hours) with continuous agitation. The presence of a second, undissolved phase of the NCl₃ solution should be visible.
-
-
Sample Separation:
-
After equilibration, allow the containers to stand undisturbed in the temperature bath until the phases have clearly separated.
-
Carefully extract a known volume of the clear, supernatant (saturated) solvent phase using a gastight syringe. It is critical to avoid disturbing the undissolved NCl₃ phase.
-
-
Quantification:
-
Analyze the concentration of NCl₃ in the extracted sample using a pre-validated analytical method. A common method involves colorimetric analysis after reaction with a suitable reagent.[1]
-
Prepare a calibration curve using standards of known NCl₃ concentration to ensure accurate quantification.
-
Data Reporting: The solubility should be reported as mass per unit volume (e.g., g/100 mL) at the specified temperature.
Safety and Handling
This compound is an extremely dangerous explosive.[1][2] All work with NCl₃ must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.
-
Concentration Limits: Avoid concentrating solutions of NCl₃. Even dilute solutions can become hazardous if the solvent evaporates.
-
Contamination: NCl₃ can be detonated by contact with organic materials, including grease from fingerprints.[1] Ensure all glassware is scrupulously clean.
-
Decomposition: NCl₃ decomposes upon exposure to light and heat.[1] It can explode when heated above 60°C.[1]
-
Disposal: Spills and residual NCl₃ should be decomposed using a reducing agent solution before disposal.
Visualizations
Synthesis of this compound
The synthesis of this compound from an ammonium salt and chlorine gas is a key process for its laboratory preparation.
References
- 1. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemister.ru]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Nitrogen ttrichloride --- revised | PPT [slideshare.net]
- 5. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]
- 6. scent.vn [scent.vn]
- 7. grokipedia.com [grokipedia.com]
- 8. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to the Physical Properties of Pure Nitrogen Trichloride
For Researchers, Scientists, and Chemical Professionals
This document provides an in-depth overview of the core physical properties of pure nitrogen trichloride (NCl₃). Due to its extreme instability and hazardous nature, this guide emphasizes the compound's properties as reported in scientific literature, alongside a discussion of the experimental context and inherent challenges in its characterization.
Executive Summary
This compound, also known as trichloramine, is a highly reactive and explosive inorganic compound. It presents as a dense, yellow, oily liquid with a pungent, chlorine-like odor.[1][2][3][4] Its significant endothermic nature and sensitivity to various stimuli make its isolation and handling exceptionally dangerous, limiting extensive experimental study.[5][6] Historically, its investigation has led to severe accidents, injuring early pioneers of chemistry like Pierre Louis Dulong and Sir Humphry Davy.[7] This guide synthesizes available data on its physical characteristics, molecular structure, and solubility, providing a critical resource for professionals requiring this information for safety assessments, academic research, or understanding its role as a disinfection byproduct.[8]
Core Physical and Thermodynamic Properties
The quantitative physical properties of this compound are summarized below. It is critical to note that some values, such as the boiling point, are often nominal, as the compound typically decomposes explosively before this temperature is reached.[8][1]
Table 2.1: General and Thermodynamic Properties of NCl₃
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | NCl₃ | [9][10] |
| Molar Mass | 120.36 g/mol | |
| Appearance | Yellow, oily liquid | [1][10] |
| Odor | Pungent, chlorine-like | [1][2] |
| Density | 1.653 g/cm³ (at 20 °C) | [8][1][5][11] |
| Melting Point | -40 °C (-40 °F; 233 K) | [1][10][12] |
| Boiling Point | 71 °C (160 °F; 344 K) | [1][10][12] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +232 kJ/mol | [9][5] |
| Vapor Pressure | 150 mmHg (19.95 kPa) at 20 °C | [8][1][3] |
| Dipole Moment | 0.6 D |[9][5][11] |
Molecular Structure and Solubility
This compound adopts a trigonal pyramidal molecular geometry, similar to ammonia, as predicted by VSEPR theory.[2][5] This structure results from the sp³ hybridization of the central nitrogen atom, which has three bonding pairs and one lone pair of electrons.[5] The resulting molecule is moderately polar.[9][2]
Table 3.1: Structural and Solubility Data for NCl₃
| Property | Value / Description | Source(s) |
|---|---|---|
| Molecular Shape | Trigonal pyramidal | [2] |
| N-Cl Bond Length | 1.76 Å | [2][10] |
| Cl-N-Cl Bond Angle | ~107° | [2][10] |
| Crystal Structure | Orthorhombic (below -40 °C) | [9][5] |
| Solubility in Water | Insoluble; undergoes slow hydrolysis | [1][3][10] |
| Solubility in Organic Solvents | Soluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, and phosphorus trichloride |[3][5][11][13] |
Experimental Protocols and Methodologies
Direct experimental determination of NCl₃'s physical properties is severely hampered by its extreme instability. Therefore, detailed, standardized protocols are not commonly published. The methodologies described below are based on general principles and historical accounts of its synthesis and characterization, which must be performed on a small scale with extreme precautions.
4.1 Synthesis and Purification
-
General Synthesis: this compound is typically prepared in-situ through the reaction of an ammonium salt, such as ammonium sulfate or ammonium chloride, with chlorine gas or a hypochlorite solution.[5][7][10][12] A common laboratory method involves bubbling chlorine gas through an aqueous solution of ammonium sulfate, often in a biphasic system with an organic solvent.[14]
-
Reaction: (NH₄)₂SO₄ + 3Cl₂ → NCl₃ + 3HCl + NH₄HSO₄[12]
-
-
Extraction and Isolation: To mitigate explosion risk, the NCl₃ is typically extracted into a non-polar organic solvent like carbon tetrachloride or chloroform as it is formed.[8][5][14][15] This prevents the accumulation of the pure, highly shock-sensitive oil. The resulting solution, typically kept below a 20% concentration, is more stable for handling.[12][14] The organic layer is then washed and dried with a drying agent like calcium chloride.[14]
4.2 Characterization
-
Spectroscopic Analysis: Modern characterization relies on spectroscopic methods performed on dilute solutions. Infrared (IR) spectroscopy can identify NCl₃ through its characteristic absorption bands.[5] Gas chromatography coupled with electron capture detection or mass spectrometry is used for sensitive detection and quantification in air and water samples.[5]
-
Determination of Physical Constants:
-
Density: The density was likely determined by measuring the mass of a known volume of a dilute solution in a high-density solvent and calculating the partial specific volume.
-
Melting and Boiling Points: These values were historically determined through careful, small-scale observation. The melting point is observed as the temperature at which the solid (formed by freezing at low temperatures) transitions to a liquid.[5] The boiling point is measured at reduced pressure to minimize the temperature required, though the compound's tendency to explode upon heating makes this determination exceptionally hazardous.[1][3]
-
Stability and Decomposition Pathway
This compound is notoriously unstable and decomposes explosively into nitrogen (N₂) and chlorine (Cl₂) gases.[8] This decomposition is highly exothermic and can be initiated by a wide range of stimuli.[6] Understanding the triggers for this decomposition is critical for safe handling.
The logical workflow below illustrates the factors leading to the explosive decomposition of NCl₃.
Caption: Logical pathway of NCl₃ instability and decomposition.
This diagram shows that various stimuli, including heat, light, shock, and contact with organic materials, can cause the unstable this compound molecule to undergo rapid and violent decomposition into stable nitrogen and chlorine gases, resulting in an explosion.[8][1][3][7]
References
- 1. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound NCl₃ Research Chemical [benchchem.com]
- 3. This compound | 10025-85-1 [chemicalbook.com]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. webqc.org [webqc.org]
- 6. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]
- 7. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
- 8. grokipedia.com [grokipedia.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Nitrogen_trichloride [chemeurope.com]
- 11. This compound [chemister.ru]
- 12. WebElements Periodic Table » Nitrogen » this compound [winter.group.shef.ac.uk]
- 13. scent.vn [scent.vn]
- 14. prepchem.com [prepchem.com]
- 15. researchgate.net [researchgate.net]
Formation of Nitrogen Trichloride in Chlorinated Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen trichloride (NCl₃), also known as trichloramine, is a volatile and irritant disinfection byproduct (DBP) commonly found in chlorinated water systems, particularly in swimming pools and drinking water treated with chloramines. Its formation is a complex process involving the reaction of free chlorine with various nitrogenous precursors introduced from human sources and the source water itself. Understanding the kinetics and mechanisms of NCl₃ formation is crucial for developing effective mitigation strategies to minimize its presence and associated health risks, such as respiratory irritation and potential links to asthma.[1][2] This technical guide provides an in-depth overview of the core principles of NCl₃ formation, including the key precursors, reaction pathways, and influencing factors. It further presents detailed experimental protocols for the quantification of NCl₃ and its precursors, along with a summary of relevant kinetic data.
Introduction
The characteristic "chlorine smell" of swimming pools is often erroneously attributed to free chlorine. In reality, this odor is primarily due to the presence of chloramines, particularly the volatile this compound.[2][3] NCl₃ is formed through a series of reactions between free available chlorine (hypochlorous acid, HOCl, and hypochlorite, OCl⁻) and nitrogen-containing compounds.[3] The primary nitrogenous precursors in swimming pool environments are derived from human body fluids and include ammonia, urea, and amino acids from sweat and urine.[4] In drinking water treatment, ammonia is intentionally added to form monochloramine for residual disinfection, but under certain conditions, further reactions can lead to the formation of dichloramine and subsequently this compound.[3]
This guide will delve into the fundamental chemistry of NCl₃ formation, providing the necessary technical details for researchers and professionals in water quality and health sciences.
Precursors for this compound Formation
The formation of this compound is contingent on the presence of nitrogenous precursors. The primary contributors in aqueous environments are:
-
Ammonia (NH₃): A primary precursor in both swimming pools and chloraminated drinking water systems.[3]
-
Urea ((NH₂)₂CO): A major component of urine and sweat, making it a significant precursor in swimming pools.[4][5] Its contribution to NCl₃ formation proceeds through a series of N-chlorination and hydrolysis steps.[4][6]
-
Amino Acids: Compounds such as those found in sweat and urine contribute to the formation of organic chloramines, which can act as intermediates or precursors to NCl₃.[5][7]
The concentrations of these precursors can vary significantly depending on the water body. Swimming pools, for instance, exhibit a wide range of precursor concentrations due to varying bather loads and hygiene practices.
Data Presentation: Typical Precursor Concentrations in Swimming Pool Water
| Precursor | Concentration Range | Notes | Reference |
| Urea | 0.01 - 3.7 mg/L | Highly variable depending on bather load. | [5] |
| Ammonia | 0.1 - 5 mg/L | Can be present from bather inputs and decomposition of other nitrogenous compounds. | [4] |
| Amino Acids | 15 - 50 mg/bather | Contribution per bather, leading to variable concentrations in pool water. | |
| Creatinine | 10 - 25 mg/bather | Another nitrogenous compound from human waste. |
Reaction Pathways and Kinetics
The formation of this compound from ammonia and chlorine follows a stepwise reaction pathway, with monochloramine (NH₂Cl) and dichloramine (NHCl₂) as key intermediates. The relative concentrations of these species and the final formation of NCl₃ are highly dependent on the chlorine-to-nitrogen ratio, pH, and temperature.
Formation from Ammonia
The reaction sequence is as follows:
-
Monochloramine Formation: NH₃ + HOCl → NH₂Cl + H₂O
-
Dichloramine Formation: NH₂Cl + HOCl → NHCl₂ + H₂O
-
This compound Formation: NHCl₂ + HOCl → NCl₃ + H₂O
These reactions are in competition with other decomposition and rearrangement reactions, collectively known as breakpoint chlorination. The formation of NCl₃ is favored at lower pH values (below pH 5) and high chlorine-to-nitrogen ratios.[2]
Formation from Urea
The chlorination of urea is a more complex process. It is initiated by the formation of N-chlorourea, which is considered the rate-limiting step.[4][6] Subsequent N-chlorination steps lead to a fully N-chlorinated urea molecule, which then undergoes hydrolysis and further chlorination to yield NCl₃ as an intermediate.[4][6] This intermediate can then hydrolyze to form monochloramine and dichloramine.[4]
Formation from Amino Acids
The reaction of chlorine with amino acids leads to the formation of organic chloramines. The specific reaction pathways and the propensity to form NCl₃ vary depending on the structure of the amino acid.[3][8]
Signaling Pathway for NCl₃ Formation from Ammonia
Data Presentation: Selected Reaction Rate Constants
| Reaction | pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Valine + HOCl → N-monochlorovaline | 8 | 25 | 5.4 x 10⁴ | [3][8] |
| N-monochlorovaline + HOCl → N,N-dichlorovaline | 8 | 25 | 4.9 x 10² | [3][8] |
| Monochloramine Disproportionation (2NH₂Cl → NHCl₂ + NH₃) | <4 | 25 | 335.3 ± 11.8 | [6] |
Factors Influencing this compound Formation
Several water quality parameters significantly influence the rate and extent of NCl₃ formation:
-
pH: Lower pH values favor the formation of dichloramine and subsequently this compound. The speciation of both free chlorine (HOCl vs. OCl⁻) and ammonia (NH₄⁺ vs. NH₃) is pH-dependent, which in turn affects reaction kinetics.
-
Chlorine-to-Nitrogen Ratio: Higher chlorine doses relative to the concentration of nitrogenous precursors promote the formation of more highly chlorinated species, including NCl₃.
-
Temperature: Higher temperatures generally increase the rates of chemical reactions, including those involved in NCl₃ formation.
-
Presence of Other Reactants: The presence of organic matter and other compounds that exert a chlorine demand can compete with the NCl₃ formation reactions.
Logical Relationships of Influencing Factors
Experimental Protocols
Accurate quantification of this compound and its precursors is essential for research and monitoring purposes. The following sections provide detailed protocols for key analytical methods.
Differential Measurement of Chloramines using DPD-FAS Titration
This method, adapted from Standard Methods for the Examination of Water and Wastewater, allows for the differentiation of free chlorine, monochloramine, dichloramine, and this compound.
Principle: N,N-diethyl-p-phenylenediamine (DPD) reacts with free chlorine to produce a red color. Subsequent additions of potassium iodide (KI) catalyze the reaction of DPD with monochloramine and then dichloramine. This compound can be measured by its ability to react with iodide to liberate iodine, which in turn reacts with DPD. The color changes are quantified by titration with ferrous ammonium sulfate (FAS).
Reagents:
-
Phosphate Buffer Solution
-
DPD Indicator Solution
-
Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.00282 N)
-
Potassium Iodide (KI), crystals
-
Sodium Arsenite Solution (optional, for interference removal)
Procedure:
-
Sample Collection: Collect the water sample with minimal agitation and analyze promptly.
-
Free Chlorine (FC): a. To a suitable flask, add 100 mL of the sample. b. Add 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution. Mix. c. Immediately titrate with standard FAS titrant until the red color disappears. Record the volume of titrant used (Reading A). d. FC (mg/L as Cl₂) = (A x 200) / mL sample.
-
Monochloramine (MC): a. To the solution from step 2c, add one small crystal of KI and mix. b. Continue titrating with FAS titrant until the red color disappears again. Record the total volume of titrant used from the beginning (Reading B). c. MC (mg/L as Cl₂) = ((B - A) x 200) / mL sample.
-
Dichloramine (DC): a. To the solution from step 3b, add approximately 1 g of KI, mix, and let stand for 2 minutes. b. Continue titrating with FAS titrant until the red color disappears. Record the total volume of titrant used from the beginning (Reading C). c. DC (mg/L as Cl₂) = ((C - B) x 200) / mL sample.
-
This compound (NCl₃): a. Take a separate 100 mL sample. b. Add 5 mL of phosphate buffer and 1 g of KI. Mix and let stand for 2 minutes. c. Add 5 mL of DPD indicator solution and mix. d. Titrate with FAS titrant until the red color disappears. Record the volume of titrant used (Reading D). e. NCl₃ (mg/L as Cl₂) = ((2 x (D - C)) x 200) / mL sample. Note: This calculation provides an estimation and can be subject to interferences.
Experimental Workflow for DPD-FAS Titration
This compound Formation Potential (NCl₃FP) Test
This protocol is designed to determine the potential of a water sample to form NCl₃ under specific chlorination conditions.
Principle: A water sample is dosed with a known concentration of free chlorine and incubated under controlled conditions (pH, temperature, time). The NCl₃ formed is then measured.
Apparatus:
-
Glass-stoppered bottles or vials with no headspace
-
pH meter
-
Constant temperature incubator or water bath
-
Analytical equipment for NCl₃ measurement (e.g., DPD-FAS titration setup, GC-ECD, or MIMS)
Procedure:
-
Sample Preparation: Collect the water sample and determine the initial concentrations of ammonia and other relevant parameters.
-
Chlorine Dosing: Prepare a fresh stock solution of free chlorine (e.g., from sodium hypochlorite).
-
Reaction Setup: a. Adjust the pH of the water sample to the desired value (e.g., pH 7.0). b. Add a predetermined dose of the chlorine stock solution to achieve the target chlorine-to-nitrogen ratio. c. Immediately fill glass-stoppered bottles completely with the dosed sample, ensuring no headspace to prevent volatilization of NCl₃.
-
Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a specified reaction time (e.g., 24 hours).
-
Quenching (Optional): At the end of the incubation period, the reaction can be stopped by adding a quenching agent (e.g., sodium sulfite) if the analysis is not performed immediately.
-
NCl₃ Measurement: Analyze the concentration of NCl₃ in the incubated samples using a suitable analytical method, such as the DPD-FAS titration method described above or more advanced techniques like Membrane Introduction Mass Spectrometry.
-
Calculation: The NCl₃FP is reported as the concentration of NCl₃ formed under the specified experimental conditions.
Analysis of this compound by Membrane Introduction Mass Spectrometry (MIMS)
MIMS is a sensitive and selective technique for the direct analysis of volatile and semi-volatile compounds in water.
Principle: A semi-permeable membrane separates the aqueous sample from the high vacuum of a mass spectrometer. Volatile compounds like NCl₃ preferentially pass through the membrane and are subsequently ionized and detected by the mass spectrometer, allowing for real-time monitoring and quantification.
Generalized Protocol:
-
System Setup: a. The MIMS system consists of a membrane probe, a sample delivery system (e.g., flow-through cell), and a mass spectrometer (typically a quadrupole or ion trap). b. The membrane is usually made of polydimethylsiloxane (PDMS).
-
Calibration: a. Prepare standard solutions of NCl₃ of known concentrations. b. Introduce the standards into the MIMS system to generate a calibration curve by plotting the mass spectrometer signal intensity against the NCl₃ concentration.
-
Sample Analysis: a. Introduce the water sample into the sample cell containing the membrane probe. b. The volatile NCl₃ partitions into the membrane, diffuses across it, and desorbs into the mass spectrometer's ion source. c. Monitor the characteristic mass-to-charge ratio (m/z) for NCl₃.
-
Quantification: The concentration of NCl₃ in the sample is determined by comparing its signal intensity to the calibration curve.
Conclusion
The formation of this compound in chlorinated water is a multifaceted process influenced by a variety of chemical and physical factors. A thorough understanding of the roles of precursors like ammonia, urea, and amino acids, combined with knowledge of the reaction kinetics and the impact of parameters such as pH and chlorine dose, is paramount for controlling its formation. The detailed experimental protocols provided in this guide offer a practical framework for researchers and water quality professionals to accurately quantify NCl₃ and assess its formation potential. By applying this knowledge, more effective strategies can be developed to mitigate the presence of this problematic disinfection byproduct in swimming pools and drinking water systems, thereby improving water quality and protecting public health.
References
- 1. assets.noviams.com [assets.noviams.com]
- 2. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of monochloramine disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitrogen Trichloride: A Comprehensive Technical Guide to its Industrial Formation, Analysis, and Mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of nitrogen trichloride (NCl₃), a hazardous and volatile byproduct encountered in several industrial processes. Formed from the reaction of chlorine with nitrogen-containing compounds, NCl₃ poses significant safety risks due to its explosive nature and is an irritant to the eyes and respiratory system.[1][2] This document details the primary industrial settings for NCl₃ formation, presents quantitative data on its occurrence, outlines detailed experimental protocols for its detection and analysis, and discusses various mitigation strategies.
Formation of this compound in Industrial Processes
This compound, also known as trichloramine, is unintentionally synthesized in environments where chlorine or hypochlorous acid coexists with ammonia or other nitrogenous precursors.[1] The principal industrial settings for NCl₃ formation include chlor-alkali production, water and wastewater treatment facilities, and certain chemical manufacturing operations.
Chlor-Alkali Industry
The chlor-alkali process, which uses electrolysis of sodium chloride brine to produce chlorine and sodium hydroxide, is a primary source of industrial NCl₃ formation.[3][4] Nitrogen-containing impurities in the brine feedstock, such as ammonia or organic nitrogen compounds, react with the newly generated chlorine to form NCl₃.[3][4] These nitrogenous impurities can originate from the raw salt, additives like anti-caking agents (e.g., calcium ferrocyanide), or from chemicals used in brine treatment.[3] Due to the significant difference in boiling points between chlorine (-34°C) and NCl₃ (+71°C), the concentration of NCl₃ can build up in liquid chlorine during purification, cooling, and liquefaction stages, posing a severe explosion hazard.[3][5]
Water and Wastewater Treatment
In both municipal drinking water and industrial wastewater treatment, chlorination is a standard disinfection process. When the source water contains ammonia, amino acids, or urea, its treatment with chlorine can lead to the formation of a series of chloramines, including monochloramine (NH₂Cl), dichloramine (NHCl₂), and ultimately this compound (NCl₃).[1][6] The relative concentration of these species is highly dependent on factors such as pH, temperature, contact time, and the initial chlorine-to-nitrogen ratio.[6][7] While monochloramine is sometimes used as a secondary disinfectant, the formation of NCl₃ is generally undesirable due to its odor and irritant properties.[1] In wastewater with high ammonia concentrations, breakpoint chlorination is sometimes employed to remove nitrogen, but this process can produce NCl₃ if not carefully controlled, particularly under acidic conditions (pH < 4.5).[8]
Quantitative Data on this compound Formation
The concentration of this compound in industrial processes can vary widely based on the specific conditions. The following tables summarize reported quantitative data.
Table 1: this compound (NCl₃) in the Chlor-Alkali Process
| Process Stage | Precursors | Conditions | Reported NCl₃ Concentration | Reference |
| Wet Chlorine Gas (Post-Electrolysis) | Ammonia/Organic Nitrogen in Brine | - | 0-100 ppm | [4] |
| Liquid Chlorine (During Purification) | Ammonia/Organic Nitrogen in Brine | Condensation/Cooling | Minimal to >3% (Explosive) | [4] |
| Liquid Chlorine Condensate | Ammonia/Organic Nitrogen in Brine | Pre-cooler bottoms | 0.5% to 2.0% (by weight) | [9] |
| General Process Streams | Nitrogenous Impurities | - | Should be kept below 20,000 ppm (2.0%) | [10][11] |
Table 2: this compound (NCl₃) in Water Treatment Processes
| Process/System | Precursors | Conditions (pH) | Reported NCl₃-N Concentration | Reference |
| Breakpoint Chlorination (Buffered Water) | 20 mg/L NH₃-N | 5.0 | ~0.3 mg/L | [8] |
| Breakpoint Chlorination (Buffered Water) | 20 mg/L NH₃-N | 8.0 | ~0.05 mg/L | [8] |
| Before Breakpoint (Buffered Water) | 20 mg/L NH₃-N | 5-8 | < 0.3 mg/L | [8] |
Mitigation Strategies for this compound
Given the hazards associated with NCl₃, several strategies are employed in industrial settings to prevent its formation or to remove it from process streams.
Prevention
The most effective mitigation strategy is to prevent the formation of NCl₃ by controlling precursor concentrations. In the chlor-alkali industry, this involves using high-purity brine with minimal ammonia and organic nitrogen content and ensuring that other process chemicals, such as those used for brine treatment, are not sources of nitrogenous contamination.[11]
Removal and Decomposition
When NCl₃ formation cannot be avoided, various physical and chemical methods are used for its removal.
-
Thermal Decomposition: NCl₃ can be safely decomposed into nitrogen and chlorine gas by heating a dilute solution. In a common industrial application, NCl₃ is scrubbed from a chlorine gas stream and dissolved in an inert solvent like carbon tetrachloride. This solution is then heated to a controlled temperature (e.g., 105°-140°C) to facilitate decomposition.[3][12] It is critical to maintain the NCl₃ concentration below its explosive limit, typically under 3.5% by weight in the solvent.[12]
-
UV Photolysis: Ultraviolet (UV) irradiation is an effective method for degrading NCl₃. Studies have shown that all inorganic chloramines are susceptible to photodecay.[13][14] Research on drinking water treatment has demonstrated that UV light at specific wavelengths (e.g., 265, 280, 300 nm) can achieve over 90% removal of NCl₃.[15] UV photolysis can be applied to either gas or liquid streams.[11]
-
Chemical Destruction: NCl₃ can be destroyed by reacting it with reducing agents or through catalytic decomposition. Activated carbon has been used as a catalyst for NCl₃ destruction.[11]
The logical relationships between these strategies are illustrated in the diagram below.
Experimental Protocols for Analysis
Accurate quantification of NCl₃ is crucial for process control and safety. The following sections provide detailed methodologies for common analytical techniques.
DPD Colorimetric Method for Aqueous Samples
This method is widely used for determining different chlorine species, including NCl₃, in water. It relies on the differential reaction of chloramines with N,N-diethyl-p-phenylenediamine (DPD) in the presence and absence of potassium iodide (KI).
Principle: Free chlorine reacts instantly with DPD to produce a red color. Monochloramine reacts in the presence of a catalytic amount of KI. Dichloramine reacts more slowly. NCl₃ can be measured by its ability to react with DPD after being extracted into a solvent or by specific titration steps.
Materials:
-
Spectrophotometer or colorimeter suitable for use at 515 nm.
-
Glassware: titration flasks, pipettes, graduated cylinders.
-
Phosphate buffer solution (pH 6.5).
-
DPD indicator solution (or powder).
-
Standard Ferrous Ammonium Sulfate (FAS) titrant.
-
Potassium Iodide (KI), crystals and solution.
Procedure (Adapted from Standard Methods 4500-Cl G):
-
Sample Collection: Collect 100 mL of the water sample.
-
Reading N (Free Cl + ½ NCl₃):
-
Place one small crystal of KI (approx. 0.5 mg) in a clean titration flask.
-
Add the 100 mL sample and mix thoroughly.
-
Add 5 mL of buffer reagent and 5 mL of DPD indicator solution. Mix rapidly.
-
Immediately measure the absorbance at 515 nm or titrate rapidly with standard FAS titrant until the red color is discharged. Record this as Reading N .
-
-
Reading A (Free Chlorine):
-
To a separate 100 mL sample, add 5 mL of buffer and 5 mL of DPD indicator.
-
Immediately titrate or measure absorbance. Record as Reading A .
-
-
Reading B (Free Cl + Monochloramine):
-
After obtaining Reading A, add one small crystal of KI to the same sample and mix.
-
Immediately titrate or measure absorbance. Record as Reading B .
-
-
Calculations (for a 100 mL sample):
-
NCl₃ (as mg/L Cl₂): = 2 x (Reading N - Reading B)
-
Monochloramine (as mg/L Cl₂): = Reading B - Reading A
-
Dichloramine (as mg/L Cl₂): is typically determined by difference from a total chlorine measurement.
-
The experimental workflow for this analysis is visualized below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. aai.solutions [aai.solutions]
- 4. Measuring Cl2 and NCl3 in Chlorine After Electrolysis / Chlor-Alkali [aai.solutions]
- 5. Monitoring this compound in Chlorine Manufacture [aai.solutions]
- 6. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. US4138296A - Method for removing this compound from chlorine gas - Google Patents [patents.google.com]
- 10. Challenges of Chlor-alkali Process for Brines, Fine Caustics Production [thermofisher.com]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. UV photodegradation of inorganic chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Electrophilic Nature of Nitrogen Trichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen trichloride (NCl₃), a compound notorious for its instability, possesses a rich and often overlooked electrophilic character that presents unique opportunities in synthetic chemistry. This technical guide provides an in-depth exploration of the electrophilic nature of NCl₃, detailing its electronic structure, reactivity, and applications in electrophilic amination and other reactions. This document synthesizes key quantitative data, outlines experimental protocols for its synthesis and key reactions, and provides visual diagrams of relevant pathways and workflows to support researchers in harnessing the synthetic potential of this intriguing molecule.
Introduction
This compound, a yellow, oily liquid, is perhaps more infamous for its explosive tendencies than its synthetic utility.[1] First synthesized in 1812 by Pierre Louis Dulong, its handling is fraught with peril, a fact underscored by the injuries sustained by early pioneers of its chemistry, including Dulong and Sir Humphry Davy.[1] Despite its hazardous nature, NCl₃ exhibits a fascinating electrophilic reactivity that stems from its unique electronic structure. The presence of three highly electronegative chlorine atoms significantly influences the electron density around the nitrogen atom, leading to a molecule with distinct reactive sites. This guide aims to elucidate the electrophilic properties of this compound, providing a comprehensive resource for researchers interested in its application in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Molecular Structure and Electronic Properties
This compound adopts a trigonal pyramidal geometry, analogous to ammonia, with C₃ᵥ symmetry.[2] The central nitrogen atom is sp³ hybridized, with three bonding pairs and one lone pair of electrons.
| Property | Value | Reference(s) |
| Molecular Formula | NCl₃ | [1] |
| Molar Mass | 120.36 g/mol | [1] |
| Appearance | Yellow oily liquid | [1] |
| Density | 1.653 g/mL | [1] |
| Melting Point | -40 °C | [1] |
| Boiling Point | 71 °C | [1] |
| N-Cl Bond Length | 1.76 Å | [1] |
| Cl-N-Cl Bond Angle | 107° | [1] |
| Dipole Moment | 0.6 D | [1] |
| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | +232 kJ/mol | [2] |
The electronegativity difference between nitrogen (3.04 on the Pauling scale) and chlorine (3.16) is small, leading to N-Cl bonds with significant covalent character.[3] However, this slight difference results in a partial positive charge on the nitrogen atom and partial negative charges on the chlorine atoms, contributing to the molecule's overall polarity.[3]
Computational studies provide a more nuanced picture of the charge distribution. Quantum mechanical calculations, including Mulliken and Natural Bond Orbital (NBO) analyses, suggest a partial negative charge on the nitrogen atom (approximately -0.44) and partial positive charges on the chlorine atoms (approximately +0.147).[4][5] This counterintuitive result, when compared to simple electronegativity considerations, highlights the importance of the overall molecular orbital framework. This calculated charge distribution suggests that the chlorine atoms can act as electrophilic centers, a concept supported by some of the observed reactivity of NCl₃.
The frontier molecular orbitals also provide insight into NCl₃'s reactivity. The Highest Occupied Molecular Orbital (HOMO) is primarily located on the nitrogen and chlorine atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) is a σ* antibonding orbital associated with the N-Cl bonds. A low-lying LUMO indicates a propensity to accept electrons, a key characteristic of an electrophile.
Synthesis and Handling of this compound
Warning: this compound is a highly explosive and shock-sensitive compound. Its synthesis and handling should only be attempted by experienced chemists in a well-ventilated fume hood and with appropriate safety measures, including the use of a blast shield.
Laboratory Synthesis
A common laboratory preparation involves the reaction of an ammonium salt with a source of chlorine.
Experimental Protocol:
-
In a 1-liter round-bottom flask, place 225 mL of chloroform containing 10-20% carbon tetrachloride.
-
Add 600 mL of a 10% aqueous solution of ammonium sulfate to the flask.
-
Seal the flask with a stopper equipped with an inlet tube for chlorine gas and an outlet tube connected to a trap containing an alkali solution to neutralize excess chlorine.
-
Cool the reaction flask in an ice-water bath to maintain a low temperature and control the reaction rate.
-
Pass a strong stream of chlorine gas through the inlet tube into the vigorously shaken reaction mixture for approximately one hour.
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the lower organic layer (chloroform/carbon tetrachloride) and wash it by shaking thoroughly for 5 minutes with a 5% solution of ammonium sulfate.
-
Separate the organic layer again and dry it over anhydrous calcium chloride.
-
The resulting solution contains approximately 12% this compound.
Note: Solutions of this compound should be stored in the dark. Working with solutions containing less than 18% NCl₃ is reported to be relatively safe, but extreme caution is always advised.
Electrochemical Synthesis
An alternative and potentially more controllable method for synthesizing NCl₃ is through the electrochemical oxidation of an ammonium chloride solution. This method allows for in-situ generation and extraction into an organic solvent like carbon tetrachloride, which can mitigate the hazards associated with handling the pure substance.
Electrophilic Reactivity of this compound
The electrophilic nature of NCl₃ is manifested in several key reactions where it serves as a source of an amino group or a chlorine cation.
Hydrolysis
This compound hydrolyzes in hot water to produce ammonia and hypochlorous acid.[1]
NCl₃ + 3H₂O → NH₃ + 3HOCl
The mechanism of this reaction is debated. One proposed pathway involves the nucleophilic attack of water on the chlorine atoms, which is consistent with the calculated partial positive charge on chlorine.
Electrophilic Amination of Hydrocarbons
In the presence of a strong Lewis acid such as aluminum trichloride (AlCl₃), this compound can act as an electrophilic aminating agent for branched hydrocarbons.[1][6] The Lewis acid is believed to interact with a chlorine atom of NCl₃, enhancing the electrophilicity of the nitrogen atom and facilitating the formation of a carbon-nitrogen bond.
Experimental Protocol (General):
Detailed modern protocols for this reaction are not widely available, likely due to the hazards involved. The general procedure involves the reaction of the branched hydrocarbon with a solution of this compound in the presence of aluminum trichloride, followed by a hydrolysis workup to yield the primary amine. Careful control of temperature and stoichiometry is crucial to manage the reactivity and potential for side reactions.
Reaction with Grignard Reagents
The reaction of this compound with Grignard reagents (R-MgX) provides a clear example of its electrophilic nature, leading to the formation of primary and secondary amines.[7] In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrogen or chlorine of NCl₃.
Experimental Protocol (General, based on historical literature):
-
A solution of the Grignard reagent in an ethereal solvent is prepared under an inert atmosphere.
-
The solution is cooled, and a solution of this compound in an inert solvent is added dropwise with stirring.
-
The reaction mixture is then quenched, typically with an aqueous acid or ammonium chloride solution.
-
The product amines are extracted and purified.
The yields of primary and secondary amines can vary depending on the nature of the Grignard reagent and the reaction conditions.
Quantitative Data on Reactivity
| Parameter | Value/Observation | Significance | Reference(s) |
| Calculated Atomic Charges | |||
| Mulliken Charge on N | ~ -0.44 | Suggests nitrogen is electron-rich, but does not preclude electrophilic attack at other sites. | [4][5] |
| Mulliken Charge on Cl | ~ +0.147 | Indicates chlorine atoms are potential electrophilic centers. | [4][5] |
| NBO Charge on N | ~ -0.44 | Corroborates Mulliken charge analysis. | [4][5] |
| NBO Charge on Cl | ~ +0.147 | Corroborates Mulliken charge analysis. | [4][5] |
| Frontier Molecular Orbitals | |||
| HOMO-LUMO Gap | Not explicitly found for isolated NCl₃ in eV, but LUMO is σ* N-Cl antibonding. | A low-lying LUMO is indicative of electrophilic character. | |
| Reaction Kinetics | |||
| Hydrolysis Rate | Slow in cold water, faster in hot water. | Qualitative measure of reactivity with a weak nucleophile. | [1] |
Conclusion
This compound, despite its formidable reputation as an explosive, is a molecule with significant, albeit challenging, synthetic potential. Its electrophilic nature, supported by both experimental reactivity and computational studies, opens avenues for the formation of carbon-nitrogen bonds, a cornerstone of organic synthesis and drug development. The conflicting data on charge distribution underscore the complexity of its electronic structure and highlight the need for further theoretical and experimental investigation. By providing a consolidated overview of its properties, synthesis, and reactivity, this guide aims to equip researchers with the foundational knowledge to safely explore and exploit the unique electrophilic character of this compound in their synthetic endeavors. Future work in this area could focus on the development of safer, in-situ generation methods and the expansion of its applications in catalyzed electrophilic amination reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. inorganic chemistry - Charge on Nitrogen in NCl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Notes and Protocols for Nitrogen Trichloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Nitrogen trichloride (NCl₃) is a highly explosive, toxic, and unpredictable substance. Its preparation and use in organic synthesis should only be undertaken by experienced chemists in a controlled laboratory setting with appropriate safety measures, including the use of a blast shield, specialized handling equipment, and personal protective equipment. The information provided herein is for informational purposes only and does not constitute a recommendation or endorsement for the use of this hazardous material.
Introduction to this compound in Organic Synthesis
This compound (NCl₃), a yellow, oily liquid, is a highly reactive reagent that has found niche applications in organic synthesis as a potent chlorinating and aminating agent.[1] Its high reactivity stems from the weak N-Cl bonds and the significant release of energy upon its decomposition to stable nitrogen (N₂) and chlorine (Cl₂) gases.[2] While its inherent instability has limited its widespread use, NCl₃ offers unique reactivity for specific transformations that are challenging to achieve with other reagents.
This document provides an overview of the applications of this compound in organic synthesis, including detailed protocols for its preparation and use in key reactions. Due to its hazardous nature, in situ generation of NCl₃ is often the preferred method for its use in synthetic reactions.
Applications of this compound
The primary applications of this compound in organic synthesis are as a chlorinating and aminating agent.
Vicinal Dichlorination of Alkenes
This compound, generated in situ, is an effective reagent for the vicinal dichlorination of a variety of alkenes. This method provides a valuable alternative to the use of hazardous molecular chlorine. The reaction proceeds with good to excellent yields and, in many cases, with moderate to high diastereoselectivity.
Table 1: Vicinal Dichlorination of Alkenes using in situ generated NCl₃
| Substrate (Alkene) | Product | Yield (%) | Diastereoselectivity (anti:syn) |
| Styrene | 1,2-dichloro-1-phenylethane | 95 | - |
| 1-Octene | 1,2-dichlorooctane | 92 | - |
| Cyclohexene | trans-1,2-dichlorocyclohexane | 90 | >99:1 |
| trans-Stilbene | meso-1,2-dichloro-1,2-diphenylethane | 85 | >99:1 |
| Indene | trans-1,2-dichloroindane | 88 | >99:1 |
Data compiled from studies on the in situ generation of NCl₃ for dichlorination reactions.
Amination of Hydrocarbons
In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can be used to aminate saturated hydrocarbons, particularly those with tertiary C-H bonds. This reaction, often referred to as the Kovacic amination, provides a direct method for the introduction of a nitrogen functional group onto an alkane backbone. The reaction is believed to proceed through a chloronium ion intermediate. Following the reaction, a hydrolysis step is required to liberate the free amine.[2]
Synthesis of Primary and Secondary Amines from Grignard Reagents
This compound reacts with Grignard reagents (R-MgX) to produce primary and secondary amines.[3] This reaction offers a pathway for the formation of C-N bonds and the synthesis of a range of amines. The reaction is thought to proceed in a manner similar to the reaction of monochloramine with Grignard reagents.
Experimental Protocols
Extreme caution is advised when performing these experiments.
Preparation of a Standardized Solution of this compound in Carbon Tetrachloride
This protocol describes the preparation of a dilute solution of NCl₃. Concentrated NCl₃ is extremely dangerous and prone to spontaneous detonation.
Materials:
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄)
-
Ice-water bath
-
Gas dispersion tube
-
Reaction flask with a gas outlet
-
Scrubber with sodium hydroxide solution
Procedure:
-
Prepare a saturated aqueous solution of ammonium sulfate.
-
In a fume hood, behind a blast shield, place a known volume of carbon tetrachloride in a reaction flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the flask in an ice-water bath.
-
Slowly bubble chlorine gas through the stirred ammonium sulfate solution and then into the cooled carbon tetrachloride. The NCl₃ formed will be extracted into the organic layer, imparting a yellow color.
-
The concentration of the NCl₃ solution can be determined by reacting a known volume of the solution with an excess of a standard solution of a reducing agent (e.g., sodium thiosulfate) and back-titrating the excess.
-
Store the dilute NCl₃ solution in a refrigerator, away from light and sources of ignition. Never store concentrated NCl₃.
Protocol for Vicinal Dichlorination of Alkenes using in situ generated NCl₃
This protocol is adapted from a method utilizing Oxone® for the in situ generation of NCl₃ from ammonium chloride.
Materials:
-
Alkene
-
Ammonium chloride (NH₄Cl)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Reaction flask
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of dichloromethane (4 mL) and water (1 mL).
-
To this biphasic mixture, add ammonium chloride (1.5 mmol) and Oxone® (1.5 mmol).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Amination of a Hydrocarbon with NCl₃/AlCl₃ (Kovacic Amination)
Note: This is a general procedure as detailed, substrate-specific protocols are not widely available in open literature due to the hazardous nature of the reaction.
Materials:
-
Hydrocarbon (e.g., Adamantane)
-
This compound solution in CCl₄ (prepared as in 3.1)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction flask, dropping funnel
Procedure:
-
Set up a reaction flask under an inert atmosphere, equipped with a magnetic stirrer and a dropping funnel.
-
To the flask, add the hydrocarbon (1.0 equiv.) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 equiv.) to the stirred solution.
-
Slowly add the standardized solution of this compound (1.0 equiv.) in CCl₄ dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of water or dilute HCl at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by chromatography or crystallization.
General Protocol for the Synthesis of Amines from Grignard Reagents and NCl₃
Note: This is a generalized procedure. Extreme care must be taken when adding the NCl₃ solution to the Grignard reagent.
Materials:
-
Alkyl or aryl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound solution in an inert solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare the Grignard reagent from the corresponding halide and magnesium turnings in anhydrous ether or THF under an inert atmosphere.
-
Cool the Grignard solution to 0 °C.
-
Behind a blast shield, slowly add the dilute solution of this compound dropwise to the stirred Grignard reagent. A vigorous reaction may occur.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting mixture of primary and secondary amines can be separated by chromatography or distillation.
Visualizations
Caption: Experimental workflow for the vicinal dichlorination of alkenes.
Caption: Applications of this compound in organic synthesis.
Caption: Proposed mechanism for vicinal dichlorination of alkenes.
Safety Precautions
-
Explosion Hazard: this compound is shock-sensitive and can detonate violently upon contact with impurities, heat, or light. All work must be conducted behind a blast shield.
-
Toxicity: NCl₃ is a toxic and lachrymatory substance. Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty gloves.
-
Quenching: Any unreacted NCl₃ should be destroyed before workup. This can be done by carefully adding a reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite.
-
Storage: Never store pure or concentrated this compound. If a solution must be stored for a short period, it should be dilute and kept in a refrigerator in a clearly labeled, sealed container, protected from light.
Conclusion
This compound, despite its hazardous nature, can be a useful reagent in organic synthesis for specific chlorination and amination reactions. The use of in situ generation methods can mitigate some of the risks associated with its handling. Researchers considering the use of NCl₃ must have a thorough understanding of its properties and adhere to strict safety protocols. The development of safer and more controlled methods for its generation and use will be crucial for its broader application in synthetic chemistry.
References
Application Notes and Protocols for Nitrogen Trichloride as a Chlorinating Agent for Alkanes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extreme Hazard
Nitrogen trichloride (NCl₃) is a highly explosive, shock-sensitive, and toxic compound.[1][2][3][4] Its use in a laboratory setting is exceedingly dangerous and should only be considered by experienced professionals with specialized equipment and a thorough understanding of its hazardous properties. Concentrated samples of NCl₃ can detonate spontaneously from exposure to light, heat, or contact with organic materials.[1][3] The information provided herein is for informational purposes only and is based on general principles of free-radical chemistry, as specific, validated protocols for the use of NCl₃ in alkane chlorination are largely absent from the scientific literature, likely due to its inherent dangers. Extreme caution is advised, and any attempt to perform these experiments is done at the user's own significant risk.
Introduction
This compound (NCl₃) is a reactive inorganic compound that has been investigated for its potential as a chlorinating agent. In principle, it can serve as a source of chlorine radicals for the free-radical substitution of C-H bonds in alkanes. This process, known as free-radical chlorination, is a fundamental transformation in organic synthesis for the conversion of unreactive alkanes into more functionalized alkyl halides. However, the high reactivity and low selectivity of chlorine radicals, coupled with the extreme instability of NCl₃, present significant challenges for its practical application.
Theoretical Reaction Mechanism
The chlorination of alkanes with this compound is presumed to proceed via a free-radical chain mechanism, analogous to chlorination with elemental chlorine (Cl₂). This mechanism consists of three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the N-Cl bond in this compound to generate a dichloramino radical (•NCl₂) and a chlorine radical (•Cl). This step typically requires an external energy source, such as ultraviolet (UV) light or heat.
Propagation: The highly reactive chlorine radical then abstracts a hydrogen atom from the alkane (R-H) to form hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical subsequently reacts with another molecule of NCl₃ to produce the chlorinated alkane (R-Cl) and a new dichloramino radical, which can continue the chain.
Termination: The chain reaction is terminated by the combination of any two radical species to form a stable, non-radical product.
Signaling Pathway Diagram
Caption: Free-radical chlorination of alkanes using NCl₃.
Quantitative Data Summary
Due to the hazardous nature of NCl₃, there is a significant lack of published quantitative data for its use in alkane chlorination. The following table is a generalized representation of expected outcomes in free-radical chlorination of a simple alkane like propane, based on data from other chlorine sources. It illustrates the typical lack of selectivity.
| Alkane | Chlorinating Agent | Product | Isomer Ratio (Primary:Secondary) | Reference |
| Propane | Cl₂ (gas phase, 25°C, light-induced) | 1-Chloropropane | 45:55 | [5] |
| Propane | Cl₂ (gas phase, 25°C, light-induced) | 2-Chloropropane | 45:55 | [5] |
Note: The reactivity of C-H bonds in free-radical chlorination generally follows the order: tertiary > secondary > primary. However, the statistical abundance of primary hydrogens often leads to significant amounts of primary alkyl chlorides.
Experimental Protocols
WARNING: The following protocols are hypothetical and intended for informational purposes only. They are not based on validated experimental procedures for NCl₃ and should not be attempted without a thorough risk assessment and in the absence of appropriate safety infrastructure, including a blast shield and remote handling capabilities.
In-situ Generation of a Dilute NCl₃ Solution
Objective: To prepare a dilute solution of NCl₃ in a suitable solvent to minimize the risk of explosion.
Materials:
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) (Caution: Both are toxic and environmentally hazardous)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Ice bath
-
Separatory funnel
-
Round-bottom flask with a magnetic stirrer
-
Fume hood with a blast shield
Procedure:
-
Prepare a 10% (w/v) aqueous solution of ammonium sulfate.
-
In a round-bottom flask cooled in an ice bath, place the ammonium sulfate solution.
-
Slowly add a stoichiometric amount of sodium hypochlorite solution to the stirred ammonium sulfate solution. The pH should be maintained between 4 and 5 by the dropwise addition of dilute HCl.
-
After the addition is complete, continue stirring for 30 minutes in the ice bath.
-
Extract the aqueous solution with a small volume of cold chloroform or carbon tetrachloride. The yellow NCl₃ will preferentially dissolve in the organic layer.
-
Carefully separate the organic layer using a separatory funnel. This solution is highly unstable and should be used immediately. Do not attempt to concentrate the solution.
Hypothetical Protocol for the Chlorination of Cyclohexane
Objective: To perform a small-scale, hypothetical chlorination of cyclohexane using a dilute NCl₃ solution.
Materials:
-
Dilute solution of NCl₃ in CHCl₃ (prepared in-situ)
-
Cyclohexane
-
Photoreactor equipped with a UV lamp (e.g., 350 nm)
-
Reaction vessel (quartz or borosilicate glass) with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Place the reaction vessel inside the photoreactor and behind a blast shield.
-
Charge the vessel with cyclohexane.
-
Purge the system with an inert gas for 15 minutes.
-
Slowly add the freshly prepared, cold, dilute NCl₃ solution to the cyclohexane with vigorous stirring. The molar ratio of alkane to NCl₃ should be high (e.g., 10:1 or greater) to favor monochlorination.
-
Turn on the UV lamp to initiate the reaction.
-
Monitor the reaction progress by taking small aliquots at regular intervals and quenching them with a reducing agent (e.g., sodium thiosulfate solution) before analysis by GC-MS.
-
Upon completion (or after a predetermined time), turn off the UV lamp.
-
Carefully quench the entire reaction mixture by slowly adding it to a stirred solution of sodium thiosulfate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and analyze the product mixture by GC-MS to determine the yield and isomer distribution of chlorocyclohexane.
Experimental Workflow Diagram
Caption: A hypothetical workflow for alkane chlorination with NCl₃.
Safety and Handling
-
Explosion Hazard: NCl₃ is a primary explosive. Avoid friction, shock, and exposure to heat or sunlight.[1][3]
-
Toxicity: NCl₃ is a toxic and lachrymatory agent.[1] All manipulations must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Full PPE, including safety glasses, a face shield, lab coat, and blast-resistant gloves, is mandatory.
-
Scale: All reactions should be conducted on the smallest possible scale.
-
Quenching: Have a quenching agent (e.g., sodium thiosulfate solution) readily available at all times.
-
Waste Disposal: All NCl₃-containing waste must be neutralized before disposal according to institutional safety guidelines.
Conclusion
While this compound theoretically can act as a chlorinating agent for alkanes via a free-radical mechanism, its extreme instability and hazardous nature make it an impractical and dangerous choice for synthetic applications. The lack of selectivity, a common feature of free-radical chlorinations, further limits its utility. Researchers seeking to perform selective C-H chlorinations are strongly encouraged to explore safer and more selective modern reagents, such as N-chloroamides and related compounds.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
- 4. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Nitrogen Trichloride (NCl₃) Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen trichloride (NCl₃), a volatile and hazardous inorganic compound, is a significant concern in various industrial and environmental settings, including chlorinated swimming pools and chemical manufacturing processes. Accurate and sensitive detection of NCl₃ gas is crucial for ensuring workplace safety, environmental monitoring, and process control. This document provides detailed application notes and experimental protocols for several advanced analytical techniques used for the detection and quantification of gaseous this compound.
Overview of Analytical Techniques
A variety of analytical methods are available for the detection of this compound gas, each with its own set of advantages and limitations in terms of sensitivity, selectivity, response time, and cost. The choice of technique often depends on the specific application, required detection limits, and whether real-time monitoring is necessary. This document focuses on the following key techniques:
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Colorimetric Sensors
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
-
On-line Derivatization Cavity Ring-Down Spectroscopy (OD-CRDS)
The quantitative performance of these methods is summarized in the table below for easy comparison.
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Detection Limit | Quantification Range | Response Time | Key Advantages | Key Disadvantages |
| PTR-MS | ppt to low ppb level[1] | ppb to ppm | Real-time (seconds)[2] | High sensitivity, real-time monitoring, no sample preparation[2] | High instrument cost, potential for isobaric interferences[3] |
| HS-GC-MS | ~15 µg-Cl₂/L (in water, adaptable to gas)[4] | µg/L to mg/L range | Minutes to hours | High selectivity and specificity, well-established technique[5] | Slower analysis time, requires sample collection and preparation[5] |
| Colorimetric Sensors | 5 - 180 ppb[6] | ppb range | Minutes (15-20 min)[7] | Low cost, portable, visual detection[8] | Single-use (in some cases), potential for cross-sensitivity |
| UV-Vis Spectrophotometry | ppm level | 0 - 20,000 ppm[9] | Real-time (continuous) | Robust for industrial process monitoring, continuous analysis[10] | Lower sensitivity compared to other methods, potential for spectral overlap[10] |
| OD-CRDS | Sub-ppb to ppb | ppb range | Real-time (seconds to minutes) | High sensitivity and selectivity, absolute measurement technique[11] | Complex instrumentation, may require derivatization reagents |
Experimental Protocols and Workflows
This section provides detailed experimental protocols for the aforementioned analytical techniques. Each protocol is accompanied by a Graphviz diagram illustrating the experimental workflow.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
PTR-MS is a soft ionization technique that allows for the real-time measurement of volatile organic compounds (VOCs) and other trace gases, including this compound.[12][13] The principle involves the transfer of a proton from H₃O⁺ ions to the target analyte (NCl₃), which is then detected by a mass spectrometer.[13]
Experimental Protocol:
-
Instrument Setup and Calibration:
-
Power on the PTR-MS instrument and allow for sufficient warm-up and stabilization time as per the manufacturer's instructions.
-
Introduce a zero-air gas (high-purity nitrogen or air free of organic contaminants) to establish the background signal.[2]
-
Perform a multi-point calibration using a certified gas standard of a known concentration of a reference compound (e.g., isoprene) to determine the instrument's response factor.[14] While direct calibration with an NCl₃ standard is ideal, it is often challenging due to the compound's instability. Therefore, sensitivity can be calculated based on the proton transfer reaction rate constant.[15]
-
-
Sample Introduction:
-
Use a heated PFA or Silcosteel® sampling line to draw the gas sample directly from the environment or process stream into the PTR-MS drift tube.
-
Maintain a constant flow rate to ensure consistent sampling conditions.
-
-
Data Acquisition:
-
Set the drift tube parameters (voltage, pressure, and temperature) to optimize the proton transfer reaction for NCl₃. Typical E/N (electric field to number density ratio) values are in the range of 100-140 Td.[2]
-
Monitor the ion signals for protonated this compound (NCl₃H⁺) at the corresponding mass-to-charge ratio (m/z).
-
Simultaneously monitor the primary ion signal (H₃O⁺) and its water clusters to ensure stable instrument conditions.
-
-
Data Analysis:
-
Calculate the concentration of NCl₃ using the measured ion signals, the instrument's response factor (or calculated sensitivity), and the reaction time in the drift tube.
-
Account for potential fragmentation of the NCl₃H⁺ ion and any isobaric interferences by analyzing the full mass spectrum.
-
Experimental Workflow Diagram:
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a powerful technique for the separation and identification of volatile compounds from a gas or liquid sample. For NCl₃ gas analysis, a known volume of the gas is collected and then introduced into the headspace vial for analysis.
Experimental Protocol:
-
Sample Collection:
-
Collect a known volume of the gas sample in a gas-tight syringe or a Tedlar® bag.
-
Alternatively, use a sorbent tube (e.g., charcoal) to trap NCl₃ from a known volume of air, followed by solvent desorption.[16]
-
-
Headspace Vial Preparation:
-
Place the collected gas sample (or the desorbed solvent from the sorbent tube) into a sealed headspace vial.[17]
-
For calibration, prepare a series of headspace vials containing known concentrations of an NCl₃ standard in a suitable matrix.
-
-
Headspace Incubation and Injection:
-
GC Separation:
-
MS Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire data in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for NCl₃. The characteristic m/z values for NCl₃ should be monitored.
-
-
Data Analysis:
-
Identify the NCl₃ peak based on its retention time and mass spectrum.
-
Quantify the concentration of NCl₃ by comparing the peak area to a calibration curve generated from the standards.
-
Experimental Workflow Diagram:
Colorimetric Sensors
Colorimetric sensors offer a simple and cost-effective method for the detection of NCl₃ gas, often with a visual color change that can be quantified using a spectrophotometer or even by eye.[8] These sensors are typically based on a chemical reaction between NCl₃ and a specific indicator dye immobilized on a solid support.[19]
Experimental Protocol:
-
Sensor Fabrication:
-
Prepare a solution of a polymeric binder (e.g., sodium alginate) and a pH indicator dye sensitive to NCl₃ or its reaction products.[8]
-
Impregnate a porous substrate (e.g., non-woven fabric) with the solution.[8]
-
Cross-link the polymer to immobilize the dye within the matrix.
-
Dry the sensor film under controlled conditions.
-
-
Exposure to Gas Sample:
-
Place the colorimetric sensor in a chamber or flow cell.
-
Introduce the gas sample containing NCl₃ into the chamber at a constant flow rate.
-
-
Colorimetric Measurement:
-
Monitor the change in color of the sensor over time.
-
For quantitative analysis, use a spectrophotometer to measure the change in absorbance at a specific wavelength.
-
Alternatively, a digital camera or a smartphone can be used to capture images of the sensor, and the color change can be analyzed using image processing software.
-
-
Data Analysis:
-
Correlate the magnitude of the color change (e.g., change in absorbance or RGB values) to the concentration of NCl₃ using a pre-established calibration curve.
-
The calibration curve is generated by exposing the sensors to known concentrations of NCl₃ gas.
-
Experimental Workflow Diagram:
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used for the continuous monitoring of NCl₃ in gas streams, particularly in industrial settings. The method relies on the principle that NCl₃ absorbs light in the UV region of the electromagnetic spectrum.[9][10]
Experimental Protocol:
-
Instrument and Sampling Setup:
-
Spectral Acquisition:
-
Acquire the UV absorption spectrum of the gas sample in the wavelength range where NCl₃ has a strong absorbance.
-
The system should also be calibrated to account for the absorbance of other interfering gases that may be present, such as chlorine (Cl₂).[10]
-
-
Data Analysis:
-
The concentration of NCl₃ is determined by applying a multicomponent analysis algorithm to the measured UV spectrum. This algorithm uses the known absorbance spectra of NCl₃ and any interfering species to calculate their respective concentrations.
-
The analysis is performed in real-time, providing continuous monitoring of the NCl₃ concentration.
-
Experimental Workflow Diagram:
On-line Derivatization Cavity Ring-Down Spectroscopy (OD-CRDS)
OD-CRDS is a highly sensitive and selective technique for the real-time detection of trace gases. For NCl₃, the method typically involves an on-line derivatization step to convert NCl₃ into a more readily detectable species, followed by detection using CRDS.
Experimental Protocol:
-
Instrument Setup:
-
Set up the CRDS instrument, which consists of a laser source, a high-finesse optical cavity, and a sensitive photodetector.[20]
-
Integrate an on-line derivatization module upstream of the CRDS cavity.
-
-
On-line Derivatization:
-
Continuously mix the incoming gas sample with a reagent gas that selectively reacts with NCl₃ to produce a stable product with a strong absorption feature at the laser wavelength.
-
-
CRDS Measurement:
-
Introduce the reacted gas mixture into the optical cavity of the CRDS.
-
Measure the rate of decay of the laser light intensity within the cavity (the "ring-down time"). The presence of the absorbing derivatized product will shorten the ring-down time.[11]
-
-
Data Analysis:
-
Calculate the absorption coefficient from the measured ring-down time.
-
The concentration of the derivatized product, and therefore the original NCl₃ concentration, is determined from the absorption coefficient using the Beer-Lambert law.
-
The system must be calibrated using gas standards of known NCl₃ concentration to establish the relationship between the measured absorption and the NCl₃ concentration.
-
Experimental Workflow Diagram:
References
- 1. settek.com [settek.com]
- 2. actris.eu [actris.eu]
- 3. Advances in Proton Transfer Reaction Mass Spectrometry (PTR-MS): Applications in Exhaled Breath Analysis, Food Science, and Atmospheric Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | Occupational Safety and Health Administration [osha.gov]
- 8. Frontiers | A fabrication of colorimetric sensor using pH indicator for determination of toxic gases [frontiersin.org]
- 9. aai.solutions [aai.solutions]
- 10. Monitoring this compound in Chlorine Manufacture [aai.solutions]
- 11. fhi.mpg.de [fhi.mpg.de]
- 12. osti.gov [osti.gov]
- 13. montrose-env.com [montrose-env.com]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [rex.libraries.wsu.edu]
- 16. osha.gov [osha.gov]
- 17. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 18. Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. staff.ustc.edu.cn [staff.ustc.edu.cn]
Application Notes and Protocols for the Safe Handling of Nitrogen Trichloride (NCl₃) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen trichloride (NCl₃), also known as trichloramine, is a highly reactive and explosive yellow, oily liquid.[1] While its primary industrial relevance is as a hazardous byproduct in processes like chlorine production, dilute solutions of NCl₃ can be utilized in specific laboratory-scale organic syntheses. However, due to its inherent instability and sensitivity to shock, heat, light, and contact with organic materials, the preparation and handling of NCl₃ solutions demand meticulous safety protocols and a thorough understanding of its properties.[2][3] Concentrated forms and even dilute solutions pose a significant explosion risk.[2] This document provides detailed application notes and protocols for the safe preparation, handling, and disposal of dilute NCl₃ solutions in a research laboratory setting.
Hazard Summary
This compound is a potent explosive that can detonate upon exposure to various stimuli, including:
-
Heat: Explodes when heated to 93 °C.[2] The decomposition is self-accelerating at temperatures above 30°C and can lead to an explosion at approximately 100°C.[4]
-
Light: Sensitive to sunlight and even strong artificial light.[5]
-
Shock and Impact: Pure NCl₃ is sensitive to even slight mechanical shock.
-
Organic Matter: Contact with grease, dust, or other organic compounds can initiate explosive decomposition.[2]
-
Other Chemicals: Reacts explosively with a wide range of substances, including ammonia, arsenic, and potassium hydroxide.[2]
Solutions of NCl₃, particularly at concentrations above a few weight percent, are also considered explosive. It is crucial to handle NCl₃ in solution and never in its pure form.
Experimental Protocols
Preparation of a Dilute NCl₃ Solution in a Chloroform/Carbon Tetrachloride Mixture
This protocol is adapted from established laboratory procedures for generating a dilute solution of NCl₃ for immediate use in a subsequent reaction. All operations must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is mandatory for the entire duration of the synthesis and handling.
Materials:
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Chloroform (CHCl₃)
-
Carbon tetrachloride (CCl₄)
-
Chlorine (Cl₂) gas
-
Calcium chloride (CaCl₂) (anhydrous)
-
5% (w/v) Ammonium sulfate solution
-
Ice
Equipment:
-
1 L round-bottom flask with a stopper and gas inlet/outlet tubes
-
Gas dispersion tube (fritted bubbler)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying tube
-
Gas scrubbing bottle containing a solution of sodium hydroxide to neutralize excess chlorine.
-
Blast shield
-
Low-temperature bath (ice-water)
Procedure:
-
Reaction Setup: In the 1 L round-bottom flask, prepare a biphasic mixture by adding 225 mL of a chloroform/carbon tetrachloride (80:20 to 90:10 v/v) solvent mixture and 600 mL of a 10% (w/v) aqueous solution of ammonium sulfate.[6]
-
Cooling: Place the flask in an ice-water bath and allow the contents to cool to 0-5 °C with gentle stirring.
-
Chlorination: While vigorously stirring the biphasic mixture, introduce a steady stream of chlorine gas through a gas dispersion tube submerged in the aqueous layer. The outlet tube from the reaction flask should be connected to the gas scrubbing bottle. Continue the chlorine purge for approximately one hour.[6]
-
Phase Separation: After one hour, stop the chlorine flow and transfer the reaction mixture to a separatory funnel. Allow the layers to separate completely. The lower organic layer will contain the NCl₃.
-
Washing: Carefully drain the lower organic layer and wash it with a 5% aqueous solution of ammonium sulfate by shaking gently for 5 minutes. This step helps to remove any remaining unreacted starting materials.[6]
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride for a short period.
-
Quantification and Immediate Use: The resulting solution, which can contain up to 12% NCl₃, should be quantified immediately before use.[6] It is imperative to use the solution as quickly as possible after preparation.
Quantification of NCl₃ in Solution
Accurate determination of the NCl₃ concentration is critical for both safety and experimental reproducibility. Several methods can be employed:
-
UV-Visible Spectroscopy: NCl₃ exhibits a characteristic UV absorbance that can be used for quantification. This method is often employed in industrial settings for continuous monitoring and can be adapted for laboratory use.[7]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A validated HPLC-UV method can be used for the analysis of chloramines, including NCl₃, in various samples.[7]
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS): This technique is particularly useful for determining NCl₃ concentrations in aqueous solutions and can be adapted for organic solvents.[8]
Safe Storage of Dilute NCl₃ Solutions
If immediate use is not possible, dilute solutions of NCl₃ (below 1.5 wt%) can be stored for a very limited time under specific conditions.[4]
-
Temperature: Store at or below room temperature (ideally refrigerated, but in an explosion-proof refrigerator).
-
Light: Protect from all light sources by storing in an amber bottle wrapped in aluminum foil.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Stabilizer: Storing the organic solution under a layer of 5% ammonium sulfate solution can improve stability for a few days.[6]
-
Labeling: The container must be clearly labeled with "DANGER: this compound SOLUTION - EXPLOSION HAZARD" and include the concentration and date of preparation.
-
Secondary Containment: Always store in a secondary container.
Quenching and Disposal of NCl₃ Solutions
Unused NCl₃ solutions and any reaction mixtures containing NCl₃ must be quenched and disposed of properly. This procedure must be performed in a chemical fume hood behind a blast shield.
Materials:
-
Isopropanol
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate (solid)
-
Ice
Procedure:
-
Cooling: Cool the flask containing the NCl₃ solution in an ice-water bath.
-
Initial Quenching: While stirring, slowly add isopropanol to the NCl₃ solution. Isopropanol is a less reactive quenching agent than water and will initiate a more controlled decomposition.[9]
-
Decomposition: After the initial exotherm (if any) subsides, continue to slowly add a 10% aqueous solution of sodium thiosulfate. Sodium thiosulfate will reduce the NCl₃ to harmless nitrogen gas and chloride ions.
-
Neutralization: Once the yellow color of the NCl₃ has disappeared and gas evolution has ceased, slowly add solid sodium bicarbonate in small portions to neutralize any acidic byproducts.
-
Verification of Complete Decomposition: Before disposal, it is crucial to ensure that all NCl₃ has been destroyed. A simple patch test using potassium iodide-starch paper can be used. A drop of the quenched solution should not produce a blue-black color.
-
Waste Disposal: The neutralized and fully quenched solution should be disposed of as hazardous waste according to institutional guidelines.
Data Presentation
Table 1: Stability and Safe Handling Parameters for NCl₃ Solutions
| Parameter | Value/Condition | Citation |
| Explosion Temperature (Pure) | 93 °C | [2] |
| Explosion Temperature (in Solution) | ~100 °C (self-accelerating above 30°C) | [4] |
| Safe Concentration in Solution (Industrial) | < 1.5 wt% | [4] |
| Reported Lab Synthesis Concentration | Up to 12% in CHCl₃/CCl₄ | [6] |
| Storage Stability | Stable for several days in CHCl₃/CCl₄ under 5% (NH₄)₂SO₄ solution in the dark. | [6] |
| Incompatible Solvents | Avoid ethers due to peroxide formation, which can increase explosion risk. | |
| Recommended Quenching Agents | Isopropanol, Sodium Thiosulfate | [9] |
Diagrams
Experimental Workflow for NCl₃ Synthesis and Use
Caption: Workflow for NCl₃ solution preparation, handling, and disposal.
Logical Relationship of NCl₃ Hazards and Controls
Caption: Relationship between NCl₃ hazards and necessary safety controls.
References
- 1. nems.nih.gov [nems.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]
- 9. Nitrogen ttrichloride --- revised | PPT [slideshare.net]
Nitrogen Trichloride as a Reagent in Radical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen trichloride (NCl₃), a highly reactive and explosive inorganic compound, has found niche applications in organic synthesis as a potent reagent for radical reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the vicinal dichlorination of olefins and the amination of alkanes and aromatic compounds. Due to the inherent instability and hazardous nature of this compound, all procedures must be conducted with extreme caution by trained personnel in a well-ventilated fume hood behind a blast shield.
Introduction
This compound, a yellow, oily liquid, is a notoriously unstable molecule with a high positive enthalpy of formation (+232 kJ/mol), making it prone to explosive decomposition.[1] Despite its hazardous nature, its reactivity has been harnessed for specific transformations in organic chemistry. The weak N-Cl bonds (bond energy of approximately 193 kJ/mol) readily undergo homolytic cleavage upon initiation by heat, light, or a Lewis acid, generating highly reactive radical species, primarily the dichloramino radical (•NCl₂) and chlorine radicals (•Cl).[2] These radicals can then participate in a variety of synthetic transformations.
This document outlines two key applications of this compound in radical reactions: the vicinal dichlorination of alkenes and the amination of C-H bonds in alkanes and aromatic systems, the latter pioneered by the work of Kovacic and Field.
Safety Precautions
EXTREME HAZARD: this compound is a severe explosive, sensitive to shock, heat, light, and contact with organic materials.[2][3] Its preparation and use should only be undertaken by experienced chemists with appropriate safety measures in place.
-
Always work in a well-ventilated fume hood behind a blast shield.
-
Use personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves.
-
Prepare and use NCl₃ in dilute solutions (typically <15% in a solvent like chloroform or carbon tetrachloride) to minimize the risk of detonation. [4][5]
-
Avoid contact with incompatible materials, including organic compounds, reducing agents, and metals.
-
Never store pure or concentrated this compound. Prepare and use it in situ or use a freshly prepared solution immediately.
-
Quench any residual NCl₃ carefully with a suitable reducing agent, such as a solution of sodium thiosulfate.
Application: Vicinal Dichlorination of Olefins
The reaction of this compound with olefins can lead to the formation of vicinal dichlorides, which are valuable synthetic intermediates.[3] While some sources suggest a radical mechanism, a prominent and safer alternative involves the in situ generation of NCl₃, which appears to proceed through a non-radical pathway. Both possibilities are discussed below.
Proposed Radical Mechanism
The reaction is proposed to be initiated by the homolytic cleavage of an N-Cl bond in this compound to generate a dichloramino radical (•NCl₂) and a chlorine radical (•Cl). The chlorine radical then adds to the alkene to form a β-chloroalkyl radical. This radical subsequently abstracts a chlorine atom from another molecule of NCl₃ to yield the vicinal dichloride and regenerate the dichloramino radical, propagating the chain reaction.
References
Application Notes and Protocols: The Use of Nitrogen Trichloride (NCl₃) in the Synthesis of Nitrogen-Containing Heterocycles
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The development of efficient synthetic methodologies for their construction remains a cornerstone of modern organic chemistry. Historically, a wide range of reagents have been explored as nitrogen sources for the formation of these cyclic systems. Among these, the inorganic compound nitrogen trichloride (NCl₃) presents, at first glance, as a simple, atom-economical source of electrophilic nitrogen. However, a thorough review of the scientific literature and safety data reveals that the application of NCl₃ in the synthesis of nitrogen-containing heterocycles is exceptionally limited and fraught with extreme hazard.
This document serves as a critical application note to inform researchers, scientists, and drug development professionals about the properties, historical context, and significant dangers associated with this compound. It will detail why NCl₃ is not a recommended reagent in modern synthetic chemistry for this purpose and provide extensive safety protocols related to its nature. While direct, detailed experimental protocols for its use in heterocycle synthesis are largely absent from contemporary literature due to safety concerns, this note will discuss the theoretical reaction pathways and provide context on its limited historical applications.
Properties of this compound (NCl₃)
This compound, also known as trichloramine, is a yellow, oily liquid with a pungent, chlorine-like odor.[3] It is a highly reactive and dangerously explosive compound, sensitive to light, heat, shock, and contact with organic materials.[3] Its extreme instability has been documented since its first synthesis in 1812 by Pierre Louis Dulong, who lost an eye and two fingers in an explosion.[3] Subsequent research by prominent chemists like Sir Humphry Davy and Michael Faraday also resulted in injuries from unexpected detonations.[3]
| Property | Value | Reference |
| Chemical Formula | NCl₃ | [3] |
| Molar Mass | 120.37 g/mol | [3] |
| Appearance | Yellow, oily liquid | [3] |
| Density | 1.653 g/cm³ | [3] |
| Melting Point | -40 °C | [3] |
| Boiling Point | 71 °C (decomposes explosively) | [3] |
| Solubility | Insoluble in water; soluble in CCl₄, CHCl₃, CS₂ | [3] |
Table 1: Physical and Chemical Properties of this compound (NCl₃)
Historical Synthetic Applications and Limitations
The primary theoretical application of NCl₃ in organic synthesis is as an electrophilic aminating agent. The significant difference in electronegativity between nitrogen and chlorine renders the nitrogen atom susceptible to nucleophilic attack.
Synthesis of Aziridines
Aziridines are three-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their versatile reactivity.[4][5] In principle, the reaction of NCl₃ with an alkene could proceed via an electrophilic addition mechanism to furnish a vicinal chloroamine, which could then undergo intramolecular cyclization to form an aziridine.
However, the literature is scarce on the successful and safe application of NCl₃ for this transformation. The high reactivity of NCl₃ often leads to uncontrolled side reactions, including polymerization of the alkene and decomposition of the reagent. Modern aziridination methods overwhelmingly favor safer and more selective nitrogen sources such as chloramine-T, organic azides, and oxaziridines, often in the presence of transition metal catalysts.[6][7]
Synthesis of Pyridines
Pyridine and its derivatives are ubiquitous six-membered aromatic heterocycles.[8] The construction of the pyridine ring typically involves the condensation of aldehydes, ketones, and a nitrogen source, such as ammonia.[9] The use of NCl₃ as the nitrogen source in such condensations is not reported, likely due to its incompatibility with the reaction conditions and its propensity to react non-selectively with the carbonyl compounds and enolates involved. Electrophilic substitution on a pre-formed pyridine ring with NCl₃ is also not a viable strategy, as pyridine is deactivated towards electrophilic attack, and the Lewis basic nitrogen of the pyridine would likely react with the electrophilic NCl₃ in an uncontrolled manner.[8]
Other Potential Applications
In the presence of a strong Lewis acid like aluminum trichloride, NCl₃ has been reported to aminate certain branched hydrocarbons.[3] This suggests a potential for NCl₃ in C-H amination reactions, which could theoretically be applied to the synthesis of heterocycles. However, the harsh conditions and the inherent dangers of the reagent have prevented the development of any practical synthetic protocols in this area.
Mandatory Safety Protocols
WARNING: this compound is a highly explosive and toxic substance. Its synthesis and handling should only be attempted by highly trained professionals in a specialized laboratory equipped with appropriate safety measures, including blast shields and remote handling capabilities. The information provided below is for informational purposes only and does not constitute a recommendation for its preparation or use.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) should be worn.
-
Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required. Full-body protection may be necessary depending on the scale.
-
Respiratory Protection: All manipulations must be performed in a certified and properly functioning chemical fume hood with excellent ventilation. A self-contained breathing apparatus (SCBA) should be available for emergency situations.
Engineering Controls
-
Fume Hood: A high-performance fume hood is essential.
-
Blast Shield: All work with NCl₃ must be conducted behind a sturdy blast shield.
-
Remote Handling: Whenever possible, remote handling equipment should be used to minimize direct contact.
-
Inert Atmosphere: Reactions involving NCl₃ should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with oxygen and moisture, which can increase its instability.
-
Dilution: NCl₃ should always be handled in dilute solutions with inert solvents like carbon tetrachloride. Pure NCl₃ is exceptionally shock-sensitive.[10]
Handling and Storage
-
In Situ Generation: It is strongly advised to generate NCl₃ in situ for immediate use and to avoid its isolation and storage.
-
Temperature Control: Reactions should be maintained at low temperatures to minimize the risk of decomposition.
-
Avoidance of Contaminants: Contact with organic materials, bases, reducing agents, and metals can lead to explosive decomposition. All glassware must be scrupulously clean and dry.
-
Light Sensitivity: NCl₃ is sensitive to light and should be handled in a darkened environment or in vessels protected from light.
Quenching and Disposal
-
Quenching: Unreacted NCl₃ must be carefully quenched. A common method involves the slow addition of a reducing agent solution, such as sodium thiosulfate, at low temperature. The quenching process should be performed behind a blast shield.
-
Disposal: All waste containing NCl₃ must be treated as hazardous and disposed of according to institutional and national safety regulations.
Experimental Protocols (Historical Context)
The following protocol is provided for historical and informational purposes only to illustrate a method for the preparation of a dilute solution of NCl₃. This procedure is extremely dangerous and should not be attempted.
Preparation of a Dilute Solution of this compound in Carbon Tetrachloride
This procedure is adapted from historical literature and is presented to highlight the hazardous nature of the synthesis.
Materials:
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄)
-
Ice
Procedure:
-
A solution of ammonium sulfate in water is prepared in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet.
-
An equal volume of carbon tetrachloride is added to the flask.
-
The flask is cooled in an ice bath to 0-5 °C.
-
With vigorous stirring, a slow stream of chlorine gas is bubbled through the biphasic mixture.
-
The reaction is monitored for the formation of a yellow color in the organic layer, indicating the presence of NCl₃.
-
The flow of chlorine is stopped, and the layers are allowed to separate.
-
The organic layer, containing a dilute solution of NCl₃, is carefully separated for immediate use.
Extreme caution is advised as the concentration of NCl₃ in the organic solvent should not exceed a low threshold to avoid spontaneous detonation.
Visualizations
Workflow for the Historical Preparation of NCl₃
References
- 1. ijnrd.org [ijnrd.org]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Aziridine synthesis by aziridination [organic-chemistry.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. WebElements Periodic Table » Nitrogen » this compound [webelements.com]
Spectroscopic Analysis of Nitrogen Trichloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen trichloride (NCl₃), a yellow, oily liquid, is a highly reactive and explosive compound.[1] Despite its hazardous nature, understanding its molecular structure and properties through spectroscopic analysis is crucial in various fields, including atmospheric chemistry, water treatment by-product analysis, and industrial process monitoring.[2][3] This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.
EXTREME CAUTION ADVISED: this compound is a sensitive and powerful explosive that can detonate unpredictably from shock, heat, light, or contact with organic materials.[1][2] All handling must be conducted by experienced personnel in a controlled laboratory environment with appropriate safety measures, including fume hoods, blast shields, and personal protective equipment. Solutions should be kept dilute, and the total amount of NCl₃ should be minimized.[4]
Spectroscopic Properties of this compound
This compound possesses a trigonal pyramidal molecular structure, belonging to the C₃ᵥ point group.[1][4] This structure dictates its spectroscopic behavior, with all four fundamental vibrational modes being both IR and Raman active.[4]
Data Presentation: Spectroscopic Parameters
The following tables summarize the key quantitative data for the spectroscopic analysis of this compound.
Table 1: Vibrational Frequencies of this compound [4][5]
| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| ν₁ | A₁ | 538 | 538 (Polarized) | Symmetric N-Cl Stretch |
| ν₂ | A₁ | 349 | 349 (Polarized) | Symmetric N-Cl Bend |
| ν₃ | E | 642 | 642 (Depolarized) | Asymmetric N-Cl Stretch |
| ν₄ | E | 258 | 257 (Depolarized) | Asymmetric N-Cl Bend |
Table 2: UV-Vis Absorption Data for this compound [6]
| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Transition |
| ~340 nm | ~100 L·mol⁻¹·cm⁻¹ | n → σ |
| ~250 nm | ~500 L·mol⁻¹·cm⁻¹ | σ → σ |
Experimental Protocols
I. Synthesis and Handling of this compound Solution
Warning: This procedure involves the generation of a highly explosive substance. Proceed with extreme caution and adhere to all safety protocols.
Objective: To prepare a dilute solution of this compound in a suitable solvent for spectroscopic analysis.
Materials:
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) (Note: CCl₄ is a known carcinogen and its use should be minimized and handled with appropriate precautions)
-
Chlorine gas (Cl₂)
-
5% Ammonium sulfate wash solution
-
Anhydrous calcium chloride (CaCl₂)
-
Round bottom flask (1 L)
-
Gas inlet and outlet tubes
-
Ice bath
-
Separatory funnel
-
Drying tube
Protocol: [7]
-
In a 1 L round bottom flask, combine 225 mL of chloroform (or carbon tetrachloride) and 600 mL of a 10% ammonium sulfate solution.
-
Equip the flask with gas inlet and outlet tubes. The outlet tube should be connected to a trap containing an alkali solution to neutralize excess chlorine.
-
Cool the reaction flask in an ice-water bath.
-
While vigorously shaking the mixture, pass a strong stream of chlorine gas through the solution for approximately one hour.
-
After the reaction, transfer the mixture to a separatory funnel and separate the organic layer (chloroform/carbon tetrachloride containing NCl₃).
-
Wash the organic layer with a 5% ammonium sulfate solution by shaking thoroughly for 5 minutes.
-
Carefully separate the layers and dry the organic phase with anhydrous calcium chloride.
-
The resulting solution contains approximately 12% this compound. It is critical not to exceed a concentration of 18% as the risk of explosion increases significantly. [7]
-
Store the solution in the dark over the ammonium sulfate wash solution. It is stable for several days under these conditions.[7] Before use, re-separate and dry the organic layer.
II. Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its fundamental vibrational frequencies.
Materials:
-
Dilute solution of NCl₃ in carbon tetrachloride
-
Fourier Transform Infrared (FTIR) spectrometer
-
KBr or NaCl liquid sample cell
-
Syringe and needle
Protocol: [4]
-
Ensure the FTIR spectrometer is purged and a background spectrum of the empty sample compartment has been recorded.
-
Carefully fill the liquid sample cell with the dilute NCl₃ solution using a syringe. Ensure there are no air bubbles in the light path.
-
Place the filled cell in the sample holder of the spectrometer.
-
Acquire the infrared spectrum over the desired range (e.g., 4000-200 cm⁻¹).
-
Collect a sufficient number of scans to obtain a high signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction using a spectrum of the pure solvent (carbon tetrachloride).
-
Identify and label the characteristic absorption bands corresponding to the fundamental vibrations of NCl₃.
III. Raman Spectroscopy
Objective: To obtain the Raman spectrum of this compound and determine the polarization of the vibrational bands.
Materials:
-
Dilute solution of NCl₃ in carbon tetrachloride
-
Raman spectrometer with a laser excitation source (e.g., He-Ne laser at 632.8 nm)
-
Polarizer optics
-
Glass capillary tube or cuvette
Protocol: [4]
-
Carefully transfer the dilute NCl₃ solution into a glass capillary tube or a suitable cuvette.
-
Place the sample in the spectrometer's sample holder.
-
Align the laser beam to pass through the sample.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 1600-80 cm⁻¹).
-
To determine the polarization of the bands, acquire two spectra: one with the analyzer polarized parallel to the incident laser polarization (I∥) and another with the analyzer polarized perpendicular (I⊥).
-
Process the spectra to identify the Raman shifts.
-
Calculate the depolarization ratio (ρ = I⊥ / I∥) for each band. Polarized bands (ρ < 0.75) correspond to symmetric vibrations (A₁), while depolarized bands (ρ ≈ 0.75) correspond to asymmetric vibrations (E).[4]
IV. UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound to identify its electronic transitions.
Materials:
-
Dilute solution of NCl₃ in a UV-transparent solvent (e.g., carbon tetrachloride)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol: [3]
-
Prepare a series of dilutions of the NCl₃ stock solution in the chosen solvent to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the blank cuvette in the sample and reference beams.
-
Rinse the sample cuvette with the NCl₃ solution before filling it.
-
Acquire the UV-Vis spectrum of the NCl₃ solution over the desired wavelength range (e.g., 200-500 nm).
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
If the concentration of the NCl₃ solution is accurately known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis of NCl₃.
Caption: Relationship between NCl₃ molecular properties and spectroscopic techniques.
References
Application Notes and Protocols for Monitoring Nitrogen Trichloride (NCl₃) in Industrial Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen trichloride (NCl₃), a volatile and hazardous chemical, poses significant risks in various industrial environments, including chlorine manufacturing plants, swimming pool facilities, and water treatment plants.[1] Its high reactivity and potential for explosive decomposition necessitate stringent monitoring to ensure workplace safety and compliance with regulatory standards.[1] This document provides detailed application notes and protocols for the detection and quantification of NCl₃ in industrial settings.
This compound is primarily formed through the reaction of chlorine with nitrogen-containing compounds, such as ammonia and its derivatives.[1] In the chlorine manufacturing process, these nitrogenous precursors can be introduced through the brine solution or other additives.[1] The control of NCl₃ levels is critical, as concentrations above its lower explosive limit (around 1% in chlorine) can lead to spontaneous and violent decomposition.[1]
These application notes outline several analytical methodologies for monitoring airborne NCl₃, ranging from real-time process analyzers to laboratory-based techniques. The selection of an appropriate method depends on factors such as the required sensitivity, response time, operational environment, and the presence of interfering substances.
Regulatory Exposure Limits and Typical Concentrations
| Parameter | Value | Industrial Setting | Reference |
| Occupational Exposure Limits | |||
| NIOSH REL | Not Established | General Industry | [2] |
| OSHA PEL | Not Established | General Industry | [2] |
| ACGIH TLV® | Not Established | General Industry | [2] |
| Process Safety Limits | |||
| Lower Explosive Limit (in Chlorine) | ~1% (10,000 ppm) | Chlorine Manufacturing | [1] |
| Recommended Safe Limit (Eurochlor) | < 1 wt% (in liquid chlorine) | Chlorine Manufacturing | [4] |
| Typical Concentrations | |||
| Untreated Chlorine Gas Stream | 5 - 150 ppm | Chlorine Manufacturing | [5] |
| Final Chlorine Product | 1 - 10 ppm | Chlorine Manufacturing | [5] |
| Indoor Swimming Pool Air (Mean) | 637 ± 220 µg/m³ | Recreational Facilities | [6] |
Analytical Methodologies
A variety of analytical techniques can be employed for the determination of NCl₃ levels. The choice of method will be dictated by the specific requirements of the industrial setting.
UV-Visible (UV-Vis) Spectroscopy for Continuous Monitoring
Continuous monitoring of NCl₃ in gas streams, particularly in chlorine manufacturing, can be effectively achieved using UV-Visible spectroscopy. The OMA-300 Process Analyzer is a commercially available instrument that utilizes this principle.[1]
Principle: this compound exhibits strong absorbance in the UV region of the electromagnetic spectrum.[1] The analyzer continuously draws a sample from the process stream (often the headspace above a liquid) and measures the absorbance at specific wavelengths.[1] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of NCl₃. To mitigate interference from other components in the gas stream, such as chlorine, which also absorbs in the UV range, a multi-wavelength analysis is performed, and the system is calibrated to differentiate between the analytes.[1]
Protocol: OMA-300 Process Analyzer
-
Installation: Install the OMA-300 analyzer and the sample conditioning system according to the manufacturer's instructions. The sample probe should be placed in a location representative of the process stream being monitored (e.g., the headspace of a scrubbing tower).[1]
-
Calibration: Perform a multi-point calibration using certified gas standards of NCl₃ and any potential interfering gases (e.g., Cl₂). The calibration should cover the expected concentration range of the process.
-
Sample Aspiration: The system continuously draws a gaseous sample from the process stream through the sample cell.[1]
-
Spectroscopic Measurement: The analyzer measures the absorbance of the gas sample across a defined UV wavelength range.
-
Data Analysis: The analyzer's software uses a pre-calibrated algorithm to calculate the concentration of NCl₃, correcting for the absorbance of other components.[1]
-
Data Logging and Alarms: Configure the system to log concentration data continuously and to trigger alarms if pre-set concentration thresholds are exceeded.
Performance Characteristics:
| Parameter | Specification | Reference |
| Typical Measurement Range | 0 - 20,000 ppm | [1] |
| Response Time | Real-time, continuous | [1] |
| Accuracy | Dependent on calibration | [1] |
| Precision | High | [1] |
Impinger Method with DPD Colorimetric Analysis
For discrete, time-weighted average (TWA) measurements of airborne NCl₃, particularly in environments like indoor swimming pools, the impinger method followed by colorimetric analysis using N,N-diethyl-p-phenylenediamine (DPD) is a well-established technique.[6]
Principle: Air is bubbled through an impinger containing a solution of DPD and potassium iodide (KI). NCl₃ in the air reacts with the potassium iodide to liberate iodine (I₂). The liberated iodine then reacts with the DPD to form a magenta-colored complex.[4] The intensity of the color, which is proportional to the NCl₃ concentration, is measured using a spectrophotometer or a colorimeter at a specific wavelength.
Protocol: Impinger-DPD Method
-
Reagent Preparation:
-
Absorbing Solution: Prepare a solution containing N,N-diethyl-p-phenylenediamine (DPD) and potassium iodide (KI) in a suitable buffer solution (e.g., phosphate buffer, pH 6.5). Commercially available DPD reagents for total chlorine can often be adapted for this purpose.[6]
-
-
Sampling:
-
Calibrate a personal sampling pump to a known flow rate (e.g., 1 L/min).
-
Fill an impinger with a measured volume (e.g., 15 mL) of the absorbing solution.
-
Connect the impinger to the sampling pump and draw a known volume of air through the solution for a specified time period (e.g., 60 minutes).
-
-
Sample Analysis:
-
Transfer the absorbing solution from the impinger to a cuvette.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the DPD-iodine complex (typically around 515 nm) using a spectrophotometer or a portable colorimeter.
-
Use a calibration curve prepared from standard solutions of known iodine concentration to determine the concentration of NCl₃ in the sample.
-
-
Calculation:
-
Calculate the mass of NCl₃ collected based on the stoichiometry of the reaction.
-
Divide the mass of NCl₃ by the total volume of air sampled to obtain the airborne concentration in µg/m³ or ppm.
-
Performance Characteristics:
| Parameter | Specification | Reference |
| Limit of Detection (LOD) | 3.6 µg/m³ | [6] |
| Linearity (R²) | 0.996 | [6] |
| Repeatability (CV) | 1.7% | [6] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection offers a highly sensitive and specific method for the analysis of chloramines, including NCl₃.[7] This technique is particularly useful for research and specialized industrial hygiene investigations where differentiation between various chloramine species is required.
Principle: A liquid sample, or an extract from an air sampling medium, is injected into the HPLC system. The components of the sample are separated on a chromatographic column based on their differential partitioning between the mobile phase and the stationary phase. As the separated components elute from the column, they pass through a UV detector, which measures their absorbance at a specific wavelength. The retention time and the peak area are used for qualitative and quantitative analysis, respectively.
Protocol: HPLC-UV Method (General Guidance)
Note: A specific, validated protocol for NCl₃ by HPLC-UV is not widely published. The following is a general guideline based on the analysis of similar compounds.
-
Sample Collection and Preparation:
-
For air sampling, a suitable sorbent tube or impinger solution is used to trap NCl₃.
-
The collected NCl₃ is then desorbed or extracted into a suitable solvent compatible with the HPLC mobile phase.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of small polar molecules.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate different chloramine species.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Injection Volume: 10 - 100 µL.
-
UV Detection: Based on the UV absorbance spectrum of NCl₃, a detection wavelength in the range of 200-220 nm would be appropriate.
-
-
Calibration and Analysis:
-
Prepare a series of calibration standards of NCl₃ in the mobile phase.
-
Inject the standards and the samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of NCl₃ in the samples from the calibration curve.
-
Performance Characteristics:
| Parameter | Specification |
| Limit of Detection (LOD) | Low ng to µg range |
| Limit of Quantification (LOQ) | Low ng to µg range |
| Accuracy | High |
| Precision | High |
NIOSH and OSHA Methods
A thorough search of the NIOSH Manual of Analytical Methods (NMAM) and the OSHA Sampling and Analytical Methods database did not yield a specific, validated method for the determination of airborne this compound.[3] The available methods for nitrogen compounds, such as NIOSH Method 6014, are designed for the analysis of nitric oxide and nitrogen dioxide.[2]
In the absence of a dedicated official method, it is recommended to utilize and validate one of the methods described in the scientific literature, such as the impinger-DPD method, or to develop and validate an in-house method based on established analytical principles like HPLC-UV or ion chromatography. Any method used for compliance monitoring should be thoroughly validated to demonstrate its accuracy, precision, and suitability for the specific industrial environment.
Visualizations
Experimental Workflow for NCl₃ Monitoring
Caption: General workflow for monitoring this compound in industrial settings.
Signaling Pathway for DPD-Based NCl₃ Detection
Caption: Simplified reaction pathway for the colorimetric detection of NCl₃ using DPD.
Logic Diagram for Selecting an NCl₃ Monitoring Method
Caption: Decision logic for selecting an appropriate NCl₃ monitoring method.
Conclusion
The monitoring of this compound in industrial settings is paramount for ensuring worker safety and maintaining process control. While a variety of analytical methods are available, the selection of the most appropriate technique requires careful consideration of the specific application, required sensitivity, and operational constraints. Continuous UV-Vis spectroscopy is well-suited for real-time process monitoring in high-concentration environments, while the impinger-DPD method provides a reliable and cost-effective approach for TWA measurements in settings such as swimming pools. HPLC-UV offers high specificity for research and complex mixture analysis. The absence of a dedicated NIOSH or OSHA method for NCl₃ underscores the importance of proper method validation to ensure the reliability of monitoring data.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. NIOSH Manual of Analytical Methods (2014-151) | NIOSH | CDC [cdc.gov]
- 4. cdn.hach.com [cdn.hach.com]
- 5. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Sampling and Analytical Methods | Occupational Safety and Health Administration [osha.gov]
Application Note: Use of Nitrogen Trichloride in Amine Production
Audience: Researchers, scientists, and drug development professionals.
Warning: The use of nitrogen trichloride (NCl₃) for the production of amines is extremely hazardous and strongly discouraged . This compound is a highly unstable and explosive compound that can detonate with minimal provocation, including shock, heat, and contact with organic materials. This document is intended for informational purposes only to outline the historical context and inherent dangers, and to direct researchers toward safer, modern alternatives. Under no circumstances should the described historical procedures be attempted without extensive, specialized safety infrastructure and expertise in handling highly explosive materials.
Introduction: The Hazards of this compound
This compound, also known as trichloramine, is a dense, volatile, and oily liquid with a pungent odor. Its primary characteristic of concern is its extreme instability. It is a highly endothermic compound, meaning its decomposition into nitrogen gas (N₂) and chlorine gas (Cl₂) is highly exothermic and can be explosive.
Key Hazards:
-
Explosive Instability: NCl₃ is notoriously unstable and can detonate violently when subjected to physical shock, temperatures above 60°C, or even bright light.
-
Sensitivity to Organic Compounds: Contact with a wide range of organic materials, including solvents, greases, and the very substrates one might use in amine synthesis, can trigger explosive decomposition.
-
Toxicity: this compound is a severe irritant to the eyes, skin, and respiratory tract.
Due to these significant dangers, this compound is not used as a standard reagent in modern organic synthesis for amine production. Its historical application is limited and serves as a cautionary tale in chemical safety.
Historical Context: The Hofmann-Löffler-Freytag Reaction and Related Pathways
The primary historical context for the involvement of this compound in amine synthesis relates to haloamine intermediates, particularly in reactions like the Hofmann-Löffler-Freytag reaction. In this reaction, an N-haloamine is cyclized to form a pyrrolidine or piperidine derivative. While this compound itself is not the direct reagent, the study of N-chloroamines provides a conceptual link.
The direct reaction of this compound with organometallic reagents (e.g., Grignard reagents) to form primary amines has been reported in older literature. However, this method is fraught with peril due to the high reactivity of both the NCl₃ and the organometallic compound, creating a significant risk of explosion.
Logical Workflow: Historical Approach to Amine Synthesis via NCl₃ (For Informational Purposes Only)
The following diagram illustrates the conceptual and dangerously obsolete workflow for synthesizing a primary amine using this compound and a Grignard reagent. This is not a protocol and should not be attempted.
Troubleshooting & Optimization
stabilizing nitrogen trichloride solutions for laboratory use
Acknowledgment of Request and Important Safety Warning
Regarding: Technical Support for Stabilizing Nitrogen Trichloride (NCl₃)
We have received your request for a technical support center, including troubleshooting guides and FAQs, for the purpose of .
It is our primary responsibility to prioritize the safety of all researchers and laboratory professionals. Therefore, we must decline this request. This compound (NCl₃) is a dangerously unstable and highly explosive compound that is not suitable for general laboratory use. Providing information on "stabilizing" this substance would be irresponsible and could lead to severe harm, including serious injury or death.
The history of this compound is marked by severe accidents. Its discoverer, Pierre Louis Dulong, lost an eye and three fingers in an explosion in 1812.[1][2] Shortly after, Sir Humphry Davy and his assistant Michael Faraday were also injured in separate NCl₃ explosions.[2][3]
Hazard Information: Why this compound is Not Used in a Laboratory Setting
This compound is an endothermic compound, meaning its decomposition into nitrogen gas (N₂) and chlorine gas (Cl₂) is highly exothermic and can be initiated by a variety of stimuli.[3] This inherent instability is the primary reason it is not a standard laboratory reagent.
Key Hazards:
-
Extreme Explosive Instability: NCl₃ is exceptionally sensitive and can detonate violently when exposed to:
-
High Explosive Power: The explosive force of this compound is estimated to be 30-40% of that of TNT.[1][6] Even small quantities can cause catastrophic detonations.[1]
-
Toxicity: this compound is a potent irritant to the eyes, skin, and mucous membranes.[2][4][7] It is a lachrymatory agent (tear gas) and inhalation can lead to severe respiratory issues, including pulmonary edema.[4][8]
Due to these severe and unpredictable hazards, attempting to prepare, store, or "stabilize" this compound in a standard laboratory environment is extremely dangerous. There are no recognized or safe protocols for its routine use by researchers. Its handling is limited to highly specialized industrial processes with extensive safety and mitigation systems in place to prevent its accumulation.[9]
Chemical Instability of this compound
The instability of NCl₃ can be attributed to several factors at the molecular level.
| Factor | Description |
| Bond Strain & Size Mismatch | The significant difference in atomic size between the small nitrogen atom and the larger chlorine atoms leads to steric strain and weak N-Cl bonds.[10][11] |
| Weak Bond Energy | The N-Cl bond has a low dissociation energy, meaning it requires little energy to break, initiating decomposition.[12] |
| High Enthalpy of Formation | NCl₃ has a large positive enthalpy of formation (+232 kJ/mol), indicating it is thermodynamically unstable relative to its constituent elements (N₂ and Cl₂).[3] Its decomposition is therefore highly favorable and releases a significant amount of energy. |
Logical Hazard Flowchart
To visualize the risks, consider the following logical progression of hazards associated with any attempt to handle this compound.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. Acute inhalation toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ozone.unep.org [ozone.unep.org]
- 10. quora.com [quora.com]
- 11. homework.study.com [homework.study.com]
- 12. The compound NF_{3} is quite stable, but NCl_{3} is very unstable (NC.. [askfilo.com]
purification methods for crude nitrogen trichloride
I am unable to fulfill this request.
Providing detailed purification methods, experimental protocols, and troubleshooting guides for nitrogen trichloride would violate critical safety policies. This compound is an extremely unstable and highly explosive substance that is exceptionally sensitive to shock, heat, sunlight, and contact with organic materials. Disseminating detailed instructions for its purification would be irresponsible and could lead to severe harm.
My purpose is to be helpful and harmless, and providing information that facilitates the handling of such a dangerous compound is directly contrary to my core safety principles.
Instead, I can offer general information on chemical safety principles, the hazards associated with highly reactive and explosive compounds, and proper laboratory safety protocols when dealing with potentially hazardous materials, without providing specific instructions for the synthesis or purification of this compound.
Technical Support Center: Syntheses Involving Nitrogen Trichloride (NCl₃)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for syntheses involving nitrogen trichloride (NCl₃). Given the highly hazardous and explosive nature of NCl₃, all procedures should be conducted with extreme caution by trained personnel in a controlled laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction involving NCl₃ is showing unexpected exothermicity or signs of decomposition (e.g., gas evolution, color change). What is happening and what should I do?
A1: You are likely observing the primary and most dangerous side reaction of NCl₃: its explosive decomposition. This compound is notoriously unstable and can decompose violently under various conditions.
-
Primary Side Reaction: Decomposition into nitrogen gas (N₂) and chlorine gas (Cl₂). This reaction is highly exothermic and can be initiated by:
-
Heat: NCl₃ can explode when heated above 60°C.[1]
-
Light: Exposure to sunlight or even a flash of magnesium light can trigger decomposition.[1]
-
Shock or Impact: NCl₃ is sensitive to mechanical shock.
-
Contact with Impurities: A wide range of substances can catalyze explosive decomposition, including organic matter, grease (even from fingerprints), concentrated ammonia, and various metals and their salts.[1]
-
-
Immediate Actions:
-
Cease all heating and agitation immediately.
-
Shield the reaction vessel if it is safe to do so.
-
Evacuate the immediate area and follow all established laboratory safety protocols for explosive hazards.
-
Do not attempt to quench or handle the reaction mixture if it is actively decomposing.
-
-
Prevention:
-
Whenever possible, generate and use NCl₃ in situ at low temperatures to avoid isolating the pure substance.
-
Work in a clean, well-ventilated fume hood, free of organic residues.
-
Use scrupulously clean glassware.
-
Avoid exposure to light by wrapping the reaction vessel in aluminum foil.
-
Q2: I am using an in situ method to generate NCl₃ for the dichlorination of an alkene, but I am observing the formation of a byproduct with a hydroxyl group. What is this side product and how can I minimize it?
A2: The most common byproduct in the chlorination of alkenes in the presence of water is a chlorohydrin.
-
Side Reaction: Formation of chlorohydrins occurs when water acts as a nucleophile, attacking the intermediate chloronium ion in competition with the chloride ion.
-
Troubleshooting:
-
Control Water Content: While some protocols for in situ NCl₃ generation use a biphasic system with water, the ratio of organic solvent to water can be critical. Minimizing the amount of water can favor the desired dichlorination.
-
Anhydrous Conditions: If your synthesis allows, using anhydrous solvents and reagents will prevent chlorohydrin formation. However, this may not be feasible with common in situ generation methods for NCl₃.
-
Solvent Choice: Using a non-participating, water-immiscible organic solvent can help to sequester the alkene and intermediate from the aqueous phase where water concentration is high.
-
Q3: In my amination reaction of an aromatic compound using NCl₃ and a Lewis acid catalyst (e.g., AlCl₃), I am getting a low yield of the desired amine and isolating halogenated byproducts. What is causing this?
A3: This is a common issue in electrophilic amination reactions. The reaction conditions that activate NCl₃ for amination can also promote competing electrophilic aromatic substitution reactions.
-
Side Reaction: Halogenation of the aromatic ring. The NCl₃/AlCl₃ system can generate electrophilic chlorine species (or NCl₃ itself can act as a chlorinating agent), which can react with the electron-rich aromatic substrate.
-
Troubleshooting:
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired amination to occur. Lower temperatures generally increase the selectivity of amination over halogenation.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the NCl₃/AlCl₃ reagent may increase the likelihood of side reactions.
-
Substrate Reactivity: Highly activated aromatic rings are more susceptible to competing electrophilic halogenation. If possible, consider using a substrate with slightly less activating groups.
-
Alternative Aminating Agents: If halogenation remains a significant issue, you may need to explore other electrophilic aminating reagents that are less prone to this side reaction.
-
Q4: My reaction seems to have stalled, and I suspect hydrolysis of NCl₃. What are the products of hydrolysis, and how can I avoid it?
A4: this compound readily hydrolyzes, especially in the presence of heat or in non-acidic aqueous solutions.
-
Reaction: NCl₃ + 3H₂O → NH₃ + 3HOCl
-
Consequences: The hydrolysis of NCl₃ consumes your reagent and introduces ammonia (NH₃) and hypochlorous acid (HOCl) into your reaction mixture. These can potentially react with your starting materials or desired product, leading to a complex mixture and low yields.
-
Prevention:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to work under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Acidic Conditions: NCl₃ is more stable in acidic aqueous solutions. If your reaction can tolerate acidic conditions, maintaining a low pH can suppress hydrolysis.
-
Quantitative Data on Side Reactions
Quantitative data on the yields of side products in NCl₃-mediated reactions is scarce in the literature, primarily due to the hazardous nature of the reagent and the focus on maximizing the yield of the desired product. The following table summarizes the key reactions and provides general observations on yields.
| Desired Reaction | Substrate | Reagents | Common Side Reaction(s) | Typical Yield of Desired Product | Yield of Side Product(s) |
| Explosive Decomposition | NCl₃ (pure or concentrated) | Heat, light, shock, impurities | N₂ + Cl₂ | 0% | 100% (in the event of decomposition) |
| Hydrolysis | NCl₃ | H₂O | NH₃ + HOCl | N/A | Dependent on conditions (pH, temp.) |
| Vicinal Dichlorination | Alkenes | NCl₃ (in situ from NH₄Cl/Oxone®) | Chlorohydrin formation | Good to Excellent | Generally low, but dependent on water content |
| Electrophilic Amination | Arenes | NCl₃/AlCl₃ | Halogenated Arenes | Moderate | Data not readily available; can be significant |
Experimental Protocols
Warning: this compound is a highly explosive and toxic compound. These procedures should only be attempted by trained professionals with appropriate safety measures in place, including the use of a blast shield and working in a well-ventilated fume hood.
Protocol 1: In Situ Generation of NCl₃ for Vicinal Dichlorination of Alkenes
This protocol is adapted from a literature procedure for the safe, in situ generation and reaction of NCl₃.
Reagents:
-
Alkene (1.0 mmol)
-
Ammonium chloride (NH₄Cl, 1.2 mmol)
-
Oxone® (Potassium peroxymonosulfate, 1.2 mmol)
-
Dichloromethane (CH₂Cl₂, 4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), ammonium chloride (1.2 mmol), dichloromethane (4 mL), and water (1 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add Oxone® (1.2 mmol) portion-wise to the reaction mixture over 5-10 minutes.
-
Continue to stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dichlorinated product.
-
Purify the product by column chromatography if necessary.
Visualizations
Reaction Pathways
Caption: Key desired and side reaction pathways in syntheses involving NCl₃.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in NCl₃ reactions.
References
managing the explosive hazards of concentrated NCl₃
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Nitrogen trichloride (NCl₃) is an extremely unstable and highly explosive compound. Providing detailed information, experimental protocols, and troubleshooting guides for managing concentrated NCl₃ would be irresponsible and dangerous. The handling of such a hazardous substance requires specialized, in-person training and equipment that cannot be adequately addressed through a general technical support guide.
Creating and disseminating this type of content could lead to severe accidents and harm. My purpose is to be helpful and harmless, and providing instructions on how to handle a substance with such a high potential for causing injury or death is in direct conflict with my core safety principles.
If you are in a situation that involves or requires the handling of hazardous materials, please consult with a qualified safety professional and follow all established safety protocols at your institution.
Technical Support Center: Quenching Unreacted Nitrogen Trichloride (NCl₃)
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching unreacted nitrogen trichloride (NCl₃) in reaction mixtures. NCl₃ is a highly explosive and hazardous compound, and its handling requires strict adherence to safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so hazardous?
This compound (NCl₃) is a yellow, oily liquid that is a potent explosive.[1][2] It is highly sensitive to shock, friction, light, and heat, and can detonate violently.[1] Its explosive force is estimated to be 30-40% of TNT. Even small amounts can be dangerous, and contact with organic materials can trigger an explosion.[3] Historically, its discovery and subsequent research led to serious injuries for several notable chemists, including Pierre Louis Dulong and Sir Humphry Davy.[1][2]
Q2: How can I tell if NCl₃ has formed in my reaction?
The formation of a yellow, oily layer in your reaction mixture, especially in reactions involving ammonia derivatives and chlorine sources, is a strong indicator of NCl₃ presence.[1][3] A distinctive "chlorine-like" or pungent odor is also characteristic of NCl₃.[1] If you observe these signs, it is crucial to proceed with extreme caution and follow appropriate quenching procedures immediately.
Q3: What are the primary methods for quenching or destroying NCl₃?
There are three main approaches to safely decompose NCl₃:
-
Chemical Quenching: Using reducing agents to convert NCl₃ into less hazardous compounds.
-
Thermal Decomposition: Heating a dilute solution of NCl₃ to break it down into nitrogen and chlorine gas.
-
Photolytic Decomposition: Exposing NCl₃ to ultraviolet (UV) light to initiate its decomposition.
The choice of method depends on the scale of the reaction, the solvent system, and the equipment available.
Q4: Can I use water to quench NCl₃?
While NCl₃ does hydrolyze in water to form ammonia and hypochlorous acid, this reaction can be slow and is not a recommended primary quenching method for concentrated NCl₃ due to the potential for uncontrolled reactions and the continued presence of a hazardous material.[1][4][5] Cautious use of water can be part of a multi-step quenching procedure after initial treatment with other reagents.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| A yellow, oily substance is observed in the reaction vessel. | Formation of this compound (NCl₃). | Immediate Action: Cease heating and agitation. Shield the reaction from light. Consult the detailed quenching protocols below and proceed with extreme caution. Do not attempt to isolate or concentrate the yellow oil. |
| A strong, pungent, "chlorine-like" odor is detected. | Volatilization of NCl₃. | Ensure adequate ventilation in a fume hood. Avoid inhaling the vapors. This is a sign of NCl₃ presence, and quenching procedures should be initiated. |
| The quenching reaction is unexpectedly vigorous or exothermic. | The concentration of NCl₃ is higher than anticipated, or the quenching agent is being added too quickly. | Immediately stop the addition of the quenching agent. If possible and safe to do so, cool the reaction mixture with an external ice bath. Resume addition of the quenching agent at a much slower rate once the reaction is under control. |
| Unsure if the quenching process is complete. | Incomplete reaction of the quenching agent with NCl₃. | After the initial quenching procedure, it is prudent to add a secondary, milder quenching agent or to test for the presence of oxidizing species. A simple test is to take a small, diluted aliquot of the quenched mixture and add it to a solution of potassium iodide; the formation of a yellow-brown color indicates the presence of remaining oxidizing agents. |
Quantitative Data on Quenching & Decomposition Methods
| Method | Conditions | Efficiency/Rate | Key Considerations |
| Thermal Decomposition | Dilute solution (<3.5 wt%) in an inert solvent (e.g., carbon tetrachloride) at 105-140°C.[7] | Controlled decomposition to N₂ and Cl₂.[7] | HIGHLY DANGEROUS if concentration is too high. NCl₃ explodes when heated to 95°C in its pure form.[7] This method is more common in industrial settings with precise controls. |
| Photolytic Decomposition (UV) | UV irradiation (e.g., 265 nm or 280 nm).[8] | At 280 nm, a 96.6% decomposition was observed after 60 minutes for an initial concentration of 0.96 mg/L.[8] | Efficiency is dependent on the wavelength and intensity of the UV source, as well as the concentration of NCl₃. This method is often used for gaseous streams or in aqueous solutions.[9][10][11] |
| Chemical Quenching (Aqueous Reducing Agents) | Dilute (approx. 5%) aqueous solutions of reducing agents.[9] | Generally rapid and effective. | The choice of reducing agent depends on the reaction mixture and downstream processing. Ensure the quenching agent is compatible with your desired product. |
| Hydrolysis | Reaction with water. | Products are ammonia and hypochlorous acid.[1][4][5] | The reaction rate can be slow and is not a reliable method for rapid quenching of significant quantities. |
Experimental Protocols
Protocol 1: Quenching NCl₃ in an Organic Solvent with a Reducing Agent
This protocol is suitable for quenching NCl₃ in a non-aqueous reaction mixture.
Materials:
-
Reaction mixture containing suspected NCl₃ in an organic solvent (e.g., chloroform, carbon tetrachloride).[12]
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Separatory funnel.
-
Appropriate personal protective equipment (PPE), including a blast shield.
Procedure:
-
Safety First: Ensure the reaction is conducted in a well-ventilated fume hood and behind a blast shield.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This will help to control any exothermic reaction during quenching.
-
Slow Addition: Slowly and carefully add the saturated aqueous solution of the reducing agent (sodium bisulfite or sodium thiosulfate) to the stirred reaction mixture. Add the quencher dropwise, especially at the beginning.
-
Observation: Monitor the reaction for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition immediately and allow it to subside before continuing at a slower rate.
-
Phase Separation: Once the addition is complete and the reaction has subsided, transfer the mixture to a separatory funnel.
-
Extraction: Allow the layers to separate. The aqueous layer contains the neutralized nitrogen species. Separate and remove the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the solvent under reduced pressure.
Protocol 2: Thermal Decomposition of a Dilute NCl₃ Solution
This method is for the controlled decomposition of a known, dilute solution of NCl₃ and should only be performed with extreme caution and appropriate safety measures.
Materials:
-
A dilute solution of NCl₃ in an inert, high-boiling point solvent (e.g., carbon tetrachloride) with a concentration not exceeding 3.5 wt% .[7]
-
A reaction vessel equipped with a reflux condenser, a thermometer, and a heating mantle with precise temperature control.
-
An inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Extreme Caution: This procedure carries a high risk of explosion if the concentration of NCl₃ is too high or if the temperature is not controlled precisely. Use a blast shield and all necessary PPE.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove any oxygen.
-
Heating: Under the inert atmosphere, slowly heat the dilute NCl₃ solution to a temperature between 105°C and 140°C.[7] A preferred range is 120-130°C.[7]
-
Controlled Decomposition: Maintain the temperature in this range. The NCl₃ will decompose into nitrogen (N₂) and chlorine (Cl₂) gas. These gases can be safely vented through the top of the reflux condenser to a scrubbing system (e.g., a bubbler containing a sodium bisulfite solution) to neutralize the chlorine gas.
-
Monitoring: The completion of the decomposition can be monitored by the cessation of gas evolution.
-
Cooling: Once the decomposition is complete, turn off the heat and allow the solution to cool to room temperature under the inert atmosphere.
Visualizations
Caption: Decision tree for quenching unreacted NCl₃.
Caption: Workflow for quenching NCl₃ in an organic solvent.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The hydrolysis of NCl3 results in the formation of class 11 chemistry CBSE [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 10. matec-conferences.org [matec-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. webqc.org [webqc.org]
Technical Support Center: Nitrogen Trichloride (NCl₃) Detection in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of nitrogen trichloride (NCl₃) in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of NCl₃.
Question: Why am I seeing low or no recovery of NCl₃ in my samples?
Answer: Low or no recovery of this compound is a common issue, often stemming from its high reactivity and volatility. Several factors could be at play:
-
Sample Handling and Storage: NCl₃ is unstable and can decompose quickly.[1] Samples should be analyzed as soon as possible after collection. If storage is necessary, it should be at low temperatures and in the dark to minimize degradation. Avoid using plastic containers, as NCl₃ can react with organic materials.[2]
-
Improper pH: The stability of NCl₃ is pH-dependent. At higher pH (e.g., pH 8), it may not be detectable by certain methods like DPD/FAS titration, even when present.[3][4] Ensure the pH of your standards and samples is controlled and appropriate for the chosen analytical method.
-
Reaction with Matrix Components: NCl₃ is a strong oxidizing agent and readily reacts with organic matter, reducing agents, and other compounds present in complex matrices like swimming pool water or industrial process streams.[5] This can lead to the consumption of NCl₃ before analysis.
-
Inefficient Extraction: For methods requiring an extraction step, ensure the chosen solvent and technique are optimized for NCl₃. Headspace analysis is often preferred for liquid samples to minimize matrix effects and take advantage of NCl₃'s volatility.[6][7]
Question: My calibration curve for NCl₃ analysis is non-linear. What could be the cause?
Answer: A non-linear, often quadratic, calibration curve is a known characteristic of certain NCl₃ analysis methods, particularly headspace GC/MS.[3][4]
-
Analyte Decomposition: The primary reason for this is the partial decomposition of NCl₃, especially at higher concentrations or temperatures within the analytical instrument, such as the GC injection port or column.[3][4]
-
Mitigation Strategies:
-
Use a quadratic curve fit for calibration. This is an accepted practice when dealing with analytes that exhibit this behavior.[3][4]
-
Optimize instrument parameters to minimize thermal stress on the analyte (e.g., lower injection temperature).
-
Prepare fresh calibration standards frequently due to the instability of NCl₃.
-
Question: I am observing interfering peaks in my chromatogram/spectrum. How can I identify and eliminate them?
Answer: Interference is a significant challenge in NCl₃ analysis due to the presence of other chlorinated species and matrix components.
-
Common Interferences:
-
Chlorine (Cl₂): In many applications, such as chlorine manufacturing, high concentrations of chlorine can interfere with UV spectroscopic measurements of NCl₃. The analytical system must be calibrated to account for the overlapping absorbance spectra.[6][7]
-
Other Chloramines (NH₂Cl, NHCl₂): These can co-exist with NCl₃ and may interfere with less specific methods. Chromatographic methods like HPLC or GC/MS are generally better at separating these compounds.[8]
-
Trichloromethane (CHCl₃): In GC/MS analysis, fragments of CHCl₃ can overlap with the mass-to-charge ratio (m/z) of NCl₃. Selecting a specific, non-interfering ion for quantification (e.g., m/z 51 for NCl₃) is crucial.[3][4]
-
Water Vapor: For methods like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), high humidity can affect the sensitivity of NCl₃ detection due to the similar proton affinities of NCl₃ and water.[9]
-
-
Troubleshooting Steps:
-
Method Specificity: Employ a more specific analytical method. For example, transitioning from a colorimetric method to a mass spectrometry-based method can resolve many interferences.
-
Sample Preparation: Utilize sample preparation techniques to remove interfering compounds. This could include purging the sample to remove volatile interferences or using specific scrubbers.
-
Chromatographic Optimization: Adjust the GC or HPLC method (e.g., temperature program, column type, mobile phase composition) to improve the separation of NCl₃ from interfering peaks.
-
Selective Ion Monitoring (SIM): In GC/MS, use SIM mode to monitor for specific ions of NCl₃, which enhances selectivity.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for NCl₃ detection?
A1: Several methods are used, each with its own advantages and disadvantages. The choice of method often depends on the matrix, required sensitivity, and available instrumentation.
-
Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS): A highly specific and sensitive method suitable for liquid samples like drinking water.[3][4][10]
-
High-Performance Liquid Chromatography (HPLC-UV): A validated, sensitive method for the analysis of all three chloramines in gas, liquid, or solid samples.[8]
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): An in-situ technique for real-time measurement of NCl₃ in air, such as in indoor swimming pools.[9]
-
UV Spectroscopy (e.g., OMA-300 Process Analyzer): Used for continuous, real-time monitoring in industrial settings, often analyzing the headspace above a liquid sample.[6][7]
-
Colorimetric Methods (e.g., DPD): A field-portable method often used for air monitoring in swimming pools, where NCl₃ reacts with N,N-diethyl-p-phenylenediamine (DPD) and potassium iodide (KI) to produce a measurable color change.[5]
-
Ion Mobility Spectrometry (IMS): A rapid and sensitive technique for detecting NCl₃ in air.[11]
Q2: How can I prepare stable NCl₃ calibration standards?
A2: Due to its instability, preparing and handling NCl₃ standards requires care.
-
NCl₃ is not commercially available in pure form and must be synthesized in the lab.[8]
-
A common method involves the reaction of ammonium salts with a chlorine source like sodium hypochlorite under controlled conditions.[2][12]
-
Standards should be prepared fresh daily and kept in a cool, dark environment.
-
The concentration of stock solutions can be verified using a primary method, such as titration, before preparing dilute standards.
Q3: What are the key considerations for sample collection for NCl₃ analysis?
A3: Proper sample collection is critical for accurate results.
-
For Air Samples:
-
For Liquid Samples:
-
Collect samples in glass vials with minimal headspace to prevent the volatile NCl₃ from partitioning out of the liquid phase.
-
Analyze samples as quickly as possible. If storage is unavoidable, store at 4°C in the dark.
-
Data Presentation
Table 1: Comparison of Common Analytical Methods for NCl₃ Detection
| Method | Principle | Common Matrices | Advantages | Disadvantages | Limit of Detection (LOD)/Quantification (LOQ) |
| HS-GC/MS | Headspace sampling followed by gas chromatography and mass spectrometry. | Drinking water, swimming pool water | High specificity and sensitivity, automated injection.[10] | Partial decomposition of NCl₃ can lead to a non-linear calibration curve.[3][4] | LOQ: 15 µg-Cl₂/L[3][4] |
| HPLC-UV | High-performance liquid chromatography with UV detection. | Gas, liquid, or solid samples | Sensitive and accurate for all chloramines.[8] | Requires derivatization in some applications. | NCl₃: 0.01 ppb; NHCl₂: 0.02 ppb; NH₂Cl: 0.03 ppb[8] |
| PTR-MS | Soft chemical ionization followed by mass spectrometry. | Air (e.g., indoor swimming pools) | Real-time, in-situ measurements.[9] | Sensitivity can be affected by humidity.[9] | Dependent on sensitivity, which is affected by water vapor.[9] |
| UV Spectroscopy | Measurement of UV absorbance. | Industrial gas streams (headspace) | Continuous, real-time analysis.[6][7] | Prone to interference from other UV-absorbing compounds like chlorine.[6][7] | 0-20,000 ppm (typical range)[6][7] |
| Colorimetric (DPD) | Colorimetric reaction with DPD and KI. | Air (e.g., indoor swimming pools) | Portable, easy to use, and economical. | Less specific than other methods, potential for interferences. | 3.6 µg/m³ (measured as standard deviation) |
| IMS | Separation of ions based on their mobility in an electric field. | Air | Rapid and sensitive. | Interference from other chlorinated disinfection by-products is possible.[11] | LOQ: 0.1 mg/m³[11] |
Experimental Protocols
Methodology for Headspace GC/MS Analysis of NCl₃ in Water (Based on Kosaka et al.) [3][4]
-
Sample Preparation:
-
Pour 10 mL of the water sample into a 20-mL headspace vial.
-
Add an internal standard if necessary.
-
Immediately cap the vial.
-
-
Incubation:
-
Vigorously shake the vial by hand for approximately 5 seconds.
-
Incubate the vial at 35°C for 3 minutes.
-
-
Injection:
-
Using a gas-tight syringe, sample 1.5 mL of the headspace (gas phase).
-
Inject the gas sample into the GC/MS system.
-
-
GC/MS Conditions:
-
Column: A non-polar column such as an HP-1MS is suitable.
-
Temperature Program: Isothermal at 30°C for 1.5 min, then ramp to a higher temperature to elute other compounds.
-
Injection Mode: Pulsed split.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode, monitoring for m/z 51 for quantification of NCl₃ to avoid interference from trichloromethane.
-
Visualizations
Caption: Workflow for NCl₃ analysis by HS-GC/MS.
Caption: Troubleshooting logic for low NCl₃ signal.
References
- 1. acs.org [acs.org]
- 2. Sciencemadness Discussion Board - this compound NCl3 production - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. iwaponline.com [iwaponline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Monitoring this compound in Chlorine Manufacture [aai.solutions]
- 7. aai.solutions [aai.solutions]
- 8. po-labs.com [po-labs.com]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
optimizing reaction conditions for NCl₃-mediated amination
A-Z Index | Contact Us | About
Topic: Optimizing Reaction Conditions for NCl₃-Mediated Amination
Critical Safety Bulletin: The Use of Nitrogen Trichloride (NCl₃) in Amination Reactions
Researchers inquiring about the optimization of NCl₃-mediated amination are strongly advised against its use in synthetic protocols. This compound is a highly explosive, unpredictable, and hazardous material. Its use as a laboratory reagent is not recommended due to the extreme risk of violent decomposition, which can be triggered by minor stimuli such as light, heat, shock, or contact with organic materials.
Key Hazards Associated with this compound (NCl₃):
-
Extreme Explosive Instability: Concentrated NCl₃ is a notoriously unstable explosive. Historical accounts detail severe injuries to chemists, including Pierre Louis Dulong and Sir Humphry Davy, resulting from NCl₃ explosions.
-
Sensitivity: Detonation can be initiated by minimal energy input, including moderate shocks, sparks, or even changes in temperature.
-
Toxicity: NCl₃ is a lachrymatory agent and can cause severe irritation to the eyes, skin, and respiratory system.
Given these significant dangers, this technical support center will not provide protocols for NCl₃-mediated amination. Instead, we offer guidance on safer, more reliable, and scalable alternatives for electrophilic amination.
Frequently Asked Questions (FAQs) about Electrophilic Amination
Q1: Why is NCl₃ not a viable reagent for amination in a research or drug development setting?
A: The primary reason is safety. The extreme and unpredictable explosive nature of NCl₃ makes it unsuitable for controlled laboratory use. The potential for catastrophic failure of a reaction poses an unacceptable risk to personnel and equipment. Furthermore, its reactivity can be difficult to control, leading to poor selectivity and the formation of hazardous byproducts.
Q2: What are the modern, safer alternatives to NCl₃ for electrophilic amination?
A: Modern organic synthesis employs a range of safer electrophilic aminating agents. The most common classes include:
-
Hydroxylamine Derivatives: Such as Hydroxylamine-O-sulfonic acid (HOSA) and O-acylhydroxylamines. These reagents are generally stable, crystalline solids that are easier to handle.
-
Chloramines: Primarily Chloramine-T, which is a solid and provides a source of electrophilic nitrogen, especially for the synthesis of N-heterocycles and in C-H amination reactions.
-
Oxaziridines: These are three-membered rings containing nitrogen and oxygen and can act as electrophilic nitrogen sources.
-
Metal-Catalyzed Systems: Reactions involving transition metal catalysts (e.g., copper, rhodium, iridium) with diazo compounds or other nitrogen sources to facilitate N-H insertion reactions.
Q3: How do I choose the best safer alternative for my specific reaction?
A: The choice of reagent depends on your substrate, the desired product, and the reaction conditions you can tolerate.
-
For the amination of organoboranes or certain nucleophilic aromatic compounds, Hydroxylamine-O-sulfonic acid (HOSA) is an excellent choice.
-
For the amination of ethers or in reactions where a sulfonamide product is acceptable, Chloramine-T is a robust reagent.
-
For the synthesis of hindered amines, O-acylhydroxylamines in combination with organometallic reagents can be effective.
-
For the functionalization of existing N-H bonds, metal-catalyzed N-H insertion is a powerful method.
Troubleshooting Guide for Safer Electrophilic Amination Alternatives
This guide focuses on two of the most common and versatile safer alternatives: Hydroxylamine-O-sulfonic acid (HOSA) and Chloramine-T.
Hydroxylamine-O-sulfonic Acid (HOSA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Decomposition of HOSA: HOSA is hygroscopic and its aqueous solutions are unstable, especially above 25°C.[1] | 1a. Use freshly prepared HOSA or ensure it has been stored properly in a refrigerator in a tightly sealed container.[1][2] 1b. Prepare aqueous solutions of HOSA immediately before use and keep them cold.[1] 1c. Check the purity of your HOSA via iodometric titration if in doubt.[2] |
| 2. Incorrect pH: The reactivity of HOSA is pH-dependent. | 2a. For amination of amines or heterocycles, basic conditions are often required to deprotonate the substrate.[3] 2b. For reactions with organoboranes, specific conditions outlined in established procedures should be followed. | |
| 3. Low Reactivity of Substrate: The substrate may not be sufficiently nucleophilic. | 3a. Consider converting your substrate to a more reactive form, such as an organoborane or a Grignard reagent. | |
| Formation of Side Products | 1. Homolytic Amination: In the presence of reducing agents (like some metals), a radical amination pathway can occur, leading to a mixture of isomers.[3] | 1a. Ensure your reaction is free from adventitious metal contaminants. Use high-purity solvents and reagents. |
| 2. Reaction with Carbonyls: HOSA can react with aldehydes and ketones to form oximes or nitriles.[4] | 2a. Protect carbonyl groups in your substrate before attempting amination if they are not the intended reaction site. |
Chloramine-T
| Problem | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Low or No Product Yield | 1. Inappropriate Solvent: The choice of solvent can significantly impact the reaction. | 1a. Acetonitrile is a common and effective solvent for many copper-catalyzed aminations with Chloramine-T.[5] | | | 2. Catalyst Inactivity: If using a metal catalyst, it may be poisoned or inactive. | 2a. Use a fresh source of the catalyst. 2b. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. | | Formation of p-Toluenesulfonamide Byproduct | 1. Inherent to the Reagent: p-Toluenesulfonamide is the reduced form of Chloramine-T and is a common byproduct. | 1a. Alkaline Wash: During workup, wash the organic layer with a dilute aqueous base (e.g., 1% NaOH). The acidic p-toluenesulfonamide will be deprotonated and extracted into the aqueous layer.[6] 1b. Crystallization: The byproduct can often be removed by recrystallization of the desired product. | | Over-oxidation of Alcohols | 1. Reaction Conditions: When using Chloramine-T as an oxidant for alcohols, over-oxidation to the carboxylic acid can occur. | 1a. Carefully control the stoichiometry of Chloramine-T. 1b. Monitor the reaction closely by TLC or GC-MS and stop it once the aldehyde is formed. |
Data Presentation: Comparison of Safer Aminating Agents
| Reagent Class | Example Reagent | Typical Substrates | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Hydroxylamine Derivatives | Hydroxylamine-O-sulfonic acid (HOSA) | Organoboranes, Carbanions, Heterocycles | Aqueous or organic solvent, often with base | 40-80% | Solid, easy to handle; versatile for C-N, N-N, and S-N bond formation.[3] | Hygroscopic; aqueous solutions can be unstable.[1] |
| O-pivaloyl-hydroxylamine | Organozinc reagents, Alkenes | Metal-catalyzed (e.g., Fe, Cu) | 50-90% | Good for synthesis of hindered amines; can be used for direct amination of alkenes. | Often requires a metal catalyst; reagent may need to be synthesized. | |
| Chloramines | Chloramine-T | Ethers, Alkenes, Benzylic C-H bonds | Metal-catalyzed (e.g., Cu(I)) in organic solvent (e.g., ACN) | 60-95% | Commercially available, inexpensive, powerful oxidant.[5] | Forms p-toluenesulfonamide byproduct; can be corrosive and cause respiratory irritation.[7] |
| Metal-Catalyzed N-H Insertion | Diazo compounds with Rh or Ir catalysts | Amines (primary and secondary), Anilines | Organic solvent, mild temperatures | 70-95% | High yielding, good functional group tolerance, can be made enantioselective. | Diazo compounds can be explosive and require careful handling; metal catalysts can be expensive. |
Experimental Protocols: A Safer Alternative
Protocol: Amination of an Organoborane using Hydroxylamine-O-sulfonic Acid
This protocol is adapted from a general procedure and should be adjusted for the specific substrate. It is based on the principles outlined in Organic Syntheses procedures.[2][8]
Materials:
-
Alkene (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃-THF), 1M solution in THF (1.0 equiv of BH₃)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.1 equiv)
-
Diglyme or Tetrahydrofuran (THF), anhydrous
-
3M Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Hydroboration:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and under a positive pressure of nitrogen, add the alkene dissolved in anhydrous THF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the 1M solution of BH₃-THF to the stirred solution of the alkene.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the trialkylborane.
-
-
Amination:
-
In a separate flask, dissolve the HOSA in diglyme or THF. Note: Prepare this solution just before use.
-
Add the HOSA solution dropwise to the trialkylborane solution at room temperature. Caution: Hydrogen gas may be evolved, ensure adequate ventilation.[2]
-
After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent) for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and cautiously add water to quench any unreacted borane.
-
Make the solution basic by the slow addition of 3M sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.
-
-
Purification:
-
The crude amine can be purified by distillation or column chromatography on silica gel (often pre-treated with triethylamine to prevent tailing).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydroboration reagents are flammable and react with water. Handle under an inert atmosphere.
-
HOSA is corrosive. Avoid contact with skin and eyes.
-
The workup with sodium hydroxide is exothermic. Add the base slowly and with cooling if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Amination of ethers using chloramine-T hydrate and a copper(I) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are the side effects of Chloramine T? [synapse.patsnap.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Nitrogen Trichloride (NCl₃) Formation
Welcome to the technical support center for preventing and troubleshooting the formation of nitrogen trichloride (NCl₃) during chlorination processes. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NCl₃) and why is it a concern in my experiments?
A1: this compound, also known as trichloramine, is a yellow, oily, and volatile liquid with a pungent odor similar to chlorine.[1][2] It is a hazardous and explosive compound that can form as a disinfection byproduct during chlorination.[2][3][4] For researchers, its presence is a concern due to:
-
Safety Risks: NCl₃ is highly reactive and can decompose explosively when exposed to heat, light, or even moderate shock.[2][5]
-
Experimental Interference: As a strong oxidizing agent, it can interfere with chemical reactions, leading to inaccurate results or degradation of target compounds.[6]
-
Health Hazards: It is a known irritant to the respiratory system and mucous membranes.[5][7][8]
Q2: What are the primary chemical precursors to NCl₃ formation?
A2: NCl₃ forms from the reaction of chlorine (typically from hypochlorous acid, HOCl) with various nitrogen-containing compounds.[1] The primary precursors include:
-
Organic nitrogen compounds such as urea and amino acids, which are common contaminants in water sources or may be present in biological samples.[3][10]
Q3: How does pH influence the formation of NCl₃?
A3: pH is a critical factor. The formation of NCl₃ is favored under acidic conditions, typically below pH 7. In the pH range of 6-7, the reaction to form NCl₃ can occur readily.[9] At a pH below 5, this compound formation is more pronounced, while at a pH of 7 or 8, its formation decreases significantly.[9][11]
Q4: What is "breakpoint chlorination" and how does it relate to NCl₃?
A4: Breakpoint chlorination is the process of adding sufficient chlorine to a solution to oxidize all ammonia nitrogen.[12] As the chlorine dose increases, it reacts with ammonia to form monochloramine, then dichloramine.[13] NCl₃ can form as an intermediate in this process. Beyond the "breakpoint," the ammonia is completely oxidized (primarily to nitrogen gas), and a stable free chlorine residual is achieved.[9][13] Operating past the breakpoint can reduce NCl₃, but improper dosing or high chlorine-to-nitrogen ratios before the breakpoint can lead to significant NCl₃ formation.[9][14]
Q5: My chlorinated solution has a strong "chlorine" smell. Is this NCl₃?
A5: It is highly likely. NCl₃ is primarily responsible for the distinctive and often irritating "chlorine" odor associated with swimming pools and other chlorinated environments.[1] Its odor threshold is much lower than that of chlorine, meaning even small amounts can be easily detected by smell.[3]
Troubleshooting Guide: Unexpected NCl₃ Formation
If you detect or suspect NCl₃ formation in your experiment, follow this troubleshooting workflow.
Caption: A step-by-step decision tree for troubleshooting and controlling NCl₃ formation.
Quantitative Data Summary
Understanding the key parameters that influence NCl₃ formation is crucial for its prevention.
Table 1: Influence of pH on NCl₃ Formation at Breakpoint Chlorination
| pH | Approximate NCl₃-N Formation (% of initial NH₃-N) | Key Observation |
| 5.0 | ~1.5% | NCl₃ formation is more significant in acidic conditions. |
| 7.0 | ~0.25% | Increasing pH substantially reduces NCl₃ formation. |
| 8.0 | ~0.25% | Alkaline conditions minimize NCl₃ formation. |
Source: Data adapted from studies on breakpoint chlorination.[9][11]
Table 2: Influence of Chlorine-to-Ammonia Mass Ratio on NCl₃ Formation (at pH 6.0)
| Cl₂:NH₃ Mass Ratio | NCl₃ Concentration (mg/L) (Example) | Stage of Chlorination |
| 5:1 | Low | Monochloramine is the dominant species.[9] |
| 8:1 | Peaks | Approaching breakpoint; dichloramine converts to NCl₃. |
| 10:1 | 1.9 | At or just past breakpoint; NCl₃ starts to decrease.[15] |
| 12:1 | Decreasing | Well past breakpoint; oxidation to N₂ is favored.[15] |
Source: Representative data illustrating trends during chlorination.[9][15]
Chemical Pathway and Prevention Logic
The formation of NCl₃ occurs in a stepwise manner. Understanding this pathway is key to prevention.
Caption: The stepwise formation of NCl₃ and key points for preventative control.
Experimental Protocols
Protocol 1: Precursor Removal via Ion Exchange (for Ammonium)
This protocol outlines a general method for removing ammonium ions (NH₄⁺), a primary NCl₃ precursor, from aqueous solutions before chlorination.
-
Objective: To minimize the initial nitrogen load in the solution.
-
Materials:
-
Strong acid cation exchange resin (e.g., Amberlite IR120) in H⁺ form.
-
Glass chromatography column.
-
Source solution containing ammonium.
-
Deionized water.
-
Ammonium quantification test kit or ion chromatograph.
-
-
Methodology:
-
Resin Preparation: Prepare a slurry of the cation exchange resin in deionized water and pack it into the glass column to the desired bed volume.
-
Column Equilibration: Pass several bed volumes of deionized water through the column to wash and equilibrate the resin.
-
Sample Loading: Carefully load the ammonium-containing solution onto the top of the resin bed.
-
Elution: Allow the solution to pass through the column at a controlled flow rate (typically 1-5 bed volumes per hour). The NH₄⁺ ions will exchange with H⁺ ions on the resin.
-
Collection: Collect the eluate, which is now depleted of ammonium.
-
Verification: Measure the ammonium concentration in the collected eluate to confirm removal efficiency.
-
Resin Regeneration: The resin can be regenerated by passing a strong acid (e.g., 1-2 M HCl) through the column, followed by a thorough rinse with deionized water.
-
Protocol 2: Analytical Quantification of NCl₃ by Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS)
This protocol provides a general workflow for the sensitive detection and quantification of volatile NCl₃ in a liquid sample.[16]
-
Objective: To accurately measure the concentration of NCl₃ to validate prevention methods or troubleshoot formation.
-
Materials:
-
Gas-tight headspace vials with septa.
-
Autosampler-equipped GC/MS system with a headspace sampler.
-
Appropriate GC column for separating volatile compounds.
-
Liquid sample for analysis.
-
(Caution: NCl₃ standards are not commercially available and must be synthesized in-situ under strict safety protocols, often by chlorinating an ammonium sulfate standard.[17])
-
-
Methodology:
-
Sample Preparation: Transfer a precise volume of the liquid sample into a headspace vial and seal it immediately.
-
Incubation: Place the vial in the headspace autosampler, where it is heated to a specific temperature (e.g., 40-60°C) for a set time to allow NCl₃ to partition into the gas phase (headspace).
-
Injection: The autosampler injects a known volume of the headspace gas into the GC inlet.
-
Chromatographic Separation: The volatile compounds are separated on the GC column based on their boiling points and chemical properties.
-
Mass Spectrometric Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer.
-
Quantification: NCl₃ is identified by its characteristic mass-to-charge ratio (m/z), with m/z 51 being a common ion used for quantification.[16] The peak area is compared to a calibration curve to determine the concentration.
-
Disclaimer: All experimental work involving chlorine and potential NCl₃ formation should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. NCl₃ is an explosive and toxic substance.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
- 3. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]
- 4. Monitoring this compound in Chlorine Manufacture [aai.solutions]
- 5. quora.com [quora.com]
- 6. US4138296A - Method for removing this compound from chlorine gas - Google Patents [patents.google.com]
- 7. Dynamics of gas-phase trichloramine (NCl3) in chlorinated, indoor swimming pool facilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Occupational Safety and Health Administration [osha.gov]
- 9. US3732164A - Nitrogen removal from waste water by breakpoint chlorination - Google Patents [patents.google.com]
- 10. NCl3 - Molecule of the Month April 2017 - JSMol version [chm.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Treatment methods and performance - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kuntzeusa.com [kuntzeusa.com]
- 14. Breaking Point [aquaticsintl.com]
- 15. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Safe Disposal of Nitrogen Trichloride (NCl₃) Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of nitrogen trichloride waste. Given the extreme explosive nature of this compound, all procedures must be conducted with the utmost caution, behind a blast shield, and with appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with this compound (NCl₃) waste?
A: this compound is a highly unstable and explosive compound.[1] It is sensitive to shock, friction, heat, and light, and can detonate violently.[1] Even small quantities pose a significant explosion risk.[1][2] It is also a lachrymatory agent, meaning it can cause severe irritation to mucous membranes and eyes.[3]
Q2: I have a dilute solution of NCl₃ in an inert solvent. How can I dispose of it?
A: For dilute solutions, controlled thermal decomposition is a viable method. This involves heating the solution to a temperature range of 105-140°C.[4] This process breaks down NCl₃ into nitrogen and chlorine gas.[4] It is critical that the concentration of NCl₃ in the inert solvent does not exceed 3.5% by weight to prevent explosion.[4] This procedure must be carried out with extreme caution, using equipment designed to handle the pressure generated and to safely vent the resulting gases.
Q3: Can I neutralize NCl₃ waste chemically?
A: Yes, chemical neutralization using reducing agents is a common method. Aqueous solutions of reducing agents can be used to destroy NCl₃, which is a strong oxidizing agent.[5] For spills, a dilute (approximately 5%) solution of a reducing agent, such as sodium nitrite or sodium sulfite, can be carefully applied as a mist over the affected area.[6] After application, the area should be thoroughly washed with water.[6]
Q4: Is hydrolysis a suitable method for NCl₃ disposal in a laboratory setting?
A: Hydrolysis can be used for the disposal of NCl₃. The reaction of this compound with water, particularly hot water, yields ammonia and hypochlorous acid (NCl₃ + 3H₂O → NH₃ + 3HOCl).[3][7][8] This method should be performed cautiously, as the reaction can accelerate with heat.[1] The resulting products should also be neutralized before final disposal.
Q5: What should I do in case of an NCl₃ spill?
A: In the event of a spill, the area should be treated to destroy any remaining this compound.[6] A spray of a dilute (approximately 5%) solution of a suitable reducing agent can be cautiously applied.[6] After neutralization, the area should be thoroughly washed down with water.[6] It is crucial to ensure that no puddles of NCl₃ remain.[6]
Q6: Are there any materials that are incompatible with NCl₃?
A: Yes, NCl₃ is highly reactive with organic compounds.[9] Contact with organic materials can lead to a violent explosion. It is imperative to avoid any contact between NCl₃ and organic substances during handling and disposal.
Quantitative Data Summary for NCl₃ Disposal
| Parameter | Value | Disposal Method | Source |
| Concentration Limit | < 3.5% w/w | Thermal Decomposition | [4] |
| Temperature Range | 105°C - 140°C | Thermal Decomposition | [4] |
| Explosion Temperature | 95°C (concentrated) | Not a disposal method | [4] |
| UV Wavelength | 3600 - 4780 Å | Photolytic Decomposition | [6] |
| Reducing Agent Conc. | ~ 5% | Chemical Neutralization (Spills) | [6] |
Experimental Protocols
Protocol 1: Controlled Thermal Decomposition of Dilute NCl₃ Solution
Objective: To safely decompose this compound in a dilute solution with an inert solvent.
Materials:
-
Dilute NCl₃ solution (<3.5% w/w in an inert solvent like carbon tetrachloride)
-
Reaction vessel with pressure relief and gas outlet
-
Heating mantle with temperature controller
-
Blast shield
-
Appropriate PPE (safety glasses, face shield, lab coat, gloves)
Procedure:
-
Ensure the concentration of NCl₃ is below the 3.5% w/w safety limit.
-
Place the dilute NCl₃ solution into the reaction vessel behind a blast shield.
-
Set up a system to safely vent the off-gases (nitrogen and chlorine) to a fume hood or scrubber.
-
Slowly heat the solution to a temperature between 105°C and 140°C.[4]
-
Maintain this temperature until the decomposition is complete, as indicated by the cessation of gas evolution.
-
Allow the vessel to cool to room temperature before dismantling the apparatus.
-
Dispose of the solvent according to your institution's hazardous waste guidelines.
Protocol 2: Chemical Neutralization of NCl₃ Waste using a Reducing Agent
Objective: To neutralize small quantities of NCl₃ waste using an aqueous reducing agent.
Materials:
-
NCl₃ waste
-
5% aqueous solution of sodium sulfite or sodium nitrite
-
Reaction flask
-
Stir plate and stir bar
-
Dropping funnel
-
Blast shield
-
Appropriate PPE
Procedure:
-
Place the NCl₃ waste in the reaction flask behind a blast shield and begin stirring.
-
Slowly add the 5% reducing agent solution dropwise from the dropping funnel.
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. Control the addition rate to maintain a gentle reaction.
-
Continue adding the reducing agent until the NCl₃ is completely neutralized.
-
Once the reaction is complete, neutralize the resulting solution to a pH of ~7 with a suitable acid or base.
-
Dispose of the final aqueous solution in accordance with local regulations.
Logical Workflow for NCl₃ Waste Disposal
References
- 1. grokipedia.com [grokipedia.com]
- 2. Nitrogen ttrichloride --- revised | PPT [slideshare.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]
- 5. US4138296A - Method for removing this compound from chlorine gas - Google Patents [patents.google.com]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. brainly.in [brainly.in]
- 8. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 9. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Nitrogen Trichloride and Other N-Haloamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of nitrogen trichloride (NCl₃) with other common N-haloamines, namely monochloramine (NH₂Cl) and dichloramine (NHCl₂). The information presented is supported by experimental data to assist researchers in understanding the chemical behavior of these compounds in various applications, from water disinfection to organic synthesis.
Introduction to N-Haloamines
N-haloamines are a class of compounds containing one or more halogen atoms bonded to a nitrogen atom. Their reactivity is largely dictated by the number of halogen substituents and the nature of the organic or inorganic groups attached to the nitrogen. This compound, monochloramine, and dichloramine are inorganic chloramines formed from the reaction of chlorine with ammonia. Their relative prevalence is highly dependent on the pH and the chlorine-to-ammonia ratio.[1][2] Generally, monochloramine is the desired species for water disinfection due to its stability and persistence, while the formation of dichloramine and the highly volatile and odorous this compound is often undesirable.[1][3]
Comparative Reactivity Data
The reactivity of NCl₃, NHCl₂, and NH₂Cl varies significantly across different reaction types, including hydrolysis, decomposition, and reactions with various nucleophiles and radical species. The following tables summarize key quantitative data from experimental studies.
| Reaction Type | N-Haloamine | Second-Order Rate Constant (k) | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| Reaction with Hydrogen Peroxide | NH₂Cl | ~10⁻² M⁻¹s⁻¹ | Room Temp | 51.5 ± 3.7 | [4] |
| NHCl₂ | ~10⁻⁵ M⁻¹s⁻¹ | Room Temp | 75.8 ± 5.1 | [4] | |
| NCl₃ | Negligibly slow | Room Temp | Not Determined | [4] | |
| Reaction with Hydroxyl Radical (•OH) | NH₂Cl | 6.06 x 10⁸ M⁻¹s⁻¹ | 25 | 8.57 ± 0.58 | [5] |
| NHCl₂ | 2.57 x 10⁸ M⁻¹s⁻¹ | 25 | 6.11 ± 0.40 | [5] | |
| NCl₃ | 1.67 x 10⁸ M⁻¹s⁻¹ | 25 | 5.77 ± 0.72 | [5] | |
| Decomposition | NCl₃ | 6.3 - 8.1 x 10⁻³ min⁻¹ (First-order) | Not Specified | Not Determined | [6] |
Key Observations from the Data:
-
Reactivity with Nucleophiles (e.g., H₂O₂): The reactivity of chloramines with hydrogen peroxide decreases dramatically with an increasing number of chlorine atoms.[4] Monochloramine is significantly more reactive than dichloramine, while the reaction with this compound is negligible under similar conditions.[4] This trend suggests that the increasing chlorine substitution enhances steric hindrance and alters the electrophilicity of the nitrogen and chlorine atoms.
-
Reactivity with Radicals (e.g., •OH): In contrast to nucleophilic reactions, the reactivity with the highly reactive hydroxyl radical shows an inverse trend, though the differences are less pronounced. Monochloramine is the most reactive, followed by dichloramine and then this compound.[5]
-
Stability and Decomposition: Dichloramine is known to be much less stable than monochloramine under most practical conditions.[5] this compound is also highly reactive and can decompose, sometimes explosively.[7] The decomposition of NCl₃ can proceed via hydrolysis.[6]
-
Disinfection Efficacy: The disinfection power of chloramines is generally considered to be lower than that of free chlorine (hypochlorous acid). Among the chloramines, there are differing reports on their relative efficacy, which can be influenced by the target microorganism and water conditions. However, some sources suggest that the disinfecting power decreases with increasing chlorine substitution, with NCl₃ being a less effective disinfectant than monochloramine.[8]
Experimental Protocols
The kinetic data presented in this guide are primarily derived from studies employing stopped-flow spectrophotometry. This technique allows for the rapid mixing of reactants and the monitoring of changes in absorbance over very short timescales, making it ideal for studying the fast reactions of N-haloamines.
General Protocol for Kinetic Measurements using Stopped-Flow Spectrophotometry
-
Preparation of N-Haloamine Solutions:
-
Monochloramine (NH₂Cl): Prepared by reacting aqueous ammonia with sodium hypochlorite solutions at a controlled pH, typically above 8.[4]
-
Dichloramine (NHCl₂): Generally prepared by adjusting the pH of a monochloramine solution to a more acidic range (e.g., pH 3.4) using an acid like perchloric acid.[4]
-
This compound (NCl₃): Synthesized by mixing sodium hypochlorite and ammonium chloride at a specific ratio (e.g., 3:1) and a controlled acidic pH (e.g., 3.6). The solution is typically allowed to react overnight in the dark to ensure completion.[4]
-
The concentration and purity of the prepared chloramine solutions are verified spectrophotometrically by measuring their characteristic UV absorbance maxima.
-
-
Kinetic Experiments:
-
Most kinetic experiments are conducted under pseudo-first-order conditions, with one reactant (e.g., hydrogen peroxide) in large excess compared to the N-haloamine.[4]
-
The reactant solutions are buffered to the desired pH and their ionic strength is controlled.[4]
-
A stopped-flow spectrophotometer is used to rapidly mix the N-haloamine solution with the solution of the other reactant.
-
The change in absorbance at a specific wavelength corresponding to the consumption of the N-haloamine or the formation of a product is monitored over time.
-
For reactions that are sensitive to light, such as the decomposition of dichloramine and trichloramine, experiments are conducted in the dark by taking grab samples from a sealed reaction vessel at different time intervals for analysis.[4]
-
The temperature of the reaction is controlled using a circulating water bath connected to the stopped-flow instrument.
-
-
Data Analysis:
-
The pseudo-first-order rate constants are determined by fitting the absorbance versus time data to an exponential decay function.
-
The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.
-
Signaling Pathways and Logical Relationships
The formation and relative distribution of the different inorganic chloramines are critically dependent on the pH of the aqueous solution and the molar ratio of chlorine to ammonia. This relationship is a fundamental aspect of their chemistry and dictates which species will be the dominant reactant in a given system.
Caption: Formation pathway of chloramines as a function of pH and reactant ratio.
Conclusion
The reactivity of this compound and its related N-haloamines, monochloramine and dichloramine, is highly dependent on the specific reaction conditions and the nature of the reacting species. In general, for nucleophilic reactions, the reactivity decreases as the number of chlorine atoms on the nitrogen increases, with NCl₃ being the least reactive. Conversely, for reactions with highly reactive radicals like the hydroxyl radical, the trend is less pronounced but appears to be reversed. The stability of these compounds also varies, with dichloramine being notably less stable than monochloramine. A thorough understanding of the pH-dependent formation and speciation of these chloramines is crucial for predicting their behavior and reactivity in any given chemical system. The experimental data and protocols provided in this guide offer a foundation for researchers working with these important nitrogen-halogen compounds.
References
- 1. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 2. Water Handbook - Chlorine & Chlorine Alternatives | Veolia [watertechnologies.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monochloramine - Wikipedia [en.wikipedia.org]
- 6. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. testbook.com [testbook.com]
A Comparative Guide to Analytical Methods for Nitrogen Trichloride (NCl₃) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of nitrogen trichloride (NCl₃), a volatile and hazardous disinfection byproduct. The following sections present a summary of quantitative performance data, detailed experimental protocols for key methods, and a generalized workflow for NCl₃ analysis. This information is intended to assist researchers and professionals in selecting the most appropriate method for their specific application, whether for environmental monitoring, industrial process control, or safety assessment.
Data Presentation: Comparison of Analytical Method Performance
The selection of an appropriate analytical method for NCl₃ quantification depends on several factors, including the required sensitivity, the sample matrix (gas or liquid phase), the desired speed of analysis, and cost considerations. The table below summarizes the key performance characteristics of several common methods.
| Method | Sample Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| DPD Colorimetric Method | Air | 0.996 - 0.998 | 3.6 - 8.5 µg/m³ | Not specified | Simple, economical, portable | Potential for interferences |
| Headspace GC/MS | Water | Not specified | Not specified | 1.5 µg-Cl₂/L (as Trichloramine)[1] | High selectivity and sensitivity | Requires specialized equipment |
| Membrane Introduction Mass Spectrometry (MIMS) | Water | Standard curve comparison[2] | 0.1 mg/L[2][3] | Not specified | Real-time analysis of water samples[2] | Matrix effects can be a concern |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Air | Calibrated with gas standards[4] | Sensitivity: 0.21 ± 0.03 ncps ppbv⁻¹[4] | Not specified | Real-time, in-situ measurements[4] | Humidity-dependent sensitivity[4] |
| On-line Derivatization Cavity Ring-Down Spectrometer (OD-CRDS) | Air | Provides absolute measurement[2] | Not specified | Not specified | High sensitivity and specificity | Complex and expensive instrumentation[2] |
| HPLC-UV | Gas, Liquid, Solid | Validated method[5] | High sensitivity[5] | Not specified | Applicable to various sample types | Requires derivatization in some cases |
| OMA-300 Process Analyzer (UV-Vis) | Gas (Headspace) | Strong absorbance in UV range[6] | Not specified | Not specified | Continuous, real-time analysis[7][6] | Indirect measurement of liquid concentration |
| Kjeldahl Analysis | Grab Samples | Not applicable | Not specified | Not specified | Traditional, well-established method[7] | Slow, expensive, time-consuming[7][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are summaries of experimental protocols for several key NCl₃ quantification techniques as described in the literature.
DPD Colorimetric Method for Airborne NCl₃
This method is based on the reaction of NCl₃ with potassium iodide to release iodine, which then reacts with N,N-diethyl-p-phenylenediamine (DPD) to produce a pink color. The intensity of the color, proportional to the NCl₃ concentration, is measured using a portable photometer.[8]
-
Sample Collection: Air is bubbled through an impinger containing a solution of DPD and potassium iodide.[8][9]
-
Reagents: Diethyl-p-phenylenediamine (DPD 1) and potassium iodide (DPD 3) are used.[8] These are often available in commercial tablets.
-
Analysis: The color intensity of the solution is measured with a portable photometer.
-
Validation: The method has been validated for linearity, limit of detection, and repeatability.
Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS) for NCl₃ in Water
This technique is suitable for determining NCl₃ concentrations in drinking water.[1][10]
-
Sample Preparation: A water sample is placed in a headspace vial. The vial is heated to allow NCl₃ to partition into the gas phase (headspace).
-
Injection: A sample of the headspace gas is automatically injected into the GC/MS system.
-
Chromatographic Separation: The gas components are separated on a GC column.
-
Mass Spectrometric Detection: NCl₃ is identified and quantified based on its characteristic mass-to-charge ratio (m/z), with m/z 51 often used for quantification.[1][10]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Airborne NCl₃
PTR-MS is an in-situ technique that provides real-time measurements of volatile organic compounds and other trace gases, including NCl₃.[4]
-
Ionization: Target compounds in the sampled air are ionized through a proton transfer reaction with H₃O⁺ ions.[4]
-
Detection: The resulting protonated ions are detected by a mass spectrometer.
-
Calibration: The instrument is calibrated using gas standards, permeation tubes, or dynamic dilution of a volatilized liquid standard.[4]
-
Considerations: The proton affinity of NCl₃ is close to that of water, which can affect the sensitivity of the measurement in humid environments.[4]
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of NCl₃, from initial sampling to final data analysis.
Caption: Generalized workflow for NCl₃ quantification.
This guide provides a comparative overview of analytical methods for NCl₃ quantification. For detailed, step-by-step protocols and specific validation parameters, it is recommended to consult the primary scientific literature cited herein. The choice of method should be carefully considered based on the specific research or monitoring objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. brandonboor.com [brandonboor.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. po-labs.com [po-labs.com]
- 6. aai.solutions [aai.solutions]
- 7. Monitoring this compound in Chlorine Manufacture [aai.solutions]
- 8. researchgate.net [researchgate.net]
- 9. WO2019219411A1 - this compound analyser - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Nitrogen Trichloride and Nitrogen Tribromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of nitrogen trichloride (NCl₃) and nitrogen tribromide (NBr₃). As highly reactive and unstable compounds, their characterization relies heavily on spectroscopic techniques. This document summarizes key structural and spectral data from experimental studies to facilitate a direct comparison for research applications.
Data Presentation: Comparative Spectroscopic and Structural Data
The following table summarizes the key quantitative data for a side-by-side comparison of NCl₃ and NBr₃.
| Parameter | This compound (NCl₃) | Nitrogen Tribromide (NBr₃) |
| Molecular Geometry | ||
| Point Group | C₃ᵥ | C₃ᵥ |
| Molecular Shape | Trigonal Pyramidal[1][2] | Trigonal Pyramidal[3] |
| N-X Bond Length | 1.76 Å[1] | ~1.85 Å[4] |
| X-N-X Bond Angle | 107.1°[5][6] | ~107.3° (expected)[7] |
| Vibrational Frequencies (cm⁻¹) | ||
| ν₁ (A₁) - Symm. Stretch | 538[8] | Data not available |
| ν₂ (A₁) - Symm. Bend | 349[8] | Data not available |
| ν₃ (E) - Asymm. Stretch | 642[8] | Data not available |
| ν₄ (E) - Asymm. Bend | 257[8] | Data not available |
| Electronic Absorption (UV-Vis) | ||
| λₘₐₓ | ~210-220 nm[9][10] | 520 nm[11] |
| Molar Absorptivity (ε) | Not specified in sources | 450 L·mol⁻¹·cm⁻¹[11] |
| Physical Properties | ||
| Appearance | Yellow, oily liquid[1] | Deep-red, volatile solid[12] |
| Stability | Explosive[1][13] | Extremely explosive, even at -100°C[12][14] |
Key Spectroscopic and Structural Insights
Both this compound and nitrogen tribromide adopt a trigonal pyramidal molecular geometry, consistent with VSEPR theory for an AX₃E₁ system (one central atom, three bonding pairs, one lone pair). The lone pair of electrons on the nitrogen atom repels the bonding pairs, reducing the bond angle from the ideal tetrahedral angle of 109.5°.
The N-Cl bond length is reported as 1.76 Å, with a Cl-N-Cl bond angle of approximately 107.1°.[1][5] For NBr₃, the N-Br bond is longer at approximately 1.85 Å, which is expected due to the larger atomic radius of bromine compared to chlorine.[4] While experimental bond angle data for NBr₃ is scarce, VSEPR theory predicts an angle slightly less than 109.5°, comparable to that of ammonia and NCl₃, at around 107.3°.[7]
The electronic absorption spectra show a significant difference between the two compounds. NCl₃ absorbs strongly in the UV region, while NBr₃ is a deep-red solid that absorbs in the visible region at 520 nm.[9][11] This shift in absorption to a longer wavelength (lower energy) for NBr₃ is consistent with the lower electronegativity of bromine compared to chlorine, resulting in a smaller energy gap between the relevant molecular orbitals.
Experimental Protocols
The synthesis and characterization of these halides require specific and stringent safety protocols due to their high reactivity and explosive nature.
Synthesis of this compound
A common laboratory and industrial method for producing NCl₃ involves the electrolysis of a slightly acidic solution of ammonium chloride.[13] The NCl₃ is typically removed from the reaction mixture as it forms by a stream of air or by in-situ extraction into a non-polar solvent like carbon tetrachloride to prevent the accumulation of the pure, explosive liquid.[13][16]
-
Reaction: NH₄Cl + 3Cl₂ → NCl₃ + 4HCl
Synthesis of Nitrogen Tribromide
Nitrogen tribromide is significantly less stable than NCl₃ and was not isolated in its pure form until 1975.[12] Its synthesis must be carried out at very low temperatures, and the product is often used immediately in situ.[14]
-
Low-Temperature Synthesis: The first successful isolation involved the reaction of bis(trimethylsilyl)bromamine with bromine monochloride in a dichloromethane solvent at -87°C.[12]
-
(Me₃Si)₂NBr + 2BrCl → NBr₃ + 2Me₃SiCl
-
Spectroscopic Characterization
-
Structural Analysis: The molecular structure of NCl₃ (bond lengths and angles) was determined using gas-phase electron diffraction.[5]
-
Vibrational Spectroscopy: Infrared and Raman spectra of NCl₃ have been recorded in carbon tetrachloride solutions to identify its fundamental vibrational frequencies.[15]
-
Electronic Spectroscopy: UV-Vis spectroscopy is a primary method for the quantitative analysis of both compounds. For NCl₃, this is often performed on the headspace gas above a solution to monitor its concentration safely.[9][17] For NBr₃, analysis is conducted on dilute solutions at low temperatures.[11]
Visualizations
Caption: VSEPR theory determines geometry, which dictates spectroscopic activity.
Caption: Low-temperature workflow for the synthesis and use of unstable NBr₃.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. topblogtenz.com [topblogtenz.com]
- 4. Page loading... [guidechem.com]
- 5. File:NCl3 dimensions.svg - Wikipedia [en.wikipedia.org]
- 6. geometryofmolecules.com [geometryofmolecules.com]
- 7. brainly.com [brainly.com]
- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 9. aai.solutions [aai.solutions]
- 10. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 11. webqc.org [webqc.org]
- 12. Nitrogen tribromide - Wikipedia [en.wikipedia.org]
- 13. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring this compound in Chlorine Manufacture [aai.solutions]
Assessing the Efficiency of Nitrogen Trichloride (NCl₃) as a Bleaching Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bleaching efficiency of nitrogen trichloride (NCl₃), a historically significant but now largely obsolete bleaching agent. Its performance is evaluated against conventional and modern bleaching agents, supported by experimental data from peer-reviewed literature and patents. This document is intended for a scientific audience and focuses on applications in cellulose processing, such as wood pulp bleaching, which offers a more technically relevant comparison than its historical use in flour treatment.
Data Presentation: Comparative Bleaching Performance
The following table summarizes the performance of this compound in a multi-stage pulp bleaching process compared to a conventional hypochlorite stage. For a broader context, typical performance data for modern elemental chlorine-free (ECF) agents like chlorine dioxide (ClO₂) and hydrogen peroxide (H₂O₂) are included.
Disclaimer: The data for NCl₃ and Hypochlorite are sourced from a single comparative study under specific conditions. The data for ClO₂ and H₂O₂ are representative values from separate studies and are provided for general comparison; they may not be directly comparable due to different starting materials and process conditions.
| Bleaching Agent | Stage of Application | Brightness (% ISO) | Viscosity (cP) | Key Conditions | Source |
| This compound (NCl₃) | Final Bleaching Stage | 82.9 | 11.2 | pH: 2.0-2.1, Temp: 140°F (60°C), Time: 60 min, Consistency: 10% | [1] |
| Sodium Hypochlorite (Control) | Final Bleaching Stage | 81.3 | 9.8 | pH: 10.5, Temp: 100°F (38°C), Time: 180 min, Consistency: 10% | [1] |
| Chlorine Dioxide (ClO₂) | Delignification (D₀ Stage) | Target ~70 (post-extraction) | ~26 | Temp: 55°C, Time: 30-60 min, pH: ~3.0 | [2] |
| Hydrogen Peroxide (H₂O₂) | Peroxide Bleaching (P Stage) | Target 88-90+ | ~16-20 | Temp: 85-95°C, Time: 60-150 min, pH: ~11 | [3] |
Analysis of Data: The experimental data indicates that this compound can achieve a slightly higher brightness than a conventional hypochlorite stage while causing less degradation to the cellulose, as evidenced by the higher resulting pulp viscosity.[1] This suggests that NCl₃, under acidic conditions, is a highly effective bleaching agent. However, its use is hampered by significant safety concerns, including its toxicity and explosive instability in concentrated form. Modern agents like chlorine dioxide are highly efficient at delignification without significant cellulose degradation, and hydrogen peroxide is effective at achieving high brightness levels in the final stages of bleaching.[2][4]
Experimental Protocols
The following protocols outline the methodologies for assessing the efficiency of a bleaching agent on wood pulp, based on standard industry practices and the specific methods described in the cited literature.
Pulp Preparation and Bleaching Treatment
-
Objective: To treat a standardized pulp sample with the bleaching agent under controlled conditions.
-
Protocol:
-
Pulp Slurry Preparation: A sample of unbleached or partially bleached chemical wood pulp is dispersed in water to a specified consistency (e.g., 10% by dry weight).[1]
-
pH Adjustment: The pH of the pulp slurry is adjusted to the target for the specific bleaching agent using a non-oxidizing acid (e.g., sulfuric acid for NCl₃) or alkali (e.g., sodium hydroxide for H₂O₂). For the NCl₃ treatment, a pH range of 1.5 to 3.0 is optimal.[1]
-
Bleaching Reaction:
-
For NCl₃ Treatment : The this compound solution is prepared by reacting chlorine water with an ammonium salt (e.g., ammonium sulfate) and adjusting the pH.[1] This solution is then mixed with the pulp slurry in a sealed vessel to prevent the gas from escaping.
-
For other agents (e.g., ClO₂, H₂O₂): The bleaching chemical is added to the pulp slurry.
-
-
Controlled Conditions: The reaction is maintained at a constant temperature (e.g., 60°C for NCl₃) and for a specific duration (e.g., 60 minutes for NCl₃) with agitation.[1]
-
Washing: After the reaction time, the pulp is thoroughly washed with deionized water to remove residual chemicals and reaction byproducts.
-
Preparation of Handsheets for Optical Testing
-
Objective: To create uniform paper sheets from the bleached pulp for standardized brightness measurement.
-
Standard Method: TAPPI T 218 sp-23 ("Forming handsheets for reflectance testing of pulp (Büchner funnel procedure)").[5][6]
-
Protocol:
-
A small, representative sample of the washed, bleached pulp is dispersed in water.
-
The pH of the slurry is adjusted to 6.5 ± 0.5.[5]
-
The slurry is formed into a circular sheet using a Büchner funnel apparatus with a standardized filter paper.
-
The formed sheet (handsheet) is pressed and dried under controlled conditions to create a smooth, reproducible surface for testing.
-
Measurement of Pulp Brightness
-
Objective: To quantify the whiteness of the bleached pulp.
-
Standard Method: ISO 2470-1 or TAPPI T 525 ("Brightness of pulp, paper and paperboard (d/0 geometry)").
-
Protocol:
-
A calibrated spectrophotometer or colorimeter with diffuse illumination and 0° viewing geometry (d/0°) is used.
-
The instrument measures the diffuse blue light reflectance factor of the handsheet at an effective wavelength of 457 nm.
-
The result is expressed as a percentage (% ISO Brightness).
-
Measurement of Pulp Viscosity
-
Objective: To assess the degree of cellulose degradation caused by the bleaching process. A lower viscosity indicates more significant chain scission and potential strength loss.
-
Standard Method: TAPPI T 230 om-23 ("Viscosity of pulp (capillary viscometer method)").[7][8][9]
-
Protocol:
-
A precise amount of the dry bleached pulp (e.g., 0.25 g) is dissolved in a standardized solvent, 0.5M cupriethylenediamine (CED).[7]
-
The solution is placed in a calibrated capillary viscometer, which is submerged in a constant temperature water bath (25 ± 0.1°C).
-
The efflux time (the time it takes for the solution to flow between two marked points on the capillary) is measured.
-
The viscosity is calculated from the efflux time and the viscometer calibration constant and is typically reported in centipoise (cP) or millipascal-seconds (mPa·s).[7]
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for assessing the efficiency of a bleaching agent.
Conclusion
This compound demonstrates high bleaching efficacy, capable of producing pulps with excellent brightness and minimal cellulose degradation compared to older technologies like hypochlorite.[1] However, its practical application is severely limited by its hazardous properties, including high toxicity and a tendency to decompose explosively. Modern bleaching sequences utilizing agents such as chlorine dioxide and hydrogen peroxide, while involving more complex chemistry, offer a much safer and environmentally superior profile, achieving high levels of brightness and pulp quality without the risks associated with NCl₃. For research purposes, understanding the reaction mechanisms of NCl₃ can still offer insights into cellulose-oxidant interactions, but its use as a viable industrial bleaching agent is not recommended.
References
- 1. US2882120A - Process of bleaching chemical wood pulp with this compound - Google Patents [patents.google.com]
- 2. imisrise.tappi.org [imisrise.tappi.org]
- 3. nlc-bnc.ca [nlc-bnc.ca]
- 4. ippta.co [ippta.co]
- 5. ipstesting.com [ipstesting.com]
- 6. tappi.org [tappi.org]
- 7. ipstesting.com [ipstesting.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. tappi.org [tappi.org]
A Comparative Study of Nitrogen Trichloride (NCl₃) and Sulfuryl Chloride (SO₂Cl₂) in Chlorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chlorinating agent is a critical decision in synthetic chemistry, influencing reaction efficiency, selectivity, and safety. This guide provides a detailed comparative analysis of two distinct chlorinating agents: nitrogen trichloride (NCl₃) and sulfuryl chloride (SO₂Cl₂). While both reagents can introduce chlorine into organic molecules, their properties, reactivity, and practicality differ significantly. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic endeavors.
Executive Summary
Sulfuryl chloride (SO₂Cl₂) emerges as a versatile and widely used reagent for both free-radical and electrophilic chlorination reactions. Its reactivity can be controlled through the choice of initiators or catalysts, and it offers good yields and selectivity in many applications. In stark contrast, this compound (NCl₃) is a highly explosive and hazardous compound, whose application in synthetic organic chemistry is virtually nonexistent. Its extreme instability and unpredictable nature make it unsuitable for routine laboratory use. This guide will delve into the available data, or lack thereof for NCl₃, to underscore the practical advantages of sulfuryl chloride.
Data Presentation: A Tale of Two Reagents
The disparity in the utility of these two reagents is starkly reflected in the availability of quantitative experimental data. Sulfuryl chloride has been extensively studied, with a wealth of information on its performance in various chlorination reactions. For this compound, the literature is dominated by its hazardous properties, with a near-complete absence of data for controlled chlorination in organic synthesis.
Sulfuryl Chloride (SO₂Cl₂): Quantitative Performance Data
Sulfuryl chloride is a reliable reagent for the chlorination of a wide range of organic substrates, including alkanes, aromatics, and carbonyl compounds.
Table 1: Free-Radical Chlorination of Alkanes with SO₂Cl₂
| Substrate | Product(s) | Yield (%) | Conditions |
| Cyclohexane | Chlorocyclohexane | 98% | SO₂Cl₂, benzoyl peroxide, reflux, 90 min[1] |
| 1-Chlorobutane | Dichlorobutanes | - | SO₂Cl₂, AIBN, analysis of product mixture[1] |
Table 2: Electrophilic Chlorination of Aromatic Compounds with SO₂Cl₂
| Substrate | Product | Yield (%) | Conditions |
| Benzamides/Nicotinamides | Chlorinated derivatives | Good yields | SO₂Cl₂, CH₂Cl₂, 0°C, no catalyst[2] |
| p-Cresol | 2-Chloro-p-cresol | 95% | SO₂Cl₂, 1,4-dioxane[3][4][5][6][7] |
| 2-Naphthol | 1-Chloro-2-naphthol | 85% | SO₂Cl₂, 1,4-dioxane[3][4][5][6][7] |
This compound (NCl₃): A Qualitative Assessment of a Hazardous Reagent
Due to its extreme instability and explosive nature, there is a significant lack of published quantitative data for the use of NCl₃ as a chlorinating agent in standard organic synthesis. The primary focus of the literature is on its hazards and its formation as an undesirable byproduct.
One of the few mentions of its reactivity with organic compounds indicates that it can react with some branched hydrocarbons in the presence of aluminum trichloride to produce amines after a hydrolysis step.[8] However, this does not represent a direct chlorination to afford stable chlorinated products, and no yield data is available. The inherent danger of handling concentrated NCl₃ has precluded its development as a routine laboratory reagent.[8]
Experimental Protocols
Detailed experimental protocols are readily available for sulfuryl chloride, reflecting its widespread use. In contrast, the hazardous nature of this compound means that detailed, safe, and reproducible protocols for its use in general chlorination are not established in the chemical literature.
Sulfuryl Chloride: Standard Experimental Procedures
1. Free-Radical Chlorination of an Alkane (e.g., Cyclohexane) [9]
-
Materials: Cyclohexane, sulfuryl chloride (SO₂Cl₂), azobisisobutyronitrile (AIBN), sodium carbonate solution, calcium chloride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexane and a catalytic amount of AIBN.
-
Carefully add sulfuryl chloride to the reaction mixture.
-
Heat the mixture to reflux for the desired amount of time (e.g., 30 minutes).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with an aqueous solution of sodium carbonate to neutralize any remaining acid and unreacted SO₂Cl₂.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
The product, chlorocyclohexane, can be purified by distillation.
-
2. Electrophilic Chlorination of an Aromatic Compound (e.g., a Phenol Derivative) [3][4][5][6][7]
-
Materials: Phenolic substrate, sulfuryl chloride (SO₂Cl₂), a suitable solvent (e.g., 1,4-dioxane or acetonitrile), and potentially a catalyst.
-
Procedure:
-
Dissolve the phenolic substrate in the chosen solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same solvent to the reaction mixture.
-
Stir the reaction at the appropriate temperature for the required duration.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate or sodium sulfite).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure, and the product can be purified by chromatography or recrystallization.
-
This compound: Handling and Safety Considerations
The synthesis and handling of NCl₃ are extremely hazardous and should only be attempted by highly trained professionals in specialized facilities. It is a highly explosive liquid that is sensitive to shock, heat, and contact with organic materials.[8] Due to these dangers, providing a "standard" experimental protocol for its use in chlorination is not responsible or practical for a general audience of researchers. The primary "protocol" for NCl₃ involves its careful destruction or avoidance.
Visualization of Reaction Pathways and Workflows
To illustrate the mechanistic differences and the decision-making process for choosing a chlorinating agent, the following diagrams are provided.
Figure 1: Reaction pathways for sulfuryl chloride chlorination.
Figure 2: Hazard profile and limited utility of this compound.
Conclusion
This compound, conversely, is a dangerously explosive compound with no practical application as a general chlorinating agent in a standard laboratory setting. The significant safety risks associated with its handling far outweigh any potential synthetic utility. For researchers, scientists, and professionals in drug development, the choice is unequivocal: sulfuryl chloride is the superior and responsible choice for chlorination reactions. The focus on NCl₃ should be on its detection and safe removal when it appears as a hazardous byproduct, not on its application as a synthetic reagent.
References
- 1. scribd.com [scribd.com]
- 2. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts | Aperta [aperta.ulakbim.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
A Comparative Analysis of Nitrogen Trichloride (NCl₃) Detection Methodologies
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of nitrogen trichloride (NCl₃) is critical, particularly in environments such as indoor swimming pools where it is a prevalent disinfection byproduct with health implications. This guide provides a comprehensive cross-validation of various NCl₃ detection instruments, presenting their performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable analytical method.
This compound, an irritant linked to ocular, nasal, and respiratory issues, necessitates precise monitoring.[1] The methodologies for its detection have evolved from traditional offline techniques to sophisticated real-time analysis. This comparison focuses on prominent instruments and methods discussed in recent scientific literature, including Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), On-line Derivatization Cavity Ring-Down Spectrometry (OD-CRDS), NEMo IAQ monitors, Membrane Introduction Mass Spectrometry (MIMS), and colorimetric impinger methods.
Comparative Performance of NCl₃ Detection Instruments
The selection of an appropriate NCl₃ detection instrument is contingent on the specific requirements of the study, such as the need for real-time data, sensitivity, and portability. The following table summarizes the quantitative performance of various instruments based on available experimental data.
| Instrument/Method | Principle | Detection Limit | Measurement Range | Key Findings & Limitations |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization and mass spectrometry for in-situ measurements.[1] | Not explicitly stated, but sensitive to low ppbv levels. | Average concentration of 114 ± 33 ppbv measured in one study.[1] | Provides real-time data. Sensitivity can be dependent on humidity due to the proton affinity of NCl₃ being close to that of water vapor.[1] |
| On-line Derivatization Cavity Ring-Down Spectrometry (OD-CRDS) | Provides absolute measurement of gas-phase NCl₃ in real-time.[2] | Not explicitly stated. | Peak concentrations between 116 and 226 ppb have been observed.[3][4] | Offers high temporal resolution (up to 1 Hz).[3][4] |
| NEMo IAQ Monitors | Not detailed in the search results. | Not explicitly stated. | Used for stationary monitoring at different heights above a pool surface.[2] | Provides continuous, stationary monitoring. |
| Membrane Introduction Mass Spectrometry (MIMS) | Portable system for analyzing liquid-phase concentrations of volatile compounds.[2] | 0.1 mg L⁻¹ for liquid-phase NCl₃.[2] | Not explicitly stated. | Primarily for liquid sample analysis; in one study, NCl₃ was below the detection limit in water samples.[2] |
| Impinger Method (DPD Colorimetric) | Entrapment of NCl₃ in a solution with DPD and potassium iodide, followed by colorimetric analysis.[5][6] | 3.6 µg/m³[5][6] | Mean level of 637 ± 220 µg/m³ measured in one study.[5] | A simple, low-cost, and non-toxic method.[5] Good linearity (R² = 0.996) and repeatability (CV = 1.7%).[5][6] It is an offline grab sampling method.[1] |
| OMA-300 Process Analyzer | UV-Vis spectroscopy of headspace gas to determine NCl₃ concentration. | Not explicitly stated. | 0-20,000 ppm in headspace gas above CCl₄ solvent.[7] | Provides continuous, real-time analysis in industrial settings.[8] Requires calibration to account for interfering species like chlorine.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key NCl₃ detection methods.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
The PTR-MS instrument utilizes soft chemical ionization through proton transfer from H₃O⁺ ions to target volatile organic compounds (VOCs) and NCl₃. The protonated molecules are then detected by a mass spectrometer. Calibration is a critical step and can be performed using gas standards, permeation tubes, or liquid volatilization with dynamic dilution in zero-air.[1] A known challenge with PTR-MS for NCl₃ detection is the influence of humidity. The proton affinity of NCl₃ is close to that of water, which can lead to deprotonation of the H⁺(NCl₃) ion in the drift tube, affecting sensitivity.[1]
On-line Derivatization Cavity Ring-Down Spectrometry (OD-CRDS)
This technique provides real-time, absolute measurements of gas-phase NCl₃. While the specific derivatization chemistry is not detailed in the provided search results, CRDS is a highly sensitive absorption spectroscopy technique. An automated switching valve system can be employed to sample air from multiple locations, allowing for spatial analysis of NCl₃ concentrations.[2]
Impinger Method with DPD Colorimetric Analysis
This method involves bubbling a known volume of air through an impinger containing a solution of N,N-diethyl-p-phenylenediamine (DPD) and potassium iodide (KI).[5][6][9] The NCl₃ in the air reacts with KI to release iodine, which then reacts with DPD to produce a magenta-colored complex.[5][6] The intensity of the color, which is proportional to the NCl₃ concentration, is measured using a portable photometer.[6] The method is validated for linearity, limit of detection, and repeatability.[6]
Membrane Introduction Mass Spectrometry (MIMS)
For the analysis of NCl₃ in liquid samples, a portable MIMS system can be utilized. The sample is introduced to a mass spectrometer through a semi-permeable membrane. The volatile NCl₃ passes through the membrane and is subsequently ionized and detected. Quantification is achieved by comparing the signal abundance of the characteristic m/z values with pre-developed standard curves.[2]
Visualizing the Experimental Workflow and Instrument Comparison
To better understand the processes involved in NCl₃ detection and the relationships between different analytical approaches, the following diagrams have been generated using the DOT language.
References
- 1. Research Portal [rex.libraries.wsu.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. brandonboor.com [brandonboor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
- 7. aai.solutions [aai.solutions]
- 8. Monitoring this compound in Chlorine Manufacture [aai.solutions]
- 9. researchgate.net [researchgate.net]
Evaluating the Byproducts of NCl₃ Reactions with Organic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrogen trichloride (NCl₃), a highly reactive and explosive inorganic compound, has limited but specific applications in organic synthesis, primarily as an electrophilic aminating agent. However, its hazardous nature necessitates a thorough evaluation of its reaction byproducts and a careful consideration of safer, more efficient alternatives. This guide provides a comparative analysis of the byproducts generated from NCl₃ reactions with various organic functional groups and contrasts them with those from alternative synthetic methods. Due to the inherent dangers and limited contemporary research on NCl₃, much of the information on its reaction byproducts is inferred from its known chemical properties and the reactivity of related N-chloroamines.
Reactions with Amines
The reaction of this compound with amines is expected to be complex and highly dependent on the amine's substitution pattern. The primary mode of reaction is likely electrophilic amination, where the NCl₃ acts as a source of an amino group or its chlorinated derivatives.
Expected Reaction Pathways and Byproducts:
-
Primary & Secondary Amines: The reaction is anticipated to proceed via the formation of N-chloroamines as intermediates. These can then undergo further reactions, leading to a mixture of products. Potential byproducts include hydrochloric acid (HCl), which will form ammonium salts with the basic amine starting materials, and more complex chlorinated organic species. Over-amination to form hydrazine-like structures, followed by decomposition, is also a possibility, especially under forcing conditions. Given the reactivity of NCl₃, oxidation of the amine is also a potential side reaction.
-
Tertiary Amines: Tertiary amines lack an N-H bond for direct chlorination by NCl₃. The reaction might proceed through the formation of an unstable adduct, which could then decompose. Byproducts could include the corresponding ammonium salt and chlorinated fragments of the original amine.
Table 1: Comparison of Byproducts in Amine Synthesis
| Method | Target Product | Typical Byproducts | Notes |
| NCl₃ with Amines | N-Alkylated or N-Aminated Products | Ammonium chlorides, N-chloroamines, over-amination products, oxidation byproducts, chlorinated organic compounds.[1] | Highly exothermic and potentially explosive reactions. Byproduct profile is not well-documented due to safety concerns. |
| Reductive Amination | Primary, Secondary, or Tertiary Amines | Unreacted starting materials, over-alkylation products (in some cases), borate salts (if using NaBH₃CN).[2] | A much safer and more controlled method for amine synthesis. Byproducts are generally benign and easily removable. |
| Gabriel Synthesis | Primary Amines | Phthalhydrazide (from deprotection with hydrazine), phthalic acid and alcohol (from acidic or basic hydrolysis).[2] | A robust method for the synthesis of primary amines, avoiding over-alkylation. Byproducts are well-defined and separable. |
| Direct Alkylation with Alkyl Halides | Primary, Secondary, Tertiary Amines, and Quaternary Ammonium Salts | Over-alkylation products (secondary, tertiary amines, and quaternary salts), hydrogen halide salts of the amine.[1][2] | Often results in a mixture of products, leading to purification challenges. |
Experimental Protocol: Reductive Amination of a Ketone to a Primary Amine
-
Dissolution: Dissolve the ketone (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Amine Source: Add a solution of ammonia in methanol (excess, e.g., 7 N, 10 eq.).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
DOT Script for Reductive Amination Workflow
Caption: Workflow for the synthesis of a primary amine via reductive amination.
Reactions with Carbonyl Compounds
The reactivity of NCl₃ with carbonyl compounds is expected to be dictated by the presence of α-hydrogens.
Expected Reaction Pathways and Byproducts:
-
Enolizable Aldehydes and Ketones: For carbonyl compounds with acidic α-hydrogens, the reaction likely proceeds via an electrophilic α-amination of the enol or enolate. This is supported by studies using ammonia and hypochlorite, which generate monochloramine in situ, to achieve α-amination of β-dicarbonyl compounds.[3][4] The byproducts would likely include unreacted starting materials, the desired α-amino carbonyl compound, and inorganic salts.
-
Non-Enolizable Aldehydes and Ketones: In the absence of an acidic α-proton, the reaction is less predictable. NCl₃ might act as a chlorinating agent or an oxidizing agent. The reaction could potentially lead to a complex mixture of chlorinated and oxidized byproducts.
Table 2: Comparison of Byproducts in α-Amination of Carbonyl Compounds
| Method | Target Product | Typical Byproducts | Notes |
| NCl₃ with Enolizable Carbonyls | α-Amino Carbonyl Compound | Unreacted starting materials, inorganic salts, potentially chlorinated byproducts. | Highly speculative due to lack of direct studies. The reaction is expected to be hazardous. |
| Oxidative α-Amination with Nucleophilic Nitrogen Sources | α-Amino Carbonyl Compound | Oxidized starting material, unreacted reagents, byproducts from the oxidant.[5] | A modern and safer approach. Byproduct profiles are generally cleaner and more predictable than with NCl₃. |
| α-Halogenation followed by Nucleophilic Substitution | α-Amino Carbonyl Compound | Hydrogen halide, over-alkylation products of the amine nucleophile. | A two-step process that can be effective but generates stoichiometric amounts of acid. |
Experimental Protocol: Oxidative α-Amination of a β-Ketoester
-
Reactant Mixture: To a solution of the β-ketoester (1.0 eq.) in a suitable solvent (e.g., toluene), add a phase-transfer catalyst (e.g., Aliquat 336, 10 mol%).
-
Amine and Oxidant: Add aqueous ammonia (e.g., 25% solution, 4.0 eq.) followed by an oxidant such as calcium hypochlorite (Ca(OCl)₂, 2.0 eq.).[3]
-
Reaction: Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
DOT Script for Oxidative α-Amination
Caption: Reaction scheme for the oxidative α-amination of a β-ketoester.
Safety Considerations for this compound
This compound is a notoriously unstable and explosive compound.[6][7][8] It is sensitive to shock, heat, and contact with organic materials.[6] Its synthesis and use should only be attempted by highly trained professionals in a controlled environment with appropriate safety measures, including blast shields and remote handling equipment. The high risk of detonation, coupled with the potential for the formation of toxic and unpredictable byproducts, makes NCl₃ an unattractive reagent for routine synthetic applications.
Conclusion
While this compound theoretically offers a direct route to certain aminated organic compounds, the extreme safety hazards and the lack of well-defined reaction protocols and byproduct profiles make it a highly impractical and dangerous choice for modern organic synthesis. The alternatives discussed, such as reductive amination and modern oxidative amination techniques, offer far superior safety profiles, better control over reactivity, and generate more predictable and manageable byproducts. For researchers and professionals in drug development, the adoption of these safer and more reliable methods is strongly recommended over the use of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversing Polarity: Carbonyl α-Aminations with Nitrogen Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
Stability of Nitrogen Trichloride (NCl₃) in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrogen trichloride (NCl₃), a yellow, oily liquid, is a notoriously unstable and explosive compound.[1][2][3] Its handling and storage are of significant concern in research and industrial settings. The choice of solvent can critically influence the stability of NCl₃, with inert solvents being essential for managing its reactivity. This guide provides a comparative overview of the stability of NCl₃ in different solvent systems, supported by available experimental data and detailed methodologies for its assessment.
Comparative Stability Data
Key Observations:
-
Inert Solvents: Non-polar, water-immiscible solvents that do not react with NCl₃ or chlorine are preferred for handling and controlled decomposition.[4] Examples include carbon tetrachloride (CCl₄), methylene chloride (CH₂Cl₂), ethylene dichloride (C₂H₄Cl₂), and benzene (C₆H₆).[4]
-
Thermal Decomposition: In these inert solvents, NCl₃ undergoes controlled decomposition to nitrogen (N₂) and chlorine (Cl₂) at temperatures between 105°C and 140°C.[4]
-
Solubility: NCl₃ is soluble in a variety of organic solvents, including carbon disulfide (CS₂), benzene, chloroform (CHCl₃), and carbon tetrachloride.[1][5]
Table 1: Thermal Decomposition of NCl₃ in Inert Solvents
| Temperature (°C) | Time for 90% Decomposition (seconds) | Solvent System |
| 125 | 36 | Dilute solution in an inert, water-immiscible solvent (e.g., CCl₄, CH₂Cl₂, C₂H₄Cl₂, benzene) |
| 110 | 108 | Dilute solution in an inert, water-immiscible solvent (e.g., CCl₄, CH₂Cl₂, C₂H₄Cl₂, benzene) |
Data extracted from patent information describing a method for the safe thermal decomposition of NCl₃.[4]
Experimental Protocols
To quantitatively assess the stability of NCl₃ in a specific solvent system, a detailed experimental protocol is required. The following methodology is based on established analytical techniques for monitoring NCl₃ concentrations.
Protocol: Determination of NCl₃ Stability by UV-Vis Spectrophotometry
This protocol outlines the steps to determine the decomposition rate of NCl₃ in a given solvent by monitoring its concentration over time.
1. Materials and Equipment:
- This compound (NCl₃) solution of known concentration in the desired solvent.
- Solvent of interest (e.g., carbon tetrachloride, chloroform).
- UV-Vis spectrophotometer.
- Quartz cuvettes.
- Thermostatically controlled sample holder or water bath.
- Appropriate personal protective equipment (PPE) for handling NCl₃.
2. Procedure:
- Preparation:
- Prepare a dilute solution of NCl₃ in the chosen solvent. The initial concentration should be such that its absorbance at the λmax (340 nm) falls within the linear range of the spectrophotometer.[6]
- Measurement:
- Set the spectrophotometer to measure absorbance at 340 nm.
- Use the pure solvent as a blank to zero the instrument.
- Place the cuvette containing the NCl₃ solution into the thermostatically controlled holder at the desired temperature.
- Record the absorbance at regular time intervals. The frequency of measurement will depend on the expected rate of decomposition.
- Data Analysis:
- Convert the absorbance values to NCl₃ concentrations using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity (ε) of NCl₃ at 340 nm is approximately 100 L·mol⁻¹·cm⁻¹.[6]
- Plot the concentration of NCl₃ versus time.
- Determine the rate constant (k) of the decomposition reaction by fitting the data to the appropriate rate equation (e.g., first-order decay).
- Calculate the half-life (t₁/₂) of NCl₃ in the solvent using the equation t₁/₂ = 0.693/k for a first-order reaction.
Decomposition Pathway and Experimental Workflow
While specific signaling pathways for NCl₃ decomposition in organic solvents are not detailed in the literature, the process generally proceeds via a radical chain mechanism initiated by the homolytic cleavage of the N-Cl bond. The overall thermal decomposition reaction is:
2NCl₃ → N₂ + 3Cl₂
The activation energy for this thermal decomposition is approximately 80 kJ/mol.[6]
The logical workflow for evaluating the stability of NCl₃ in different solvents can be visualized as follows:
Caption: Workflow for Comparing NCl₃ Stability.
This guide provides a foundational understanding of NCl₃ stability in various solvent systems based on available data. Further experimental work is necessary to establish a comprehensive, quantitative comparison of decomposition kinetics under standardized conditions. Researchers should exercise extreme caution when handling NCl₃ due to its hazardous nature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]
- 3. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
- 4. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]
- 5. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. webqc.org [webqc.org]
A Comparative Guide to the Lewis Acidity of Nitrogen Trichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lewis acidity of nitrogen trichloride (NCl₃). Due to a lack of direct experimental or computational data on the Lewis acidity of NCl₃, this guide will focus on a theoretical comparison with related and well-characterized Lewis acids. We will explore periodic trends and computational metrics to infer the probable Lewis acidity of NCl₃ and contrast it with established Lewis acids such as boron trihalides and its heavier homolog, phosphorus trichloride (PCl₃).
Introduction to Lewis Acidity
A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. The strength of a Lewis acid is a critical parameter in a vast array of chemical transformations, including catalysis and synthesis. While this compound is well-known for its Lewis basicity, stemming from the lone pair of electrons on the nitrogen atom, its capacity to act as a Lewis acid is less understood. This guide aims to provide a comprehensive overview of where NCl₃ likely stands in the spectrum of Lewis acidity.
Theoretical Framework for Lewis Acidity
The Lewis acidity of a molecule is fundamentally related to the energy and accessibility of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater ability to accept an electron pair, and thus, stronger Lewis acidity. For main group halides, factors such as the electronegativity of the central atom and the halogens, as well as orbital overlap, play crucial roles in determining the LUMO energy.
Comparative Analysis of Lewis Acidity
Comparison with Boron Trihalides
Boron trihalides (BX₃) are archetypal Lewis acids. Their Lewis acidity is well-established and follows the trend BI₃ > BBr₃ > BCl₃ > BF₃. This trend is counterintuitive to electronegativity considerations but is explained by the degree of π-backbonding from the halogen p-orbitals to the vacant p-orbital on the boron atom, which is strongest for BF₃.
Comparison with Phosphorus Trichloride (PCl₃)
A more direct comparison can be made with phosphorus trichloride (PCl₃), the heavier homolog of NCl₃. Phosphorus, being in the third period, has accessible d-orbitals which can influence its bonding and acceptor properties. In contrast, nitrogen lacks low-lying d-orbitals.
Generally, for p-block trihalides, the Lewis acidity is expected to increase down the group. This is because the central atom becomes larger and more polarizable, and the energy of the σ* orbitals (which can act as acceptor orbitals) is lowered. Therefore, it is reasonable to predict that PCl₃ is a stronger Lewis acid than NCl₃. In fact, while NCl₃ is predominantly considered a weak Lewis base, PCl₃ is known to exhibit Lewis acidic character.
Quantitative Data for Selected Lewis Acids
To provide a quantitative context for the inferred Lewis acidity of NCl₃, the following tables summarize key experimental and computational metrics for well-characterized Lewis acids.
Table 1: Gutmann-Beckett Acceptor Numbers (AN)
The Gutmann-Beckett method provides an experimental measure of Lewis acidity based on the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon interaction with a Lewis acid. A higher Acceptor Number (AN) indicates stronger Lewis acidity.
| Lewis Acid | Acceptor Number (AN) |
| Hexane | 0 |
| BF₃·OEt₂ | 88.5[1] |
| BCl₃ | 96.6[1] |
| BBr₃ | 106.3[1] |
| SbCl₅ | 100 |
Note: The acceptor number for NCl₃ is not experimentally determined.
Table 2: Calculated Fluoride Ion Affinities (FIA)
Fluoride Ion Affinity (FIA) is a computational measure of the gas-phase Lewis acidity, defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to stronger Lewis acidity.
| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |
| BF₃ | 342 |
| BCl₃ | 425 |
| BBr₃ | 450 |
| BI₃ | 481 |
| PCl₃ | 302[2] |
| PF₃ | 158[2] |
| AsF₃ | 385 |
| SbF₅ | 493[3] |
Note: A calculated FIA value for NCl₃ is not available in the cited literature.
Table 3: Calculated Affinities for PCl₃ with Various Lewis Bases
This table provides a more detailed look at the Lewis acidity of PCl₃ by showing its calculated affinities for a range of Lewis bases. The affinity is the negative of the enthalpy change for the adduct formation in the gas phase.
| Lewis Base | Affinity with PCl₃ (kJ/mol)[2] |
| F⁻ (Fluoride) | 302 |
| Cl⁻ (Chloride) | 100 |
| H⁻ (Hydride) | 339 |
| H₂O (Water) | 7 |
| NH₃ (Ammonia) | 10 |
Experimental Protocols
Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the Lewis acidity of a substance.[4]
-
Sample Preparation : A solution of the Lewis acid to be investigated is prepared in a weakly coordinating solvent (e.g., deuterated dichloromethane or benzene).
-
Probe Molecule : A solution of the probe molecule, triethylphosphine oxide (Et₃PO), in the same solvent is also prepared.
-
Mixing : The Lewis acid and Et₃PO solutions are mixed in a 1:1 molar ratio.
-
NMR Spectroscopy : The ³¹P NMR spectrum of the resulting solution is recorded.
-
Chemical Shift Determination : The chemical shift (δ) of the phosphorus nucleus in the Et₃PO-Lewis acid adduct is determined.
-
Acceptor Number Calculation : The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[4]
Computational Determination of Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity is a theoretical measure of Lewis acidity calculated using quantum chemical methods.
-
Software : A quantum chemistry software package (e.g., Gaussian, ORCA, etc.) is used.
-
Method : High-level ab initio methods such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or reliable density functional theory (DFT) methods are employed.
-
Geometry Optimization : The geometries of the Lewis acid and its fluoride adduct are optimized to find their minimum energy structures.
-
Frequency Calculation : Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation : The electronic energies of the optimized structures are calculated with a high level of theory and a large basis set.
-
FIA Calculation : The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: LA + F⁻ → [LA-F]⁻ ΔH = H([LA-F]⁻) - [H(LA) + H(F⁻)] FIA = -ΔH
Visualizing Lewis Acidity Relationships
The following diagrams illustrate the concepts and workflows discussed in this guide.
Caption: Inferred Lewis acidity of NCl₃ relative to other compounds.
Caption: Experimental workflow for the Gutmann-Beckett method.
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Multidimensional Lewis Acidity: A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis superacids Al[N(C6F5)2]3 and Ga[N(C6F5)2]3 - Research - Sundermeyer group - Philipps-Universität Marburg [uni-marburg.de]
- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Nitrogen Trichloride: A Guide for Laboratory Professionals
DISCLAIMER: Nitrogen trichloride (NCl₃) is a highly unstable and explosive compound, sensitive to shock, heat, and light.[1] It should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. This document provides guidance on disposal procedures and should not be attempted without a thorough understanding of the risks and safety precautions.
This compound is a yellow, oily liquid that is a byproduct of reactions between chlorine and ammonia derivatives.[2] Its presence, even in small amounts, poses a significant explosion hazard.[1][3] Therefore, proper disposal is critical and focuses on the chemical destruction or neutralization of the compound rather than conventional waste disposal methods.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber may be suitable for intermittent contact), chemical goggles, and a face shield when handling materials that could contain or generate this compound.[3][4] In case of potential airborne particulates, respiratory protection is necessary.[3]
-
Avoid Contamination: Prevent contact with organic materials, grease, concentrated ammonia, acids, and other incompatible substances, as this can trigger explosive decomposition.[1][4]
-
Ventilation: Handle in a well-ventilated area, preferably within a fume hood.
-
Spill Management: In the event of a small spill, clear the area of all unprotected personnel.[4] Scrape up the material, collect it, and seal it in properly labeled drums for disposal.[4] The remaining product should be neutralized.[4] For larger spills, notify emergency services immediately.[4]
Disposal Procedures: Chemical Neutralization and Decomposition
The primary strategy for the disposal of this compound is its conversion to less hazardous substances through chemical reaction. Several methods are available, and the choice depends on the context in which the this compound is present (e.g., in solution, as a gas, or as a contaminant).
1. Reduction in Aqueous Solution
This method is suitable for destroying this compound dissolved in an aqueous medium. The principle is to use a reducing agent that will convert NCl₃ to harmless nitrogen gas and chloride ions.
-
Experimental Protocol:
-
Prepare a solution of a suitable reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). The concentration of the reducing agent should be in excess of the stoichiometric amount required to reduce the this compound.
-
Slowly and with agitation, add the reducing agent solution to the solution containing this compound. The reaction should be carried out in a reaction vessel that allows for venting of any evolved gases.
-
The reaction converts this compound to ammonium chloride and other water-soluble, non-explosive products.[5]
-
After the reaction is complete, the resulting solution can be neutralized to a pH of 8-10 with a base such as soda ash (sodium carbonate) before disposal according to local regulations.[4]
-
2. Anhydrous Reduction
For this compound in an anhydrous organic solvent, anhydrous hydrochloric acid (HCl) can be used as a reducing agent.
-
Experimental Protocol:
-
In a suitable reaction vessel, treat the solution containing this compound with anhydrous hydrochloric acid.
-
This reaction produces ammonium chloride (NH₄Cl) and chlorine gas (Cl₂).[5]
-
The excess hydrogen chloride and chlorine gas must be safely vented or scrubbed from the reaction vessel.
-
The resulting ammonium chloride can be removed by filtration.[5]
-
3. Controlled Thermal Decomposition
This method is applicable for dilute solutions of this compound in an inert solvent and relies on controlled heating to decompose the NCl₃ into nitrogen (N₂) and chlorine (Cl₂) gases.[6]
-
Experimental Protocol:
-
Ensure the concentration of this compound in the inert solvent (e.g., carbon tetrachloride, ethylene dichloride) does not exceed the recommended safety limits (see table below).[6][7]
-
Heat the solution in a controlled manner to a temperature range of 105°C to 140°C under at least autogenous pressure.[6]
-
The evolved nitrogen and chlorine gases must be safely vented. The chlorine gas can potentially be recovered.[6]
-
This process should be conducted with extreme caution due to the risk of explosion at elevated temperatures.[6]
-
4. Photolytic Decomposition
For gaseous streams containing this compound, exposure to actinic light (specifically in the 3600-4780Å wavelength range) can be used to decompose the NCl₃.[7]
-
Experimental Protocol:
Quantitative Data for Disposal Protocols
| Parameter | Value | Method | Source |
| Safe NCl₃ Concentration | < 3.5 wt% | Thermal Decomposition | [6] |
| Safe NCl₃ Concentration | < 2.0% (20,000 ppm) | General Handling in Installations | [7] |
| Decomposition Temperature | 105°C - 140°C | Thermal Decomposition | [6] |
| Decontamination Solution | 10% Sodium Carbonate | Firefighting Equipment | [3] |
| Photolytic Wavelength | 3600 - 4780 Å | Photolytic Decomposition | [7] |
Logical Workflow for this compound Disposal
References
- 1. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chempoint.com [chempoint.com]
- 4. hyclor.com.au [hyclor.com.au]
- 5. US4138296A - Method for removing this compound from chlorine gas - Google Patents [patents.google.com]
- 6. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. US2705219A - Process of removing this compound from chlorine gas - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Nitrogen Trichloride
For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. This guide provides essential safety and logistical information for working with nitrogen trichloride (NCl₃), a highly unstable and explosive compound. Adherence to these protocols is critical to ensure a safe laboratory environment.
This compound is a yellow, oily liquid with a pungent odor that is acutely sensitive to light, heat, shock, and contact with organic materials.[1] Its inherent instability necessitates meticulous planning and execution of all procedures involving its use.
Key Physical and Exposure Data
To minimize risk, it is crucial to be aware of the physical properties of this compound and the recommended occupational exposure limits. While there is no formal OSHA Permissible Exposure Limit (PEL), other guidelines exist to protect laboratory personnel.
| Parameter | Value | Source |
| Molecular Weight | 120.36 g/mol | [1] |
| Appearance | Yellow oily liquid | [1][2] |
| Odor | Pungent | [1][2] |
| Boiling Point | 71°C (160°F) - Note: Explodes before reaching this temperature | [1][2] |
| Melting Point | -40°C (-40°F) | [1] |
| Density | 1.653 g/cm³ | [1] |
| ACGIH TLV-TWA (Proposed) | 0.1 ppm | [1] |
| ACGIH STEL (Proposed) | 0.3 ppm | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential when handling this compound. This includes protection for the eyes, face, hands, and body.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and potential explosions. |
| Hand Protection | Chemical-resistant gloves (Rubber, Neoprene, or Vinyl) | Due to the extreme reactivity of this compound, specific breakthrough time data is not readily available. Select gloves based on general resistance to reactive chemicals and change them immediately upon any sign of contamination or degradation.[3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be implemented whenever workplace conditions warrant respirator use.[3] |
| Protective Clothing | Flame-resistant lab coat, long pants, and closed-toe shoes | Clothing should be made of non-absorbent material. An emergency shower and eyewash station should be readily accessible.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Restricted Access: Conduct all work in a designated area with controlled access.
-
Ventilation: Ensure work is performed in a certified chemical fume hood with sufficient airflow.
-
Emergency Equipment: Verify the functionality and accessibility of the emergency shower, eyewash station, and appropriate fire extinguisher (avoid dry chemical extinguishers due to potential for violent reaction).[3]
-
Material Preparation: Use only clean, dry, and dedicated glassware and equipment. Avoid the use of floor sweeping compounds for cleanup.[3]
-
Incompatible Materials: Keep this compound away from water, organic matter, and other chemicals to prevent violent reactions.[3]
2. Handling:
-
Personal Protective Equipment: Don all required PPE before handling the substance.
-
Avoid Contamination: Do not allow this compound to come into contact with skin, eyes, or clothing.[3]
-
Dispensing: Use clean, dry utensils for any transfers.[3]
-
Monitoring: Be vigilant for any signs of decomposition, such as color change or gas evolution.
3. Post-Handling:
-
Decontamination: Thoroughly wash hands with soap and water after handling.
-
Waste Segregation: All contaminated materials must be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidents.
-
Neutralization: Spilled material or waste should be neutralized to a non-oxidizing state for safe disposal.[3] A 5% solution of a reducing agent can be cautiously applied as a mist to decontaminate an area after a spill.
-
Container Management: Do not close drums or containers of wet or damp material that may form this compound; leave them open to disperse any gas that may form.[3]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Logical Workflow for Handling this compound
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety measures, researchers can mitigate the significant risks associated with this compound and maintain a secure laboratory environment.
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
